(1-Methylethyl)carbamic Acid Phenyl Ester
Description
The exact mass of the compound phenyl N-isopropylcarbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
phenyl N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(2)11-10(12)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUVFGTVVVYSFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307262 | |
| Record name | phenyl N-isopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17614-10-7 | |
| Record name | 17614-10-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenyl N-isopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (1-Methylethyl)carbamic Acid Phenyl Ester
Abstract
(1-Methylethyl)carbamic acid phenyl ester, also known as Phenyl N-isopropylcarbamate, is a significant organic compound featuring a carbamate functional group. This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and analytical characterization. The carbamate moiety is a key structural motif in numerous therapeutic agents and approved drugs, primarily due to its high chemical and proteolytic stability, as well as its ability to enhance cell membrane permeability.[1][2][3] This document serves as a foundational resource for professionals in research and drug development, offering detailed protocols and expert insights to facilitate its application in the laboratory and beyond.
Introduction and Significance
The carbamate functional group, an amide-ester hybrid, is a cornerstone in medicinal chemistry and organic synthesis.[2] Its unique properties, including the ability to act as a peptide bond surrogate, contribute to the metabolic stability of drug candidates.[2][4] this compound is a specific derivative that serves as a valuable intermediate and building block. Its structure allows for diverse chemical modifications at both the nitrogen and oxygen termini, providing a versatile scaffold for developing novel bioactive molecules and modulating pharmacokinetic properties.[4][5] Understanding the fundamental characteristics of this compound is paramount for its effective utilization in the synthesis of complex pharmaceuticals and other specialty chemicals.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for its handling, application in reactions, and purification. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 122-42-9 | [6][7][8] |
| Alternate CAS | 17614-10-7 | [8][9] |
| Molecular Formula | C₁₀H₁₃NO₂ | [6][7][8] |
| Molecular Weight | 179.22 g/mol | [6][7][8] |
| Appearance | White to off-white crystalline solid | [10][11][12] |
| Melting Point | 87-90 °C | [7][10][12] |
| Solubility | Soluble in most organic solvents. Water solubility: 250 mg/L at 20°C. | [10] |
| Density | 1.09 g/cm³ at 20°C | [12] |
| logP (Octanol/Water) | 2.60 | [12] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the reaction of a haloformate with an amine. A reliable and scalable method involves the reaction of isopropyl chloroformate with aniline in the presence of a base to neutralize the hydrogen chloride byproduct.
Synthesis Pathway
The following diagram illustrates the general synthetic route.
Caption: Synthesis of Phenyl N-isopropylcarbamate.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for carbamate synthesis.[13][14]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add aniline (1.0 eq) and a suitable solvent such as dichloromethane or toluene.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Base Addition: Add a base, such as triethylamine (1.1 eq), to the stirred solution.
-
Reagent Addition: Add isopropyl chloroformate (1.05 eq) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. The causality for this slow, cooled addition is to control the exothermic reaction and prevent the formation of unwanted side products.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with 1N HCl to remove any unreacted aniline, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude solid product in a minimum amount of a hot solvent system, such as ethanol/water or hexanes/ethyl acetate. The ideal solvent system is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Chemical Reactivity and Stability
The reactivity of phenyl carbamates is centered around the carbamate linkage. They exhibit good chemical stability but can undergo specific transformations under certain conditions.
-
Hydrolysis: Carbamates can be hydrolyzed to the corresponding amine, alcohol (phenol in this case), and carbon dioxide under acidic or basic conditions. The stability is generally greater than that of corresponding esters.
-
Reactivity with Nucleophiles: The carbamate group can react with strong nucleophiles. For instance, primary amine-derived phenyl carbamates are known to react with other amines to form ureas, proceeding through an isocyanate intermediate under basic conditions.[15][16][17] This chemoselective reactivity is a key feature in synthetic applications.
-
Thermal Stability: The compound is stable at room temperature.[10] At elevated temperatures, carbamates can decompose.
The diagram below outlines the key reactivity pathways.
Caption: Key reactivity pathways for phenyl carbamates.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound requires a combination of spectroscopic techniques.
Quality Control Workflow
The following workflow ensures a comprehensive analysis of the final product.
Caption: Analytical workflow for product validation.
Expected Spectroscopic Data
Interpreting spectroscopic data is a critical skill. Below are the expected key signals for this compound based on its structure and data for analogous compounds.[18][19][20][21]
| Technique | Expected Signals |
| ¹H NMR | ~7.4-7.0 ppm: Multiplets corresponding to the aromatic protons of the phenyl group. ~6.5 ppm: A broad singlet for the N-H proton. ~4.0 ppm: A septet for the isopropyl C-H proton. ~1.2 ppm: A doublet for the two methyl groups of the isopropyl moiety. |
| ¹³C NMR | ~153 ppm: Carbonyl carbon of the carbamate. ~151 ppm: Aromatic carbon attached to the oxygen. ~129, 125, 121 ppm: Other aromatic carbons. ~45 ppm: Isopropyl C-H carbon. ~22 ppm: Isopropyl methyl carbons. |
| FT-IR (cm⁻¹) | ~3300 cm⁻¹: N-H stretching vibration. ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~2980 cm⁻¹: Aliphatic C-H stretching. ~1720 cm⁻¹: Strong C=O (carbonyl) stretching of the carbamate. ~1540 cm⁻¹: N-H bending and C-N stretching. ~1220 cm⁻¹: C-O stretching. |
| Mass Spec (EI) | m/z 179: Molecular ion peak (M⁺). m/z 93: Fragment corresponding to the loss of the isopropoxycarbonyl group, leaving an aniline fragment. m/z 43: Fragment corresponding to the isopropyl cation. |
Applications in Research and Drug Development
The carbamate linkage is integral to a wide array of therapeutic agents.[1][3] While this compound is primarily an intermediate, its structural motifs are relevant in several areas:
-
Prodrug Design: The carbamate group can be used to mask polar functional groups (like phenols or amines) in a parent drug, improving its lipophilicity and oral bioavailability. The carbamate then undergoes enzymatic or chemical hydrolysis in vivo to release the active drug.[5]
-
Enzyme Inhibition: The carbamate moiety can act as a transition-state analog or a directed binding group for various enzymes, including proteases and esterases.[4]
-
Peptidomimetics: Due to its stability against proteolysis compared to a standard amide bond, the carbamate linkage is an effective peptide bond isostere in the design of peptide-based drugs.[2][4]
-
Agrochemicals: Phenylcarbamates, including the closely related Propham (isopropyl N-phenylcarbamate), have been widely used as herbicides and plant growth regulators.[10][12]
Safety and Handling
Proper safety precautions are mandatory when handling any chemical reagent.
-
Hazard Classification: Harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[10][22][23]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[11][22]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[22]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[11]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[22]
References
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 256-258. [Link]
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Jacquemard, U., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(49), 44861–44868. [Link]
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PrepChem. (n.d.). Synthesis of isopropyl N-phenylcarbamate. PrepChem.com. [Link]
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Jacquemard, U., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. [Link]
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Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 283-295. [Link]
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Jacquemard, U., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
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ChemBK. (2024). isopropyl N-phenylcarbamate. ChemBK.com. [Link]
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Cheméo. (n.d.). Chemical Properties of Carbamic acid, phenyl-, 1-methylethyl ester (CAS 122-42-9). Chemeo.com. [Link]
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Thompson, C. D., et al. (1998). Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate. Chemical Research in Toxicology, 11(1), 66-73. [Link]
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NIST. (n.d.). Carbamic acid, phenyl-, 1-methylethyl ester. NIST Chemistry WebBook. [Link]
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Organic Syntheses. (n.d.). Preparation of Isopropyl 2-diazoacetyl(phenyl)carbamate. NIH National Library of Medicine. [Link]
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PubChem. (n.d.). Propham. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). Method of obtaining phenyl carbamates.
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ResearchGate. (n.d.). Preparation of Isopropyl 2-Diazoacetyl(Phenyl)Carbamate. ResearchGate. [Link]
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Royal Society of Chemistry. (2020). Supporting Information. RSC.org. [Link]
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ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy. YouTube. [Link]
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PubChem. (n.d.). Methyl phenylcarbamate. National Center for Biotechnology Information. [Link]
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PubChem. (2017). Spectral Information in PubChem. PubChem Blog. [Link]
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Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]
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An In-Depth Technical Guide on the Cellular Mechanism of Action of Isopropyl N-phenylcarbamate (Propham) in Plants
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Abstract
Isopropyl N-phenylcarbamate (IPC), commonly known as propham, is a widely utilized herbicide and plant growth regulator belonging to the carbamate chemical family. Its primary mode of action resides in the disruption of microtubule-dependent processes within plant cells, leading to a cascade of cytological and physiological effects that ultimately inhibit plant growth and development. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying IPC's activity, intended for researchers, scientists, and professionals in the fields of drug development, agriculture, and plant biology. The document delves into the specific interactions of IPC with microtubule organization, its profound impact on cell division (mitosis), and the consequential macroscopic effects on plant morphology. Furthermore, this guide furnishes detailed experimental protocols for investigating these mechanisms, presents quantitative data on IPC's effects, and includes visual diagrams to elucidate complex cellular pathways and workflows.
Introduction: Isopropyl N-phenylcarbamate (Propham) - A Mitotic Disrupter
Isopropyl N-phenylcarbamate (Propham) is a selective herbicide and plant growth retardant primarily used for the control of annual grasses and some broad-leaf weeds.[1] Its efficacy stems from its ability to interfere with fundamental cellular processes, most notably cell division.[2][3] Unlike other classes of herbicides that target processes like photosynthesis or amino acid synthesis, propham's mechanism is centered on the disruption of the plant cytoskeleton, specifically the microtubules.[4] This disruption leads to a range of observable effects in susceptible plants, including stunted growth, swelling of root tips and coleoptiles, and ultimately, lethality.[5][6] Understanding the precise molecular interactions and the subsequent cellular consequences is crucial for optimizing its use, developing new herbicidal compounds, and investigating potential resistance mechanisms in plants.
The Core Mechanism: Disruption of Microtubule Organization and Function
The primary target of Isopropyl N-phenylcarbamate in plant cells is the microtubule network. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing critical roles in cell division, cell expansion, and intracellular transport.[7] Propham exerts its effects not by directly depolymerizing existing microtubules, but by altering their organization and function.[8][9]
Interaction with Microtubule Organizing Centers (MTOCs)
Evidence suggests that propham's primary site of action is the microtubule-organizing centers (MTOCs).[9][10] MTOCs are structures that nucleate and organize microtubules within the cell. In plant cells, these include the nuclear envelope and cortical sites. Propham treatment leads to the fragmentation and splitting of spindle poles, which are critical MTOCs during mitosis.[9] This disruption results in the formation of abnormal, multipolar spindles.[8][11]
Effects on the Mitotic Spindle
The most dramatic and well-documented effect of propham is its impact on the mitotic spindle. During mitosis, the spindle apparatus, composed of microtubules, is responsible for the precise segregation of chromosomes into two daughter cells.[12] Propham disrupts the parallel alignment of spindle microtubules, causing them to become disorganized and splayed.[8] This leads to a failure of proper chromosome alignment at the metaphase plate and subsequent segregation during anaphase.[5] The result is mitotic arrest, where cells are unable to complete cell division.[8][13]
Downstream Cellular Consequences
The disruption of microtubule function by propham triggers a cascade of downstream cellular events:
-
Mitotic Arrest: Cells treated with propham are often arrested in metaphase, unable to proceed to anaphase due to the malformed spindle.[5][13] This leads to an accumulation of cells in the mitotic phase of the cell cycle.
-
Formation of Multinucleate Cells: Following mitotic arrest, cells may exit mitosis without proper cytokinesis (cell division), resulting in the formation of multinucleate cells.[5][11]
-
Polyploidy: Repeated rounds of DNA replication without cell division can lead to polyploidy, an increase in the number of chromosome sets within a cell.[11]
-
Inhibition of Cell Plate Formation: In some cases, propham can interfere with the formation of the cell plate, the structure that divides two daughter plant cells, leading to incomplete cytokinesis.[10]
-
Secondary Effects on Macromolecular Synthesis: At higher concentrations, propham can also inhibit DNA, RNA, and protein synthesis, although these are generally considered secondary effects to the primary disruption of microtubule function.[13][14]
The following diagram illustrates the proposed mechanism of action of Isopropyl N-phenylcarbamate at the cellular level.
Caption: IPC's mechanism of action in plant cells.
Experimental Methodologies for Studying IPC's Mechanism of Action
To elucidate the intricate cellular effects of Isopropyl N-phenylcarbamate, a combination of microscopic and cytometric techniques is employed. The following protocols provide a framework for investigating the impact of IPC on microtubule organization and cell cycle progression in plant cells.
Protocol: Immunofluorescence Staining of Microtubules in Plant Root Tip Cells
This protocol allows for the direct visualization of microtubule arrays within plant cells, enabling the assessment of IPC-induced disruptions.
Rationale: Immunofluorescence microscopy utilizes specific antibodies to label target proteins, in this case, tubulin, the building block of microtubules. By fluorescently tagging these antibodies, the intricate network of microtubules can be visualized under a microscope, revealing changes in their organization upon herbicide treatment. This whole-mount staining technique preserves the three-dimensional structure of the tissue, providing a more accurate representation of the cellular events.[15][16][17]
Step-by-Step Methodology:
-
Plant Material and Treatment:
-
Germinate seeds of a suitable model plant (e.g., Allium cepa, Arabidopsis thaliana) on moist filter paper in petri dishes.
-
Once roots are approximately 1-2 cm long, treat them with a range of IPC concentrations (e.g., 10 µM, 30 µM, 100 µM) dissolved in the growth medium for a specified duration (e.g., 6, 12, 24 hours). Include a solvent control (e.g., DMSO).
-
-
Fixation:
-
Excise root tips (1-2 mm) and immediately immerse them in a freshly prepared fixation buffer (e.g., 4% paraformaldehyde in a microtubule-stabilizing buffer [MTSB]) for 60 minutes at room temperature.
-
-
Cell Wall Digestion:
-
Wash the fixed root tips with MTSB.
-
Incubate the root tips in an enzyme solution containing cell wall degrading enzymes (e.g., 1% cellulase, 0.5% pectolyase in MTSB) for 30-60 minutes at 37°C to allow for antibody penetration.
-
-
Permeabilization:
-
Wash the root tips with MTSB.
-
Permeabilize the cell membranes by incubating in a solution of 1% Triton X-100 in MTSB for 30 minutes.
-
-
Immunolabeling:
-
Block non-specific antibody binding by incubating in a blocking solution (e.g., 3% bovine serum albumin [BSA] in MTSB) for 1 hour.
-
Incubate the root tips in a primary antibody solution (e.g., anti-α-tubulin monoclonal antibody) diluted in blocking solution overnight at 4°C.
-
Wash the root tips extensively with MTSB.
-
Incubate in a secondary antibody solution (e.g., goat anti-mouse IgG conjugated to a fluorophore like Alexa Fluor 488) diluted in blocking solution for 2-3 hours at room temperature in the dark.
-
Wash the root tips with MTSB.
-
-
Mounting and Visualization:
-
Mount the stained root tips on a microscope slide in an anti-fade mounting medium.
-
Visualize the microtubule arrays using a confocal laser scanning microscope.
-
The following diagram outlines the experimental workflow for immunofluorescence staining.
Caption: Immunofluorescence staining workflow.
Protocol: Flow Cytometry for Cell Cycle Analysis
This protocol provides a quantitative method to assess the effects of IPC on cell cycle progression by measuring the DNA content of individual cells.
Rationale: Flow cytometry is a powerful technique for analyzing large populations of cells. By staining the nuclear DNA with a fluorescent dye like propidium iodide (PI), the DNA content of each cell can be measured as it passes through a laser beam.[18][19] This allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M), revealing any IPC-induced cell cycle arrest.[20]
Step-by-Step Methodology:
-
Plant Material and Treatment:
-
Treat plant roots or cell suspension cultures with various concentrations of IPC as described in the previous protocol.
-
-
Protoplast Isolation:
-
Chop the treated plant tissue (e.g., root tips) in a nuclei isolation buffer.
-
Filter the suspension through a nylon mesh to remove large debris.
-
-
Staining:
-
Add RNase A to the protoplast suspension to digest RNA and prevent its staining.
-
Add propidium iodide (PI) staining solution to the suspension. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
-
Flow Cytometry Analysis:
-
Analyze the stained nuclei using a flow cytometer.
-
Excite the PI with a laser (e.g., 488 nm) and collect the fluorescence emission (e.g., >600 nm).
-
Generate a histogram of DNA content (fluorescence intensity) versus cell count.
-
-
Data Analysis:
-
Analyze the DNA content histogram to determine the percentage of cells in the G1 (2C DNA content), S (intermediate DNA content), and G2/M (4C DNA content) phases of the cell cycle.
-
Compare the cell cycle distribution of IPC-treated samples to the control to identify any accumulation of cells in a specific phase, indicative of cell cycle arrest.
-
Quantitative Data Summary
The effects of Isopropyl N-phenylcarbamate are concentration-dependent.[13][14] The following table summarizes typical quantitative findings from studies investigating the impact of propham on plant cells.
| Parameter | Plant Species | IPC Concentration | Observed Effect | Reference |
| Mitotic Index | Allium cepa | 10⁻¹ M to 10⁻⁴ M | Significant decrease in mitotic index. | [8] |
| Mitotic Abnormalities | Allium cepa | 10⁻¹ M to 10⁻⁴ M | Induction of multipolar anaphases and abnormal chromosome separation. | [8] |
| DNA, RNA, Protein Synthesis | Pea (Pisum sativum) root tips | 10⁻³ M | Inhibition of DNA, RNA, and protein synthesis. | [13][14] |
| DNA Synthesis | Pea (Pisum sativum) root tips | 10⁻⁵ M | No inhibition of DNA synthesis. | [13][14] |
| Mitotic Figures | Pea (Pisum sativum) root tips | 10⁻⁵ M | Induction of abnormal mitotic figures without reducing the number of dividing cells. | [13] |
| Microtubule Organization | Nicotiana sylvestris | 30 µM | Causes MTOC damage, resulting in fragmentation and splitting of spindle poles. Does not depolymerize microtubules. | [9] |
Resistance Mechanisms
While propham is an effective herbicide, some plant species and biotypes have developed resistance. Understanding these mechanisms is crucial for sustainable weed management.
-
Altered Target Site: Resistance in some cases has been linked to mutations in the genes encoding tubulin, the protein target of propham. However, studies have also shown that resistance can occur without alterations in tubulin itself.[9]
-
Enhanced Metabolism: Plants can evolve mechanisms to more rapidly detoxify the herbicide through metabolic pathways, such as glycosylation.[1]
-
Altered MTOC Proteins: Research suggests that resistance in some Nicotiana sylvestris lines correlates with the resistance of proteins within the microtubule-organizing centers (MTOCs) to IPC's action, rather than tubulin itself.[9]
The development of herbicide resistance is a complex evolutionary process involving genetic and biochemical adaptations.[21][22][23]
Conclusion
Isopropyl N-phenylcarbamate acts as a potent inhibitor of plant cell division by primarily targeting microtubule organization and function. Its interaction with microtubule-organizing centers leads to the formation of aberrant mitotic spindles, causing mitotic arrest and a cascade of cytological abnormalities, including the formation of multinucleate cells and polyploidy. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to investigate the intricate cellular mechanisms of this important herbicide. A thorough understanding of its mode of action is essential for its effective and sustainable use in agriculture and for the development of novel herbicidal compounds that can overcome emerging resistance challenges.
References
-
Rosequist, M. (1971). Effects of DMSO and Propham on Mitosis in Root Tips of Secale cereale. All Graduate Theses and Dissertations, 8273. [Link]
-
S-G, C., Bergounioux, C., & Brown, S. (1995). Bivariate flow cytometry DNA/BrdUrd analysis of plant cell cycle. Plant Physiology and Biochemistry, 33(5), 559-567. [Link]
-
Rost, T. L., & Bayer, D. E. (1976). Cell Cycle Population Kinetics of Pea Root Tip Meristems Treated with Propham. Weed Science, 24(1), 81-87. [Link]
-
Smertenko, A., & Hussey, P. J. (2014). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. In The Plant Cytoskeleton (pp. 115-139). Humana Press. [Link]
-
Hidalgo, A., Navas, P., & Garcia-Herdugo, G. (1989). Abnormal mitosis and growth inhibition in Allium cepa roots Induced by propham and chlorpropham. Cytobios, 57(228), 7-14. [Link]
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Propham: A Comprehensive Technical Guide to its Discovery, History, and Agricultural Applications
This in-depth technical guide provides a comprehensive overview of the discovery, history, and agricultural research of propham. Designed for researchers, scientists, and professionals in drug development and agricultural science, this document delves into the foundational science, key experimental findings, and practical applications of this historically significant carbamate compound.
Introduction: A Serendipitous Discovery in Plant Growth Regulation
Propham, chemically known as isopropyl N-phenylcarbamate (IPC), holds a significant place in the history of agricultural chemistry as the first carbamate to be synthesized and identified for its herbicidal properties.[1] Its discovery in the 1940s by a team at Imperial Chemical Industries (ICI) led by W. G. Templeman marked a pivotal moment, opening the door to a new class of synthetic plant growth regulators. Initially investigated for its effects on plant growth, its potent inhibitory action on cell division in plants quickly became apparent, leading to its development as a selective herbicide and, later, a highly effective potato sprout inhibitor. This guide will trace the scientific journey of propham from its initial synthesis to its widespread use in agriculture, providing a detailed examination of its mechanism of action, toxicological profile, and environmental fate.
The Genesis of a New Class of Herbicides: Discovery and Synthesis
The discovery of propham's biological activity arose from systematic investigations into the effects of carbamate esters on plant physiology. Early research in the 1930s had begun to explore the diverse biological activities of carbamates, a class of organic compounds derived from carbamic acid.[2]
The Pioneering Work of Templeman and Sexton
Working at Imperial Chemical Industries (ICI) in the United Kingdom, W. G. Templeman and his colleague W. A. Sexton were instrumental in identifying the unique plant growth regulatory properties of propham. Their research in the early 1940s, conducted in the broader context of wartime efforts to improve agricultural productivity, led to the seminal finding that propham could selectively inhibit the growth of monocotyledonous weeds while leaving many dicotyledonous crops unharmed. This discovery was a significant breakthrough, as it offered a novel approach to weed management.
Chemical Synthesis of Propham
The synthesis of propham is a relatively straightforward chemical process involving the reaction of phenyl isocyanate with isopropyl alcohol.[3] This reaction, a nucleophilic addition of the alcohol to the isocyanate, results in the formation of the stable carbamate ester.
The overall synthesis can be broken down into two primary steps:
-
Formation of Phenyl Isocyanate: Aniline is reacted with phosgene (carbonyl dichloride) to produce phenyl isocyanate and hydrogen chloride.
-
Carbamate Ester Formation: The resulting phenyl isocyanate is then reacted with isopropyl alcohol to yield propham (isopropyl N-phenylcarbamate).
This efficient synthesis route contributed to the commercial viability of propham and its subsequent widespread adoption in agriculture.
Mechanism of Action: A Mitotic Inhibitor
Propham exerts its herbicidal and sprout-inhibiting effects by disrupting the process of mitosis, or cell division, in plants.[1] This mode of action places it in the category of mitotic inhibitors, a class of compounds that interfere with the formation and function of the mitotic spindle, an essential structure for the proper segregation of chromosomes during cell division.
Disruption of the Mitotic Spindle
The mitotic spindle is a complex assembly of microtubules that orchestrates the alignment and separation of chromosomes during mitosis. Propham's primary target is the organization of these microtubules. Unlike some other mitotic inhibitors that prevent the polymerization of tubulin (the protein subunit of microtubules), propham appears to disrupt the parallel alignment of microtubules necessary for the formation of a functional bipolar spindle.
Instead of a single, well-defined spindle, propham treatment leads to the formation of multiple, disorganized spindle poles. This results in an abnormal segregation of chromosomes, leading to the formation of aneuploid or polyploid cells and ultimately arresting cell division and plant growth.
Molecular Interactions
While the precise molecular binding site of propham on tubulin or microtubule-associated proteins is not as definitively characterized as for some other microtubule-targeting agents, experimental evidence suggests that it interferes with the functioning of microtubule organizing centers (MTOCs). This interference leads to the observed disorganization of the spindle apparatus. The disruption of the mitotic spindle is the fundamental basis for propham's efficacy as both a herbicide and a sprout inhibitor.
Applications in Agricultural Research and Practice
Propham's unique properties led to its adoption in two primary agricultural applications: as a selective pre-emergence herbicide and as a post-harvest potato sprout inhibitor.
Selective Herbicide
As a herbicide, propham is primarily effective against germinating annual grasses and some broadleaf weeds. It is absorbed through the roots of emerging seedlings, where it inhibits cell division in the growing points. Its selectivity is based on the differential susceptibility of various plant species.
Commonly Controlled Weeds:
-
Annual bluegrass (Poa annua)
-
Wild oats (Avena fatua)
-
Chickweed (Stellaria media)
Tolerant Crops:
-
Alfalfa
-
Clover
-
Sugar beets
-
Lettuce
-
Spinach
Propham is typically applied to the soil before weed emergence and requires moisture for activation and movement into the root zone of the target weeds.
Potato Sprout Inhibition
Perhaps the most significant and enduring application of propham has been in the post-harvest storage of potatoes. Potato tubers, if not stored under appropriate conditions, will begin to sprout, leading to a loss of quality and marketability. Propham effectively inhibits this sprouting by preventing cell division in the potato's "eyes" or buds.
Application Protocol for Potato Sprout Inhibition:
A common method for applying propham to stored potatoes is through a dust formulation. The following is a generalized protocol:
-
Harvest and Curing: Potatoes should be harvested and allowed to cure to heal any cuts or bruises.
-
Inspection: Remove any rotten or damaged tubers.
-
Application: Apply propham dust evenly to the potatoes as they are being loaded into storage containers or bags. A typical application rate is approximately 10 grams of propham dust per 10 kilograms of potatoes.
-
Storage: Store the treated potatoes in a dark, well-ventilated area.
Toxicological Profile
The toxicological profile of propham has been extensively studied to assess its potential risks to human health and the environment.
Mammalian Toxicity
Propham exhibits low acute toxicity in mammals. The primary mechanism of toxicity in animals is through the inhibition of acetylcholinesterase, an enzyme critical for nerve function. However, this inhibition is reversible.
| Toxicity Endpoint | Species | Value |
| Acute Oral LD50 | Rat (male) | ~5,000 mg/kg |
| Acute Oral LD50 | Rat (female) | ~4,000 mg/kg |
| Acute Dermal LD50 | Rabbit | >5,000 mg/kg |
| No-Observed-Adverse-Effect Level (NOAEL) (90-day feeding study) | Rat | 250 ppm (approx. 12.5 mg/kg/day) |
Data compiled from various sources.
Long-term studies in animals have not shown evidence of carcinogenicity.
Mammalian Metabolism
In mammals, propham is rapidly absorbed, metabolized, and excreted, primarily in the urine. The main metabolic pathways involve hydrolysis of the carbamate linkage to form isopropyl alcohol and N-phenylcarbamic acid, which is then further metabolized. Oxidation of the phenyl ring also occurs.
Environmental Fate and Ecotoxicology
Understanding the environmental fate of propham is crucial for assessing its ecological impact.
Soil Persistence and Degradation
Propham is moderately persistent in the soil environment. Its degradation is primarily mediated by soil microorganisms, which hydrolyze the carbamate bond. The half-life of propham in soil can vary depending on soil type, temperature, and moisture content, but typically ranges from 15 to 85 days.
Aquatic Ecotoxicology
Propham has a moderate to low toxicity to aquatic organisms.
| Organism | Toxicity Endpoint | Value |
| Rainbow Trout | 96-hour LC50 | 10-35 mg/L |
| Bluegill Sunfish | 96-hour LC50 | 10-20 mg/L |
| Daphnia magna | 48-hour EC50 | 4.1-12 mg/L |
Data compiled from various sources.
Due to its moderate water solubility and potential for runoff from agricultural fields, care must be taken to prevent contamination of surface waters.
Conclusion
Propham represents a landmark discovery in the field of agricultural science. Its identification as the first carbamoyl-based herbicide paved the way for the development of a wide range of related compounds that have become essential tools in modern weed management. Its dual functionality as a selective herbicide and a highly effective potato sprout inhibitor has provided significant economic benefits to agriculture for decades. While its use has declined in some regions due to the development of newer herbicides with different modes of action, the study of propham continues to provide valuable insights into plant cell division and the design of plant growth regulators. A thorough understanding of its history, mechanism of action, and toxicological profile is essential for researchers and professionals working to develop the next generation of sustainable and effective agricultural technologies.
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An In-depth Technical Guide to the Solubility and Stability of Phenyl Isopropylcarbamate
This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the solubility and stability of Phenyl Isopropylcarbamate (also known as Propham, IPC). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to characterizing this important molecule.
Introduction: The Significance of Characterizing Phenyl Isopropylcarbamate
Phenyl Isopropylcarbamate (C₁₀H₁₃NO₂) is a carbamate ester widely recognized for its role as a selective herbicide and a plant growth regulator, particularly effective in controlling sprouting in stored potatoes.[1][2] The efficacy, formulation, environmental fate, and safety of such a compound are intrinsically linked to its fundamental physicochemical properties: solubility and stability. Understanding these characteristics is not an academic exercise; it is a critical prerequisite for developing stable, bioavailable formulations and for predicting its persistence and degradation pathways in the environment. This guide provides the foundational knowledge and actionable protocols to thoroughly investigate these two cornerstone properties.
Section 1: Core Physicochemical Properties
A baseline understanding of the molecule's intrinsic properties is the logical starting point for any in-depth study. These parameters govern its behavior in various media and conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | [3] |
| Molar Mass | 179.22 g/mol | [1][2] |
| Appearance | Colorless to dark brown solid/crystals | [2][3] |
| Melting Point | 87 - 90 °C | [1][2][3] |
| logP (octanol-water) | 2.6 | [1] |
| Vapor Pressure | 0.108 mmHg at 25°C | [3] |
Section 2: Comprehensive Solubility Profiling
Solubility is a measure of the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature. For a compound like Phenyl Isopropylcarbamate, this property dictates its formulation possibilities (e.g., emulsifiable concentrates), its bioavailability in biological systems, and its mobility in soil and water.
Expertise in Experimental Design: Beyond the Numbers
Simply measuring solubility is insufficient. The choice of solvent and methodology must reflect the intended application. We will explore two primary types of solubility:
-
Equilibrium Solubility: The saturated concentration of a compound in a solvent after equilibrium has been reached. This is the "gold standard" and is critical for formulation and regulatory filings.
-
Kinetic Solubility: The concentration at which a compound, initially dissolved in a high-solubility organic solvent (like DMSO), begins to precipitate when added to an aqueous medium. This is a high-throughput screening method invaluable in early discovery to flag potential issues.
Equilibrium Solubility Data
The solubility of Phenyl Isopropylcarbamate is markedly different in aqueous versus organic media.
| Solvent | Solubility Value | Temperature | Source(s) |
| Water | 100 mg/L | 25 °C | [3] |
| Water | 179 mg/L | Not Specified | [1] |
| Water | 250 mg/L | 20 °C | [3] |
| Organic Solvents | Readily Soluble | Room Temperature | [3][4] |
| (Alcohols, Ketones, Esters, Benzene, Chlorinated Solvents) |
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is the definitive approach for determining thermodynamic equilibrium solubility. Its trustworthiness is established by ensuring that a true equilibrium is achieved and verified.
Methodology:
-
Preparation: Add an excess amount of solid Phenyl Isopropylcarbamate to a series of vials, each containing a different solvent of interest (e.g., water, pH 4.0 buffer, pH 7.4 buffer, ethanol). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator.
-
Scientist's Insight: Agitation must be vigorous enough to keep the solid suspended but not so aggressive as to cause particle size reduction, which could artificially inflate the solubility reading.
-
-
Sampling & Phase Separation: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Self-Validating Step: Taking samples at multiple time points is essential. Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points (e.g., 48 and 72 hours).
-
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of Phenyl Isopropylcarbamate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Determine the solubility in mg/mL or µg/mL based on the concentration measured in the saturated solution.
Caption: Workflow for Equilibrium Solubility Determination.
Section 3: Stability Assessment
The stability of a molecule determines its shelf-life, dictates storage conditions, and identifies potential degradation products that could impact efficacy or safety. Carbamates as a class are known to be susceptible to hydrolysis, particularly at the ester linkage.[5][6]
Anticipated Degradation Pathways
The primary non-microbial degradation pathway for Phenyl Isopropylcarbamate is expected to be hydrolysis of the carbamate ester bond. This reaction can be catalyzed by both acidic and alkaline conditions, yielding aniline, isopropanol, and carbon dioxide.[4]
Caption: Primary Hydrolytic Degradation Pathway of Phenyl Isopropylcarbamate.
Protocol 2: Forced Degradation (Stress Testing)
Forced degradation studies are accelerated experiments designed to identify likely degradation products and pathways. This is essential for developing a stability-indicating analytical method, which is a regulatory requirement. The conditions are based on ICH guideline Q1A.[7][8]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of Phenyl Isopropylcarbamate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions. A control sample, protected from stress, should be stored at 5 °C.
-
Acid Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl). Heat at 60-80 °C.
-
Base Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH). Keep at room temperature, as base-catalyzed hydrolysis is often rapid.[4]
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature.
-
Thermal Stress: Heat the solution at 80 °C in a neutral pH buffer.
-
Photostability: Expose the solution to a calibrated light source providing UV and visible output as per ICH Q1B guidelines.
-
-
Sampling: Take samples at various time points (e.g., 0, 2, 8, 24 hours). Before analysis, neutralize the acid and base samples.
-
Analysis: Analyze all samples using a stability-indicating HPLC method.
-
Scientist's Insight: The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, the temperature or duration of stress should be adjusted. The power of this study lies in generating the degradants needed to prove the analytical method's specificity.
-
-
Data Evaluation:
-
Compare the chromatograms of stressed samples to the control.
-
Identify and quantify the parent compound (Phenyl Isopropylcarbamate) and any major degradation products.
-
Perform a mass balance calculation (% Assay of Parent + % Sum of All Degradants). A result between 95-105% provides confidence that all major degradants have been detected.
-
Caption: Workflow for a Forced Degradation Study.
Conclusion
The systematic study of Phenyl Isopropylcarbamate's solubility and stability is fundamental to its successful application and risk assessment. The protocols and insights provided in this guide emphasize a methodical, self-validating approach. By determining equilibrium solubility in relevant media, researchers can design effective formulations. By executing rigorous forced degradation and long-term stability studies, scientists can ensure product quality, establish appropriate storage conditions, and develop the robust analytical methods required for regulatory acceptance. This foundational knowledge is indispensable for any professional working with this compound.
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Occupational Safety and Health Administration. (n.d.). N-PHENYL-1-NAPHTHYLAMINE N-PHENYL-2-NAPHTHYLAMINE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC. Retrieved from [Link]
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An In-depth Technical Guide to (1-Methylethyl)carbamic Acid Phenyl Ester (Propham, CAS: 122-42-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (1-Methylethyl)carbamic Acid Phenyl Ester, commonly known as Propham or Isopropyl N-phenylcarbamate (IPC), a compound with significant applications in agriculture and notable pharmacological effects as a cholinesterase inhibitor. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug development, toxicology, and analytical sciences.
Compound Profile and Physicochemical Properties
This compound, identified by the CAS number 122-42-9, is a carbamate ester.[1][2][3] Historically, it has been widely used as a selective herbicide and a plant growth regulator, particularly to control sprouting in stored potatoes.[1][4] Its primary mode of action in plants involves the inhibition of mitotic processes, leading to the disruption of cell division.[5][6]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][7] |
| Molecular Weight | 179.22 g/mol | [2][3][7] |
| Appearance | White crystalline solid | [1][8] |
| Melting Point | 87-90 °C | [1][4][8] |
| Solubility | Soluble in most organic solvents; water solubility is 250 mg/L at 25°C. | [8][9][10] |
| Vapor Pressure | 0.015 mmHg | [11] |
| log Kow | 2.60 | [1] |
Mechanism of Action: Reversible Cholinesterase Inhibition
From a pharmacological and toxicological standpoint, the most critical mechanism of action of Propham in animals and humans is its role as a cholinesterase inhibitor.[1][12][13] Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[14][15][16] Inhibition of these enzymes leads to an accumulation of ACh at the synaptic cleft and neuromuscular junctions, resulting in overstimulation of cholinergic receptors.[12][17]
Propham, like other carbamates, acts as a reversible inhibitor of cholinesterases.[1][12] The mechanism involves the carbamoylation of the serine residue within the active site of the enzyme. This process forms an unstable carbamoyl-enzyme complex. While this covalent modification temporarily inactivates the enzyme, it is subject to hydrolysis, which regenerates the active enzyme. The reversible nature of this inhibition contrasts with the effectively irreversible phosphorylation caused by organophosphate inhibitors.[5][12][18]
The general mechanism can be visualized as follows:
Caption: Mechanism of Reversible Cholinesterase Inhibition by Propham.
Synthesis and Purification
The synthesis of Propham is typically achieved through the reaction of an isocyanate with an alcohol. For researchers in a laboratory setting, a common and reliable method involves the reaction of phenyl isocyanate with isopropanol.
Laboratory Scale Synthesis Protocol
This protocol outlines a general procedure for the synthesis of Propham.
Materials:
-
Phenyl isocyanate
-
Anhydrous Isopropanol
-
Anhydrous Toluene (or other suitable inert solvent)
-
Triethylamine (optional, as a catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phenyl isocyanate in anhydrous toluene.
-
Slowly add a stoichiometric equivalent of anhydrous isopropanol to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
A small amount of a tertiary amine catalyst, such as triethylamine, can be added to accelerate the reaction if necessary.
-
After the addition is complete, the reaction mixture is typically heated to reflux for a period to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2250-2275 cm⁻¹).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified.
Purification by Recrystallization
Recrystallization is an effective method for purifying the solid Propham product.[7][19][20] The choice of solvent is critical; an ideal solvent will dissolve Propham well at elevated temperatures but poorly at room temperature or below.[21]
General Recrystallization Protocol:
-
Dissolve the crude Propham in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or hexane).
-
Once fully dissolved, allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.
-
The purified crystals are then collected by vacuum filtration.
-
The crystals should be washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
The purified Propham is then dried under vacuum to remove any residual solvent.
Caption: General workflow for the synthesis and purification of Propham.
Analytical Methodologies
The detection and quantification of Propham in various matrices are crucial for both research and regulatory purposes. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the analysis of Propham, particularly for samples where thermal degradation is a concern.
Example HPLC Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm i.d. x 150 mm, 5 µm).[4]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 235 nm.[4]
-
Sample Preparation: A sample can be extracted with acetonitrile, followed by a clean-up step using solid-phase extraction (SPE) with a Florisil or similar cartridge.[4]
Gas Chromatography (GC)
GC, often coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD), provides high sensitivity and selectivity for Propham analysis.
Example GC Protocol:
-
Instrumentation: Gas chromatograph with a thermionic detector (NPD) or mass spectrometer (MS).
-
Column: Fused silica capillary column (e.g., CP Sil 5CB).[14]
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient program, for instance, starting at 60°C and ramping to 220°C.
-
Detector Temperature: 300 °C.
-
Sample Preparation: Extraction with a suitable solvent like methylene chloride, followed by centrifugation and concentration of the extract.[14] An internal standard, such as 2-chloroaniline, can be used for quantification.[14]
Pharmacokinetics and Toxicology
Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies in rats have provided insights into the pharmacokinetic profile of Propham.
-
Absorption: Propham is well absorbed from the gastrointestinal tract.[22]
-
Distribution: Following absorption, the compound and its metabolites are distributed throughout the body, with the highest concentrations typically found in the kidneys.[22]
-
Metabolism: The primary metabolic pathways involve hydrolysis of the carbamate ester linkage to yield isopropyl N-2-hydroxycarbanilate, aniline, and carbon dioxide.[4] In some microorganisms, it can be metabolized to aniline.[22]
-
Excretion: The majority of an administered dose is rapidly excreted, primarily in the urine (80-96%), with smaller amounts eliminated in the feces and expired air.[22][23]
| PK Parameter | Observation in Rats | Reference |
| Primary Route of Excretion | Urine | [22] |
| Major Excretion Products | Metabolites of Propham | [22] |
| Tissue Distribution | Highest concentration in the kidneys | [22] |
| Metabolic Pathways | Hydrolysis and oxidation | [23] |
Toxicological Profile
Propham exhibits low acute oral and dermal toxicity.[24] The primary toxicological concern is related to its cholinesterase-inhibiting activity.
-
Acute Toxicity: Symptoms of acute exposure are consistent with a cholinergic crisis and can include excessive salivation, nausea, vomiting, abdominal pain, diarrhea, and in severe cases, muscle weakness, convulsions, and respiratory distress.[12]
-
Chronic Toxicity: Long-term, high-level exposure has been associated with neuropsychological effects.[12]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified Propham as Group 3, meaning it is not classifiable as to its carcinogenicity to humans, based on inadequate evidence in humans and limited or inadequate evidence in experimental animals.[25]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling Propham.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[20]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. [Link]
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Beernaert, H., & Hucorne, P. (1991). A simple and quick gas chromatographic method for the determination of propham and chlorpropham in potatoes. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 193(5), 433–435. [Link]
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Reversible inhibition of acetylcholinesterase by carbamates or huperzine A increases residual activity of the enzyme upon soman challenge. Toxicology, 233(1-3), 64-73. [Link]
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Why are carbamates capable of inhibiting acetylcholinesterase? Quora. [Link]
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Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(16), 5055-5063. [Link]
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Propham. PubChem. [Link]
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The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. ResearchGate. [Link]
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Propham (Pesticide residues in food: 1992 evaluations Part II Toxicology). INCHEM. [Link]
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Propham. PubChem. [Link]
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Propham. T3DB. [Link]
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Propham. ESSLAB. [Link]
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Propham. Toxno. [Link]
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Carbamic acid, phenyl-, 1-methylethyl ester. NIST WebBook. [Link]
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Propham. Wikipedia. [Link]
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Synthesis of isopropyl N-phenylcarbamate. PrepChem.com. [Link]
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Development and Validation of an HPLC Method for the Analysis of Chlorpropham and 3-Chloroaniline in Potato Extracts. SciSpace. [Link]
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Propham: CAS # 122-42-9 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek. [Link]
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Recrystallization and purification techniques for getting a pure sample. Stack Exchange. [Link]
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Pesticide Fact Sheet: Propham (Isopropyl Carbanilate). EPA. [Link]
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[Analysis of phenmedipham in agricultural products by HPLC]. PubMed. [Link]
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Propham (IARC Summary & Evaluation, Volume 12, 1976). Inchem.org. [Link]
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Carbamic acid, N-phenyl-, 1-methylethyl ester. US EPA. [Link]
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Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
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Propham. T3DB. [Link]
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propham data sheet. Compendium of Pesticide Common Names. [Link]
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Carbamic acid, phenyl-, 1-methylethyl ester. Cheméo. [Link]
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Tips & Tricks: Recrystallization. University of Rochester. [Link]
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How can I purify (recrystallization) NIPAm?. ResearchGate. [Link]
-
Laboratory Safety Handbook. FENS. [Link]
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LABORATORY SAFETY PROGRAM GUIDELINE. Texas A&M University-San Antonio. [Link]
-
Propham. Haz-Map. [Link]
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An In-depth Technical Guide to the Biological Activity of Isopropyl N-phenylcarbamate (Propham)
Abstract
Isopropyl N-phenylcarbamate (IPC), widely known as propham, is a carbamate ester first recognized for its utility as a selective herbicide and a plant growth retardant, particularly for controlling sprouting in stored potatoes.[1] Beyond its agricultural applications, propham serves as a valuable molecular probe for cell biologists due to its specific mechanism of action targeting the microtubule cytoskeleton. This guide provides an in-depth exploration of the biological activities of propham, focusing on its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its effects. We will delve into its primary role as a mitotic inhibitor, its impact on microtubule organization, and its broader toxicological profile, offering a comprehensive resource for professionals in cellular and molecular research.
Core Mechanism of Action: Disruption of Microtubule Assembly and Organization
The principal biological activity of propham stems from its interference with the function of microtubules, which are essential components of the eukaryotic cytoskeleton responsible for cell division, intracellular transport, and the maintenance of cell shape.[2] Unlike some anti-mitotic agents that cause rapid depolymerization of existing microtubules, propham's action is more nuanced.
Inhibition of Microtubule Polymerization
Propham's primary effect is the prevention of tubulin subunit assembly into microtubules.[3] This action disrupts the dynamic instability crucial for microtubule function, particularly during the formation of the mitotic spindle. Studies in the green alga Oedogonium cardiacum demonstrated that exposure to propham prevented the polymerization of microtubules when cells were returned to normal temperatures after being chilled, a process that normally induces microtubule assembly.[3] This inhibition effectively halts cells from constructing the necessary machinery for chromosome segregation.
Disruption of Microtubule Organizing Centers (MTOCs)
A key aspect of propham's activity is its effect on Microtubule Organizing Centers (MTOCs), the cellular structures that nucleate and anchor microtubules. In plant cells, propham has been shown to cause MTOC damage, leading to their fragmentation and the splitting of spindle poles.[4] This results in the formation of abnormal mitotic spindles, often with multiple poles (multipolar spindles).[3][5] Such aberrant spindles are incapable of correctly aligning and segregating chromosomes, leading to a cascade of mitotic errors. Research suggests that resistance to propham in certain plant lines may be linked to the resistance of proteins within the MTOC rather than tubulin itself.[4]
The consequences of these actions are severe for dividing cells. The inability to form a functional bipolar spindle leads to an arrest in a prometaphase-like state.[6] This mitotic block can lead to several cellular fates, including:
-
Failed Cytokinesis: Cells may complete nuclear division but fail to physically divide, resulting in binucleate or multinucleate cells.[2][6]
-
Polyploidy: Through subsequent rounds of DNA replication without cell division, cells can become polyploid.[5]
-
Apoptosis: In many animal cell lines, a prolonged mitotic arrest triggers programmed cell death.
The following diagram illustrates the mechanistic cascade of propham's anti-mitotic action.
Caption: Mechanism of propham's anti-mitotic activity.
Ancillary Biological Activities
While its anti-mitotic effects are primary, propham exhibits other biological activities, particularly in plant systems and at higher concentrations.
-
Inhibition of Photosynthesis: Several N-phenylcarbamates, including propham, can inhibit the photolytic activity of isolated chloroplasts, specifically targeting Photosystem II (PSII) in the photosynthetic electron transport chain.[7][8] This action contributes significantly to its herbicidal properties against broad-leaf weeds.
-
Metabolic Inhibition: At concentrations higher than those required for mitotic disruption (e.g., 10⁻³ M), propham has been shown to inhibit DNA, RNA, and protein synthesis in pea root tip meristems.[9] Protein synthesis appears to be the most rapidly affected process.[9]
-
Cholinesterase Inhibition: As a carbamate, propham has the potential to act as a cholinesterase inhibitor, a mechanism common to many carbamate pesticides that leads to neurotoxicity through the accumulation of acetylcholine. However, its primary herbicidal and cell-biological effects are attributed to microtubule disruption.
Toxicological and Metabolic Profile
In mammals, propham is generally characterized by low acute oral toxicity.[10] Following oral administration in rats, it is absorbed and rapidly metabolized, with the majority of the compound and its metabolites eliminated via urine within a few days.[1] Metabolism primarily proceeds through hydrolysis and oxidation.[10] The highest concentrations of the substance tend to be found in the kidneys.[1] Long-term studies in rats at high dietary concentrations revealed effects on hematological parameters and the spleen, indicating increased breakdown of erythrocytes.[10] The International Agency for Research on Cancer (IARC) has classified propham in Group 3, "not classifiable as to its carcinogenicity to humans," based on available data.[11]
Methodologies for Characterizing Propham's Activity
A multi-faceted experimental approach is required to fully characterize the biological impact of propham. The following workflow outlines a logical progression of assays, from direct molecular interaction to cellular phenotype.
Caption: Experimental workflow for investigating anti-mitotic agents.
Detailed Experimental Protocols
This assay directly measures propham's effect on the assembly of purified tubulin into microtubules, typically by monitoring changes in absorbance or fluorescence.[12]
Objective: To determine if propham directly inhibits tubulin polymerization.
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP (10 mM stock)
-
Glycerol
-
Propham (stock solution in DMSO)
-
Paclitaxel (positive control for polymerization) and Nocodazole (positive control for inhibition)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled spectrophotometer or fluorometer capable of reading at 340 nm.
Procedure:
-
Preparation: Pre-warm the plate reader to 37°C. Prepare the reaction mixture on ice: G-PEM buffer supplemented with 10% glycerol and 1 mM GTP.
-
Compound Dilution: Prepare serial dilutions of propham in the reaction mixture. Include wells for vehicle control (DMSO), positive control (Nocodazole), and a polymerization-enhancing control (Paclitaxel).
-
Tubulin Reconstitution: Reconstitute tubulin in G-PEM buffer on ice to a final concentration of 4 mg/mL (40 µM).[12] Keep on ice for no more than 20 minutes.
-
Assay Initiation: Add the reconstituted tubulin to each well of the pre-warmed 96-well plate containing the test compounds. The final tubulin concentration should be ~3 mg/mL.
-
Data Acquisition: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 60 seconds for 60-90 minutes at 37°C.
-
Analysis: Plot absorbance (OD₃₄₀) versus time. A decrease in the polymerization rate and the final plateau of absorbance in propham-treated wells compared to the DMSO control indicates inhibition.
Self-Validation:
-
Negative Control (DMSO): Should exhibit a classic sigmoidal polymerization curve.
-
Positive Control (Nocodazole): Should show significant inhibition of polymerization.
-
Positive Control (Paclitaxel): Should show enhanced polymerization.
This method allows for the direct visualization of propham's effects on the microtubule network and mitotic spindle architecture within cells.[12]
Objective: To visualize propham-induced disruption of the microtubule cytoskeleton and mitotic spindle.
Materials:
-
HeLa or other suitable adherent cell line
-
Glass coverslips in 24-well plates
-
Complete culture medium
-
Propham stock solution (in DMSO)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Blocking Buffer (e.g., 2% BSA in PBS)
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear Stain: DAPI or Hoechst 33342
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass coverslips in 24-well plates and allow them to adhere and grow for 24-48 hours until they reach 60-70% confluency.
-
Treatment: Treat cells with various concentrations of propham (e.g., 10 µM, 30 µM, 100 µM) and a DMSO vehicle control for a specified time (e.g., 16-24 hours).
-
Fixation: Aspirate the medium and wash cells with warm PBS. Fix the cells, for example, with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with Permeabilization Buffer for 10 minutes.[12]
-
Blocking: Wash three times with PBS. Block non-specific antibody binding with Blocking Buffer for 45-60 minutes.
-
Antibody Staining: Incubate with primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature. Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain (DAPI) for 45 minutes, protected from light.
-
Mounting & Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using mounting medium. Image using a fluorescence microscope, capturing images of the microtubule network and mitotic cells.
Expected Observations:
-
Control Cells: Interphase cells will show a fine, organized network of microtubules. Mitotic cells will display a well-formed, bipolar spindle.
-
Propham-Treated Cells: The interphase microtubule network may appear less dense. Mitotic cells will show a high frequency of abnormalities, such as disorganized, multipolar spindles and misaligned chromosomes.
This quantitative technique measures the DNA content of individual cells to determine the distribution of the cell population throughout the phases of the cell cycle (G0/G1, S, G2/M).[13]
Objective: To quantify the percentage of cells arrested in the G2/M phase of the cell cycle following propham treatment.
Materials:
-
Suspension or adherent cells
-
Complete culture medium
-
Propham stock solution (in DMSO)
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. After 24 hours, treat with desired concentrations of propham and a DMSO control for 24 hours.
-
Harvesting: Harvest cells. For adherent cells, use trypsin, collect the cells, and quench with complete medium. Centrifuge the cell suspension (adherent and suspension) at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000-20,000 single-cell events. Use a linear scale for the DNA fluorescence channel.[13]
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to gate on single cells and model the cell cycle distribution. Quantify the percentage of cells in G0/G1, S, and G2/M phases.
Expected Results:
-
A dose-dependent increase in the population of cells in the G2/M phase, with a corresponding decrease in the G0/G1 population, indicates mitotic arrest.
Summary of Biological Activity
The table below summarizes the concentration-dependent effects of propham on various biological systems, drawing from multiple studies.
| Concentration Range | System/Cell Type | Observed Biological Effect | Reference(s) |
| 10⁻⁵ M | Pea Root Tip Meristems | Induces abnormal mitotic figures but does not inhibit DNA synthesis or reduce the number of dividing cells. | [9] |
| 30 µM (~5.4 µg/mL) | Nicotiana sylvestris cells | Causes MTOC damage, fragmentation, and abnormal spindle formation without depolymerizing existing microtubules. | [4] |
| < 10⁻⁴ M | L1210 Animal Tumor Cells | 50% inhibitory dose (ID₅₀) for cell proliferation. | [14] |
| 10⁻³ M | Pea Root Tip Meristems | Inhibits DNA, RNA, and protein synthesis; stops entry of cells into mitosis. | [9] |
Conclusion
Isopropyl N-phenylcarbamate (propham) is a potent anti-mitotic agent whose biological activity is centered on the disruption of microtubule dynamics. Its mechanism, which involves the inhibition of tubulin polymerization and damage to microtubule organizing centers, leads to catastrophic errors in mitotic spindle formation, resulting in cell cycle arrest, cytokinesis failure, and inhibition of proliferation. This well-characterized mode of action makes propham not only an effective herbicide but also an invaluable tool for researchers investigating the complexities of the cell cycle and the function of the microtubule cytoskeleton. The methodologies detailed in this guide provide a robust framework for scientists to further explore the effects of propham and other potential anti-mitotic compounds.
References
-
Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR. [Link]
-
INCHEM. (1992). Propham (Pesticide residues in food: 1992 evaluations Part II Toxicology). INCHEM. [Link]
-
Cambridge University Press & Assessment. (2017). Cell Cycle Population Kinetics of Pea Root Tip Meristems Treated with Propham. Weed Science. [Link]
-
Yemets, A., Stelmakh, O., & Blume, Y. B. (2008). Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action. Cell Biology International, 32(6), 623-629. [Link]
-
Coss, R. A., Bloodgood, R. A., Brower, D. L., Pickett-Heaps, J. D., & MacIntosh, J. R. (1975). Studies on the mechanism of action of isopropyl N-phenyl carbamate. Experimental Cell Research, 92(2), 394-398. [Link]
-
Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin. [Link]
-
Rosequist, M. (1971). Effects of DMSO and Propham on Mitosis in Root Tips of Secale cereale. All Graduate Theses and Dissertations. [Link]
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Probing the Nexus of Mitosis: A Technical Guide to the Effects of Propham on Microtubule Organizing Centers
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini AI
Abstract
The N-phenylcarbamate herbicide propham (isopropyl N-phenylcarbamate) has long been recognized for its potent antimitotic activity in plant cells, a property that underpins its agricultural efficacy. While its disruptive effects on the microtubule cytoskeleton are well-documented, the precise molecular targets and mechanisms of action, particularly concerning the microtubule organizing centers (MTOCs), remain a subject of intricate study. This technical guide provides a comprehensive exploration of propham's effects on MTOCs, synthesizing established knowledge with field-proven experimental methodologies. We delve into the causality behind propham-induced mitotic aberrations, such as the characteristic formation of multipolar spindles, and present detailed, self-validating protocols for their investigation. This document is intended to serve as a robust resource for researchers in cell biology, plant science, and toxicology, as well as for professionals in the agrochemical and pharmaceutical industries engaged in the discovery and characterization of microtubule-targeting compounds.
Introduction: Propham and the Orchestration of Mitosis
Propham is a selective herbicide and plant growth regulator primarily used to control annual grasses and some broadleaf weeds.[1] Its mode of action is intrinsically linked to the disruption of cell division, or mitosis. At the heart of mitosis lies the microtubule cytoskeleton, a dynamic network of protein filaments responsible for the faithful segregation of chromosomes into two daughter cells. The precise spatial and temporal organization of this network is orchestrated by the Microtubule Organizing Centers (MTOCs).
In animal cells, the primary MTOC is the centrosome, a complex organelle composed of two centrioles embedded in a protein-rich matrix known as the pericentriolar material (PCM).[2][3][4] The PCM is the site of microtubule nucleation and contains essential proteins like γ-tubulin, which forms the γ-tubulin ring complex (γ-TuRC) that templates new microtubules.[5][6][7][8] Higher plants, however, lack canonical centrosomes. Instead, they possess more diffuse MTOCs located on the nuclear surface and within the cell cortex, which also rely on γ-tubulin for microtubule nucleation.[9][10][11]
The hallmark of propham's effect on mitosis is the induction of abnormal mitotic figures, most notably multipolar spindles. Instead of a bipolar spindle that ensures the equal segregation of chromosomes, propham-treated cells often form three or more spindle poles, leading to aneuploidy and eventual cell death. This phenotype strongly suggests that propham's primary target is not the microtubules themselves, but rather the MTOCs that control their organization.[12] This guide will dissect the evidence supporting this hypothesis and provide the technical framework to investigate it further.
The Mechanistic Hypothesis: Propham's Interference with MTOC Function
While some herbicides, like the dinitroanilines, act by directly binding to tubulin subunits and preventing their polymerization, evidence suggests that carbamates like propham have a different mechanism.[13] Studies have shown that propham does not significantly inhibit the in vitro polymerization of purified tubulin, pointing towards an indirect effect on microtubule organization.[12]
The prevailing hypothesis is that propham disrupts the structural integrity or function of the MTOCs. This could occur through several non-mutually exclusive mechanisms:
-
Fragmentation of MTOCs: Propham may cause the pericentriolar material in animals, or its functional equivalent in plants, to fragment into multiple smaller units, each capable of nucleating microtubules.
-
Dysregulation of MTOC Duplication: The process of MTOC duplication is tightly controlled during the cell cycle. Propham could interfere with this regulation, leading to the formation of supernumerary MTOCs.
-
Altered γ-TuRC Recruitment or Activation: Propham might not affect the MTOC structure directly but could inhibit the recruitment or activation of the γ-tubulin ring complex, leading to disorganized microtubule nucleation from ectopic sites.
The formation of multipolar spindles is a direct downstream consequence of these potential upstream effects on the MTOC.[12] Understanding which of these mechanisms is at play is crucial for a complete picture of propham's mode of action.
Experimental Investigation of Propham's Effects on MTOCs
To rigorously test the hypothesis that propham targets MTOCs, a multi-faceted experimental approach is required, combining cell-based assays with biochemical techniques. Here, we provide detailed protocols for key experiments.
The Allium cepa Root Tip Assay: A Classical in vivo System
The common onion, Allium cepa, is an excellent model system for studying the effects of chemical agents on cell division due to its large chromosomes and high mitotic index in the root meristems.[2][14][15][16][17]
3.1.1. Rationale and Causality of Experimental Choices
This assay allows for the direct observation of mitotic aberrations in a whole-organism context. By treating onion roots with varying concentrations of propham, a dose-response relationship can be established for cytotoxicity (mitotic index) and genotoxicity (chromosomal aberrations). The key endpoint for our investigation is the frequency and morphology of multipolar spindles, which serve as a quantifiable indicator of MTOC disruption.
3.1.2. Detailed Step-by-Step Protocol
-
Preparation of Onion Bulbs:
-
Select healthy, firm onion bulbs of a similar size.
-
Carefully remove the outer, dry scales, exposing the root primordia.
-
Place the bulbs in beakers filled with tap water, ensuring only the basal plate is submerged.
-
Grow the roots in the dark at room temperature for 2-3 days, or until roots are 2-3 cm long.
-
-
Propham Treatment:
-
Prepare a stock solution of propham in a suitable solvent (e.g., ethanol or DMSO) and then make serial dilutions in tap water to achieve the desired final concentrations (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M).[12]
-
Include a negative control (tap water) and a solvent control (tap water with the same concentration of solvent used for the highest propham concentration).
-
Transfer the onion bulbs with growing roots to beakers containing the propham solutions and controls.
-
Incubate for a defined period, for example, 4 to 6 hours.[12]
-
-
Fixation and Staining:
-
After treatment, excise the root tips (the terminal 1-2 cm) and fix them in a freshly prepared solution of 3:1 ethanol:acetic acid for at least 4 hours at room temperature or overnight at 4°C.
-
Hydrolyze the root tips in 1N HCl at 60°C for 5-10 minutes.
-
Stain the root tips with 2% aceto-orcein or Schiff's reagent for 1-2 hours.
-
-
Slide Preparation and Microscopy:
-
Place a single stained root tip on a clean microscope slide.
-
Add a drop of 45% acetic acid.
-
Gently squash the root tip with a coverslip, applying even pressure to spread the cells in a monolayer.
-
Observe the slides under a light microscope at 400x and 1000x magnification.
-
-
Data Analysis:
-
Score at least 1000 cells per treatment group.
-
Calculate the Mitotic Index (MI) as: (Number of dividing cells / Total number of cells) x 100.
-
Calculate the percentage of aberrant mitotic cells, categorizing the aberrations (e.g., multipolar anaphases, chromosome bridges, lagging chromosomes).
-
3.1.3. Expected Results and Interpretation
A dose-dependent decrease in the mitotic index is expected, indicating cytotoxicity.[12] Crucially, a significant, dose-dependent increase in the percentage of cells with multipolar spindles and other mitotic abnormalities should be observed in the propham-treated groups compared to the controls. This provides strong in vivo evidence for MTOC disruption.
Table 1: Example Quantitative Data on Propham's Effects in Allium cepa Root Tips (6-hour treatment)
| Propham Concentration (M) | Mitotic Index (%) | Aberrant Mitoses (%) | Predominant Aberration |
| 0 (Control) | 12.5 ± 1.1 | 1.8 ± 0.4 | Normal |
| 10⁻⁵ | 10.2 ± 0.9 | 15.6 ± 2.3 | Multipolar Anaphases |
| 10⁻⁴ | 7.8 ± 1.3 | 27.3 ± 3.1 | Multipolar Anaphases |
| 10⁻³ | 4.1 ± 0.8 | 45.8 ± 4.5 | C-mitosis, Multipolarity |
Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[12]
Immunofluorescence Microscopy of MTOCs and Microtubules
To directly visualize the effects of propham on the MTOCs and the microtubule cytoskeleton, immunofluorescence microscopy is the technique of choice. This allows for the specific labeling of key proteins like α-tubulin (for microtubules) and γ-tubulin (as a marker for MTOCs).
3.2.1. Rationale and Causality of Experimental Choices
This method provides high-resolution spatial information on the organization of the microtubule network and the localization of MTOC components. By comparing control and propham-treated cells, we can directly observe changes in spindle morphology and the number and distribution of γ-tubulin-containing structures. Plant cells, such as tobacco BY-2 suspension cells or Arabidopsis thaliana root tips, are excellent models for this type of analysis.
3.2.2. Detailed Step-by-Step Protocol (for Plant Suspension Cells)
-
Cell Culture and Treatment:
-
Grow tobacco BY-2 cells in a suitable liquid medium.
-
Treat the cells with propham at various concentrations for a specified time (e.g., 24 hours).[18]
-
-
Fixation:
-
Fix the cells in 4% paraformaldehyde in a microtubule-stabilizing buffer (MTSB) for 1 hour at room temperature.
-
-
Cell Wall Digestion:
-
Wash the cells with MTSB.
-
Digest the cell walls with an enzyme solution (e.g., 1% cellulase, 0.1% pectolyase in MTSB) for 15-30 minutes. The duration needs to be optimized for the cell type.
-
-
Permeabilization:
-
Adhere the protoplasts to poly-L-lysine coated coverslips.
-
Permeabilize the cells with 1% Triton X-100 in MTSB for 15 minutes.
-
-
Immunostaining:
-
Block non-specific binding with 3% Bovine Serum Albumin (BSA) in MTSB for 1 hour.
-
Incubate with the primary antibodies (e.g., mouse anti-α-tubulin and rabbit anti-γ-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with MTSB.
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 568) in the dark for 1-2 hours at room temperature.
-
Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole).
-
-
Mounting and Imaging:
-
Wash the cells three times with MTSB.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Image the cells using a confocal laser scanning microscope.
-
3.2.3. Expected Results and Interpretation
In control mitotic cells, a bipolar spindle with γ-tubulin localized at the two focused poles will be observed. In propham-treated cells, multiple γ-tubulin foci are expected, corresponding to the poles of the multipolar spindles.[18] The microtubule arrays will be seen emanating from these ectopic γ-tubulin sites, confirming that they are active MTOCs. This provides direct visual evidence of MTOC fragmentation or dysregulation.
Workflow Diagram: Immunofluorescence Staining
Caption: Workflow for immunofluorescence analysis of MTOCs.
In Vitro Microtubule Nucleation Assay
To investigate whether propham has a direct effect on the microtubule-nucleating capacity of MTOCs, an in vitro assay can be performed using cell extracts.
3.3.1. Rationale and Causality of Experimental Choices
This cell-free system allows for the isolation of MTOC activity from other cellular processes. By incubating purified tubulin with cell extracts containing MTOCs in the presence or absence of propham, we can determine if the compound directly inhibits the nucleation of new microtubules.
3.3.2. Outline of the Protocol
-
Preparation of Cell Extracts:
-
Prepare cytosolic extracts from a suitable source, such as synchronized tobacco BY-2 cells or Xenopus eggs, which are rich in MTOC components.[15]
-
-
Nucleation Reaction:
-
Combine the cell extract with purified, fluorescently-labeled tubulin and GTP in a reaction buffer.
-
Add propham or a vehicle control to the reaction mixtures.
-
Incubate the reactions at a temperature conducive to microtubule polymerization (e.g., 37°C).
-
-
Analysis:
-
At various time points, fix aliquots of the reaction and pellet the microtubules by centrifugation.
-
Analyze the amount of polymerized tubulin in the pellet by fluorescence measurement or SDS-PAGE and western blotting.
-
Alternatively, visualize the formation of microtubule asters (radial arrays of microtubules nucleated from a central point) by fluorescence microscopy.
-
3.3.3. Expected Results and Interpretation
If propham directly inhibits the nucleating activity of the MTOCs present in the extract, a significant reduction in the amount of polymerized tubulin or the number of microtubule asters formed will be observed in the propham-treated samples compared to the control. This would provide strong biochemical evidence for a direct effect on MTOC function.
Logical Relationship: Experimental Approaches
Caption: Interrelation of propham's mechanism and experimental validation.
Synthesis and Future Directions
The collective evidence strongly indicates that propham's antimitotic activity stems from its ability to disrupt the function of microtubule organizing centers. The formation of multipolar spindles, directly observable through both classical cytological methods and advanced immunofluorescence techniques, serves as the primary cellular phenotype. While the precise molecular interaction between propham and MTOC components remains to be fully elucidated, the experimental framework provided in this guide offers a robust pathway for investigating this phenomenon.
Future research should focus on identifying the specific protein targets of propham within the MTOC. Affinity chromatography with labeled propham, combined with mass spectrometry-based proteomics, could be a powerful approach to pull down interacting proteins from cell extracts. Furthermore, the use of live-cell imaging with fluorescently tagged MTOC proteins would provide invaluable dynamic insights into how propham causes MTOC fragmentation or dysregulation in real-time.[19][20][21][22][23] A deeper understanding of propham's mechanism will not only enhance our knowledge of plant cell division but also provide a valuable tool for probing the intricacies of MTOC function across eukaryotes.
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Harnessing N-Phenylcarbamates in Cell Biology: From Microtubule Disruption to Therapeutic Potential
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of the applications of N-phenylcarbamates in cell biology research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to provide a deep, mechanistic understanding of how these compounds function at a cellular level and how they can be effectively utilized in a laboratory setting. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: The N-Phenylcarbamate Scaffold
N-phenylcarbamates are a class of organic compounds characterized by a carbamate functional group (-NH(C=O)O-) attached to a phenyl ring. While initially recognized for their use as herbicides and fungicides, their potent biological activities have garnered significant interest in cell biology, particularly in oncology research.[1][2] The core structure allows for extensive synthetic modification, leading to a wide array of derivatives with diverse structure-activity relationships (SAR).[3][4][5] This chemical tractability, combined with their profound effects on fundamental cellular processes, makes them a compelling subject for investigation and a source of potential therapeutic agents.[6][7]
The primary allure of N-phenylcarbamates in a cellular context stems from their well-documented ability to interfere with the cytoskeleton, a critical component for cell division, shape, and motility. This interference triggers a cascade of downstream events, making these compounds powerful tools for studying and manipulating cell fate.
Core Mechanism of Action: Microtubule Destabilization
The vast majority of the cellular effects of N-phenylcarbamates can be traced to a single, primary mechanism: the disruption of microtubule dynamics.
2.1. The Target: β-Tubulin
Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers.[8] Their constant assembly (polymerization) and disassembly (depolymerization) are essential for numerous cellular functions, most critically for the formation of the mitotic spindle during cell division.[9] N-phenylcarbamates exert their effects by directly binding to β-tubulin, a key component of these heterodimers.[10] This binding action physically obstructs the polymerization process, effectively preventing the formation of functional microtubules.[9][11] Several studies suggest that these compounds occupy the colchicine-binding site on β-tubulin, a well-known target for microtubule-destabilizing agents.[9][10]
Causality: By inhibiting tubulin polymerization, N-phenylcarbamates prevent the cell from building the microtubule-based machinery it needs. The most immediate and dramatic consequence of this failure is the inability to form a proper mitotic spindle, which is the apparatus responsible for segregating chromosomes during mitosis.
Logical Flow: From Microtubule Inhibition to Cell Fate
The following diagram illustrates the overarching logical flow from the initial molecular interaction to the ultimate cellular outcomes.
Caption: Logical workflow from N-phenylcarbamate binding to cellular outcomes.
Consequence 1: Cell Cycle Arrest at the G2/M Checkpoint
A direct and measurable outcome of mitotic spindle disruption is the arrest of the cell cycle in the G2/M phase.[11][12]
3.1. Mechanistic Insight
The cell possesses a sophisticated surveillance mechanism known as the Spindle Assembly Checkpoint (SAC). The SAC ensures that chromosome segregation does not proceed until all chromosomes are correctly attached to the mitotic spindle. When N-phenylcarbamates prevent the formation of a functional spindle, the SAC is activated and remains persistently "on." This checkpoint activation prevents the cell from entering anaphase, effectively trapping it in mitosis (the "M" phase of the G2/M checkpoint).[13] This arrest can be readily observed and quantified using flow cytometry.[14][15][16] Treatment with N-phenylcarbamates typically leads to a dose-dependent increase in the population of cells in the G2/M phase.[16]
Consequence 2: Induction of Apoptosis
Prolonged cell cycle arrest at the G2/M checkpoint is an unsustainable state for the cell. If the damage to the mitotic spindle is irreparable, the cell will initiate programmed cell death, or apoptosis, to eliminate itself.[17][18] N-phenylcarbamates are therefore potent inducers of apoptosis in rapidly dividing cells, which is the basis for their anticancer potential.[11][19]
4.1. The Intrinsic Apoptotic Pathway
The apoptotic cascade triggered by microtubule disruption primarily involves the intrinsic (or mitochondrial) pathway.[20] Key events include:
-
Regulation by Bcl-2 Family Proteins: Mitotic arrest leads to changes in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio is a common indicator that the cell is committing to apoptosis.[21]
-
Caspase Activation: The shift in Bcl-2 family proteins leads to the activation of initiator caspases, such as caspase-9.[17][20]
-
Executioner Caspases and Substrate Cleavage: Caspase-9 activates executioner caspases, most notably caspase-3.[22] Active caspase-3 then cleaves a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP). The appearance of cleaved PARP is considered a hallmark of apoptosis and is easily detectable by Western blot.[21][23]
Some N-phenylcarbamate derivatives have also been shown to induce apoptosis through alternative mechanisms, such as by impairing the ubiquitin-proteasome pathway, leading to the accumulation of pro-apoptotic proteins.[24][25]
Experimental Workflows & Protocols
As a Senior Application Scientist, it is crucial to provide robust and reproducible methodologies. The following section details the core assays used to characterize the cellular effects of N-phenylcarbamates.
Overall Experimental Workflow
The diagram below outlines a typical workflow for evaluating a novel N-phenylcarbamate compound.
Caption: Standard workflow for characterizing N-phenylcarbamate bioactivity.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Method)
This protocol determines the concentration of an N-phenylcarbamate required to inhibit cell growth by 50% (IC50), a key measure of a compound's potency.[26]
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[26] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[27] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000–6,000 cells per well in 100 µL of complete culture medium. Allow cells to attach overnight at 37°C in a 5% CO2 incubator.[9]
-
Compound Preparation: Prepare a 2X stock solution of your N-phenylcarbamate compound at various concentrations in culture medium. Also, prepare a vehicle control (e.g., DMSO in medium).[23]
-
Cell Treatment: The next day, carefully remove the medium and add 100 µL of the 2X compound dilutions (or vehicle control) to the appropriate wells. Include "medium only" wells for background control.[28] Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[28]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2–4 hours at 37°C, allowing formazan crystals to form.[9]
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[29][30]
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA.[29] The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the generation of a histogram that reveals cell cycle distribution.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the N-phenylcarbamate compound (e.g., at its IC50 and 2x IC50 concentrations) for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Trypsinize the adherent cells, combine with the supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14] Look for an accumulation of cells in the G2/M peak in compound-treated samples compared to the control.
Protocol 3: Analysis of Apoptosis Markers by Western Blot
This protocol detects key protein markers of apoptosis to confirm the mechanism of cell death.[22][31]
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate.[31] By probing for proteins like PARP and Caspase-3, we can specifically detect their cleaved (activated) forms, which are hallmarks of apoptosis.[22][23]
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells in 6-well or 10 cm plates with the N-phenylcarbamate as in the previous protocols. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[23]
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).[23] Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total-PARP, cleaved-PARP, total-Caspase-3, and cleaved-Caspase-3 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).[21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software.[23] An increase in the ratio of cleaved to total PARP and Caspase-3 in treated samples confirms the induction of apoptosis.
Data Presentation and Interpretation
Table 1: Example Cytotoxicity Data for Compound X
This table summarizes hypothetical IC50 values, demonstrating how to present quantitative cytotoxicity data for comparison across different cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 0.75 |
| MDA-MB-231 | Breast Adenocarcinoma | 2.5 |
| A549 | Lung Carcinoma | 1.2 |
| HCT116 | Colon Carcinoma | 0.9 |
| MRC-5 | Normal Lung Fibroblast | > 50 |
Data are hypothetical and for illustrative purposes only.
Table 2: Expected Western Blot Outcomes After N-Phenylcarbamate Treatment
This table provides a qualitative guide for interpreting Western blot results when investigating apoptosis.
| Protein Target | Expected Result in Control Cells | Expected Result in Treated Cells | Interpretation |
| Full-Length PARP | Strong Band | Decreased Band Intensity | Substrate is being cleaved. |
| Cleaved PARP | No/Faint Band | Strong Band Appears | Apoptosis is occurring.[22] |
| Pro-Caspase-3 | Strong Band | Decreased Band Intensity | Pro-enzyme is being activated. |
| Cleaved Caspase-3 | No/Faint Band | Strong Band Appears | Executioner caspase is active.[22] |
| β-Actin | Strong Band | Strong Band | Confirms equal protein loading. |
Conclusion and Future Directions
N-phenylcarbamates represent a versatile and potent class of compounds for cell biology research. Their well-defined mechanism of action—disruption of microtubule polymerization—provides a clear starting point for investigating downstream cellular events such as cell cycle arrest and apoptosis. The experimental protocols detailed in this guide offer a robust framework for researchers to assess the bioactivity of novel N-phenylcarbamate derivatives.
Future research will likely focus on synthesizing novel derivatives with improved solubility, greater selectivity for cancer cells, and the ability to overcome multidrug resistance mechanisms.[7][9] By combining rational drug design with the rigorous cellular and molecular biology assays outlined here, the scientific community can continue to unlock the full therapeutic potential of the N-phenylcarbamate scaffold.
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(1-Methylethyl)carbamic Acid Phenyl Ester molecular weight and formula
An In-depth Technical Guide to (1-Methylethyl)carbamic Acid Phenyl Ester (Propham)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a molecule widely known in agricultural science as Propham or Isopropyl N-phenylcarbamate (IPC). Designed for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, mechanism of action, and the broader relevance of its core carbamate structure in modern science.
Core Molecular Identity and Physicochemical Properties
This compound is a carbamate ester recognized for its specific biological activities.[1] Its identity is defined by its unique chemical structure, molecular formula, and weight.
-
Synonyms: Propham, Isopropyl N-phenylcarbamate (IPC), Isopropyl carbanilate, Phenylcarbamic acid 1-methylethyl ester.[1][2][3][4][6]
The compound's physical and chemical characteristics are critical for its application, formulation, and environmental fate. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Physical Description | White to colorless crystalline solid | [1][3] |
| Melting Point | 87 - 90 °C | [1][3][6] |
| Boiling Point | 311.75 °C (rough estimate) | [3] |
| Density | 1.09 g/cm³ at 20 °C | [1] |
| Vapor Pressure | 0.01 - 0.015 mmHg at 25 °C | [1][6] |
| Water Solubility | ~179 - 250 mg/L at 20-25 °C | [3][6] |
| Octanol-Water Partition Coefficient (log P) | 2.6 | [1][6] |
Synthesis and Purification: A Protocol Grounded in Chemical Principles
The industrial synthesis of Propham is a straightforward and well-established process, typically involving the reaction between an aniline and a chloroformate.
Core Synthesis Reaction
The most common method for preparing Isopropyl N-phenylcarbamate is the reaction of isopropyl chloroformate with aniline .[7]
Causality Behind Experimental Design: This reaction is a nucleophilic acyl substitution. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isopropyl chloroformate. The reaction produces hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and prevent the protonation of the aniline starting material, a base (such as an alkali metal hydroxide or pyridine) is added to act as an acid scavenger.[7]
Illustrative Synthesis Workflow
Caption: Synthesis workflow for Propham production.
Step-by-Step Laboratory Protocol
This protocol is a representative example based on established chemical principles.[7] All laboratory work should be conducted with appropriate safety measures.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and an addition funnel, dissolve aniline in a suitable solvent (e.g., methylene chloride). Add an equimolar amount of a base, such as pyridine or aqueous sodium hydroxide.[7][8]
-
Reactant Addition: Cool the mixture in an ice bath. Add an equimolar amount of isopropyl chloroformate dropwise from the addition funnel over 15-30 minutes with continuous stirring. The controlled addition is crucial to manage the exothermic nature of the reaction.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.[8]
-
Workup and Isolation:
-
If an organic solvent was used, perform an aqueous wash to remove the salt byproduct (e.g., NaCl) and any remaining base.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product will be a solid.[8]
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as isopropyl ether or an ethanol/water mixture, to yield white crystals of pure Propham.[8]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of synthesized this compound requires standard analytical techniques. Authoritative spectral data is available in public databases like the NIST WebBook.[2][9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum is a key tool for identifying the carbamate functional group. A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1700-1730 cm⁻¹. Additionally, N-H stretching bands will be visible around 3300 cm⁻¹.
-
Mass Spectrometry (MS): In electron ionization (EI-MS), the spectrum will show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight (approx. 179).[9] Common fragmentation patterns can provide further structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show a doublet for the two methyl groups of the isopropyl moiety, a septet for the isopropyl methine proton, signals for the aromatic protons of the phenyl ring, and a broad singlet for the N-H proton.
-
¹³C NMR: Distinct signals will be present for the isopropyl carbons, the aromatic carbons, and a characteristic downfield signal for the carbonyl carbon of the carbamate group.
-
Applications and Biological Mechanism of Action
While the carbamate functional group is a crucial motif in many pharmaceuticals, Propham's primary application is in agriculture as a selective herbicide and plant growth regulator.[1][11]
Herbicide and Sprout Inhibitor
Propham is effective for controlling annual grasses and some broad-leaf weeds.[1] It is also widely used as a plant growth retardant to control sprouting in stored potatoes.[1]
Mechanism of Action: A Microtubule Disruptor
Propham's herbicidal activity does not stem from depolymerizing microtubules (MTs), a mechanism common to some other anti-mitotic agents. Instead, its mode of action is more nuanced.
Authoritative Insight: Research has demonstrated that Propham's primary effect is the disruption of Microtubule Organizing Centers (MTOCs) in plant cells.[12] This damage leads to MTOC fragmentation and splitting of the spindle poles during cell division. The resulting formation of an abnormal mitotic spindle prevents proper chromosome segregation, ultimately halting cell division and plant growth.[12] The compound's effect on tubulin and microtubule metabolism has been a subject of scientific study.[13]
Caption: Propham's mechanism of action in plant cells.
Relevance to Drug Development
For professionals in drug development, Propham serves as a classic example of a biologically active small molecule containing the carbamate moiety. The carbamate group is a versatile functional group found in numerous therapeutic agents, acting as:
-
A stable functional group in active drugs like the anticonvulsant Felbamate.[11]
-
A prodrug linker to improve the stability and bioavailability of drugs containing phenol or alcohol groups.[11]
-
An inhibitor of key enzymes , such as acetylcholinesterase, in drugs like Rivastigmine, used for Alzheimer's treatment.[11]
Understanding the synthesis, stability, and biological interactions of simple carbamates like Propham provides foundational knowledge applicable to the design and development of novel human therapeutics.
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Frlan, R., & Kikelj, D. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents . Arhiv za higijenu rada i toksikologiju, 72(4), 269–285. Retrieved from [Link]
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Coss, R. A., Bloodgood, R. A., Brower, D. L., Pickett-Heaps, J. D., & MacIntosh, J. R. (1975). Studies on the mechanism of action of isopropyl N-phenyl carbamate . Experimental Cell Research, 92(2), 394-398. Retrieved from [Link]
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Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates . University of Copenhagen. Retrieved from [Link]
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Carbamic acid, phenyl-, 1-methylethyl ester - Mass Spectrum . (n.d.). NIST WebBook. Retrieved from [Link]
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Carbamic acid, phenyl-, 1-methylethyl ester - All data . (n.d.). NIST WebBook. Retrieved from [Link]
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Yemets, A., Stelmakh, O., & Blume, Y. B. (2008). Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action . Cell Biology International, 32(6), 623-629. Retrieved from [Link]
- Production of isopropyl n-phenyl carbamate. (1952). Google Patents.
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Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b] . (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Methodological & Application
Isopropyl N-phenylcarbamate (IPC): Experimental Protocols for Microtubule Disruption
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for utilizing Isopropyl N-phenylcarbamate (IPC), also known as Propham, as a tool for inducing microtubule disruption in cellular biology research. Moving beyond a simple recitation of steps, this document elucidates the causal science behind the protocols, offering researchers the rationale needed to adapt and troubleshoot experiments effectively. We detail IPC's unique mechanism of action, which differs significantly from classic depolymerizing agents, and provide validated, step-by-step protocols for treatment and subsequent analysis by immunofluorescence microscopy, biochemical fractionation, and flow cytometry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage IPC for studies involving the cytoskeleton, cell cycle regulation, and mitotic processes.
Introduction: Understanding Isopropyl N-phenylcarbamate (IPC)
Isopropyl N-phenylcarbamate (IPC) is a carbamate herbicide that has long been recognized for its potent effects on cell division in plants.[1] Its utility in the laboratory stems from its role as a mitotic inhibitor that disrupts the microtubule cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for a multitude of cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle required for chromosome segregation.[2]
Unlike classic microtubule-destabilizing agents such as colchicine or nocodazole, which primarily function by depolymerizing microtubules into soluble tubulin dimers, IPC exhibits a more nuanced mechanism.[1][3] Evidence strongly suggests that IPC does not cause wholesale dissolution of microtubules. Instead, it primarily affects the orientation and organization of microtubule arrays, particularly the mitotic spindle.[1][4] This makes IPC a valuable tool for investigating specific aspects of microtubule function and organization that are distinct from simple polymer stability.
The Causality of Disruption: Mechanism of Action
The experimental efficacy of IPC is rooted in its distinct impact on microtubule organizing centers (MTOCs) and spindle architecture. Understanding this mechanism is critical for designing experiments and correctly interpreting results.
-
Disruption of Spindle Pole Organization: The primary mode of action for IPC involves the disruption of the spindle apparatus. Rather than depolymerizing the spindle microtubules, it causes them to lose their parallel alignment and reorient into abnormal radial arrays or "micropoles".[1] This action prevents the formation of a functional bipolar spindle, which is essential for proper chromosome alignment at the metaphase plate.
-
Damage to Microtubule Organizing Centers (MTOCs): In plant cells, IPC has been shown to cause damage to MTOCs, leading to their fragmentation and the splitting of spindle poles.[5][6] This results in the formation of abnormal mitotic spindles, ultimately blocking the progression of cell division.
-
Cell Cycle Arrest: As a direct consequence of a dysfunctional mitotic spindle, the spindle assembly checkpoint is activated, leading to an arrest of the cell cycle in mitosis.[7][8] Prolonged treatment can result in abnormal nuclear patterns, including the formation of multinucleate cells and polyploid nuclei, as cells may eventually exit mitosis without proper cytokinesis.[1]
This mechanism contrasts with other agents, providing a unique experimental variable. For instance, while nocodazole treatment leads to a diffuse cloud of depolymerized tubulin, IPC-treated cells will still contain polymerized microtubules, but they will be profoundly disorganized.
Diagram: IPC's Mechanism of Microtubule Disruption
Caption: IPC disrupts mitosis by damaging MTOCs, leading to a disorganized spindle and mitotic arrest.
Core Experimental Protocol: Inducing Microtubule Disruption
This protocol provides a general guideline for treating cultured mammalian cells with IPC. The optimal concentration and duration of treatment should be determined empirically for each cell line and experimental goal through a dose-response and time-course study.
Materials and Reagents
-
Isopropyl N-phenylcarbamate (Propham) (e.g., Sigma-Aldrich, Cat. No. P105)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Appropriate mammalian cell line (e.g., HeLa, U2OS, RPE1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates, flasks, and coverslips
-
Standard cell culture equipment (incubator, biosafety cabinet)
Reagent Preparation
-
IPC Stock Solution (100 mM):
-
IPC has a molecular weight of 179.22 g/mol .
-
Dissolve 17.92 mg of IPC powder in 1 mL of DMSO to create a 100 mM stock solution.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light. The solution is stable for several months.
-
-
Working Solutions:
-
Prepare fresh working solutions for each experiment by diluting the 100 mM stock solution directly into pre-warmed complete cell culture medium.
-
For example, to make a 30 µM working solution, add 0.3 µL of the 100 mM stock to 1 mL of medium.
-
Crucial: Ensure the final DMSO concentration in the medium is consistent across all conditions, including the vehicle control, and is typically ≤ 0.1% to avoid solvent-induced artifacts.
-
Cell Treatment Workflow
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase and are 50-70% confluent at the time of treatment.
-
For immunofluorescence, seed cells on sterile glass coverslips within a 12- or 24-well plate.
-
For biochemical assays (Western blot) or flow cytometry, seed cells in 6-well or 10 cm plates.
-
-
Incubation: Allow cells to adhere and grow for 18-24 hours in a 37°C, 5% CO₂ incubator.
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the pre-warmed medium containing the desired final concentration of IPC.
-
Vehicle Control: Treat at least one well/plate with medium containing the same final concentration of DMSO as the highest IPC concentration used.
-
-
Incubation: Return the cells to the incubator for the desired treatment period (e.g., 4, 8, 16, or 24 hours).
-
Downstream Analysis: Following incubation, proceed immediately to one of the validation protocols detailed below.
Diagram: General Experimental Workflow
Caption: Workflow for treating cultured cells with IPC and subsequent downstream analysis.
Validation and Analysis Protocols
To ensure that the observed phenotype is a direct result of microtubule disruption, it is essential to validate the effects of IPC using multiple methods.
Protocol: Immunofluorescence Staining of Microtubules
This method provides direct visual evidence of IPC's effect on the microtubule cytoskeleton.
-
Preparation: Perform cell seeding and IPC treatment on glass coverslips as described in section 3.3.
-
Fixation:
-
Gently wash the cells twice with warm PBS.
-
Fix the cells with ice-cold methanol (-20°C) for 5-10 minutes at -20°C.[9] Rationale: Methanol fixation acts as a dehydrating agent that precipitates proteins, which is excellent for preserving the fine filamentous architecture of microtubules.
-
-
Rehydration & Blocking:
-
Wash the coverslips three times with PBS to rehydrate.
-
Block non-specific antibody binding by incubating in a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin (BSA) and 0.1% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Washing: Wash coverslips three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation:
-
Incubate with a fluorescently-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488, 1:1000 dilution) in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining & Mounting:
-
Wash three times with PBS.
-
Incubate with a DNA stain like DAPI (1 µg/mL) for 5 minutes.
-
Wash once more with PBS.
-
Mount the coverslip onto a glass slide using an anti-fade mounting medium.
-
-
Imaging: Visualize using a fluorescence or confocal microscope.
-
Expected Outcome: Control cells will display a well-defined, intricate network of microtubules extending to the cell periphery. IPC-treated cells will show disorganized, fragmented, and randomly oriented microtubules. The mitotic spindles in dividing cells will appear multipolar or star-shaped instead of bipolar.
-
Protocol: Western Blot for Soluble vs. Polymerized Tubulin
This biochemical assay quantifies the shift in tubulin from the stable, polymerized (cytoskeletal) state to the soluble, depolymerized state.
-
Preparation: Treat cells in 6-well plates as described in section 3.3.
-
Cell Lysis & Fractionation:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in a microtubule-stabilizing buffer (e.g., M-PEM Buffer: 80 mM PIPES pH 6.8, 5 mM MgCl₂, 1 mM EGTA, containing 0.5% Triton X-100 and protease/phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 100,000 x g for 30 minutes at 4°C to separate the soluble fraction (supernatant) from the polymerized fraction (pellet).[12]
-
-
Sample Preparation:
-
Carefully collect the supernatant (soluble fraction).
-
Wash the pellet once with lysis buffer and then resuspend it in a strong lysis buffer (e.g., RIPA buffer) in the same volume as the supernatant.
-
Determine the protein concentration of both fractions using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the soluble and polymerized fractions onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against α-tubulin.[13]
-
Use an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Perform densitometry on the resulting bands.
-
Calculate the ratio of polymerized to soluble tubulin for each condition.
-
Expected Outcome: IPC treatment will cause a dose-dependent decrease in the amount of tubulin in the polymerized (pellet) fraction and a corresponding increase in the soluble (supernatant) fraction.
-
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the functional consequence of mitotic disruption by quantifying the percentage of cells arrested in the G2/M phase of the cell cycle.
-
Preparation: Treat cells in 6-well plates. Include both attached and floating cells during collection, as mitotically arrested cells often detach.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the plate with PBS and collect.
-
Trypsinize the attached cells and combine them with the collected medium/PBS.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the single-cell population and generate a histogram of DNA content (PI fluorescence).
-
Expected Outcome: The histogram for IPC-treated cells will show a significant increase in the population of cells with 4N DNA content (the G2/M peak) compared to the control population, which will have a large G1 peak (2N DNA) and a smaller G2/M peak.[15]
-
Data Summary and Interpretation
The following table summarizes the expected outcomes and provides a starting point for experimental design.
| Parameter | Recommended Range | Rationale & Key Insight |
| Cell Line | Adherent mammalian cells (HeLa, U2OS, etc.) | IPC's effects are well-visualized in cells with a flat morphology. |
| IPC Concentration | 10 - 100 µM | Must be optimized. Start with a dose-response (e.g., 10, 30, 50, 100 µM). Plant cells are often treated at ~30 µM.[5] |
| Incubation Time | 4 - 24 hours | Short times (4-8h) may show initial spindle disruption. Longer times (16-24h) are needed for significant G2/M arrest.[6][8] |
| Vehicle Control | DMSO (≤ 0.1%) | Essential for confirming that observed effects are due to IPC and not the solvent. |
| Validation Assays | Immunofluorescence, Western Blot, Flow Cytometry | A multi-pronged approach provides a robust, self-validating conclusion. |
Interpretation: A successful experiment will demonstrate a clear correlation between IPC treatment and (1) visible disorganization of the microtubule network, (2) a biochemical shift towards soluble tubulin, and (3) a functional arrest of the cell cycle at the G2/M phase. By comparing these results to those from other microtubule-targeting agents, researchers can dissect the specific cellular roles of microtubule organization versus polymerization status.
References
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Yemets, A., Stelmakh, O., & Blume, Y. B. (2008). Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action. Cell Biology International, 32(6), 623-629. [Link]
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Chen, J., & Horwitz, S. B. (2002). G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells. Journal of Clinical Investigation, 110(4), 531-539. [Link]
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Reid, T. A., Coombes, C., & Gardner, M. K. (2017). Manipulation and quantification of microtubule lattice integrity. Molecular Biology of the Cell, 28(19), 2583-2593. [Link]
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Lawrence, E. J., et al. (2022). Quantification of microtubule stutters: dynamic instability behaviors that are strongly associated with catastrophe. Molecular Biology of the Cell, 33(3), ar24. [Link]
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Goldspink, D. A., et al. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. JoVE. [Link]
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Kux, K., & Klämbt, C. (2012). Disruption of Microtubule Integrity Initiates Mitosis during CNS Repair. PLoS Biology, 10(7), e1001363. [Link]
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Park, I., et al. (2016). Methylated α-tubulin antibodies recognize a new microtubule modification on mitotic microtubules. Cytoskeleton, 73(10), 583-593. [Link]
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Hepler, P. K., & Jackson, W. T. (1969). Isopropyl N-phenylcarbamate affects spindle microtubule orientation in dividing endosperm cells of Haemanthus katherinae baker. Journal of Cell Science, 5(3), 727-743. [Link]
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Al-Osta, M. A., et al. (2021). Cell cycle analysis and influence on microtubules. ResearchGate. [Link]
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Bhattacharya, R., & Cabral, F. (2004). A Ubiquitous β-tubulin Disrupts Microtubule Assembly and Inhibits Cell Proliferation. Molecular Biology of the Cell, 15(7), 3123-3131. [Link]
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Babak, M. V., et al. (2020). Western Blot analysis of α-tubulin protein in soluble and polymerized cell fractions. ResearchGate. [Link]
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Liu, X., et al. (2024). Reversible and effective cell cycle synchronization method for studying stage-specific investigations. Cell & Bioscience, 14(1), 35. [Link]
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Hepler, P. K., & Jackson, W. T. (1969). Isopropyl N-phenylcarbamate Affects Spindle Microtubule Orientation in Dividing Endosperm Cells of Haemanthus Katherinae Baker. Journal of Cell Science, 5(3), 727-43. [Link]
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Passer, J. B., et al. (2018). Generation and Isolation of Cell Cycle-arrested Cells with Complex Karyotypes. JoVE (Journal of Visualized Experiments), (134), e57449. [Link]
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National Center for Biotechnology Information. (n.d.). Propham. PubChem. [Link]
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Hadfield, J. D., et al. (2022). Cell Synchronization Techniques for Studying Mitosis. Springer Protocols. [Link]
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Vlad, C., et al. (2019). Microtubule disruption changes endothelial cell mechanics and adhesion. Scientific Reports, 9(1), 14932. [Link]
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Petrini, S., et al. (2017). Identifying the dynamics of actin and tubulin polymerization in iPSCs and in iPSC-derived neurons. Oncotarget, 8(68), 113543-113557. [Link]
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Barbier, P., et al. (2002). Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp. Journal of Biological Chemistry, 277(35), 32273-32281. [Link]
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Yang, S., et al. (2022). Precise control of microtubule disassembly in living cells. The EMBO Journal, 41(10), e110472. [Link]
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Chowdhury, S. R., et al. (2024). Microtubule polymerization tuned by macromolecular crowdant size and density. bioRxiv. [Link]
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Queralt-Martín, M., et al. (2020). Uncoupling of Mitosis and Cytokinesis Upon a Prolonged Arrest in Metaphase Is Influenced by Protein Phosphatases and Mitotic Transcription in Fission Yeast. Frontiers in Cell and Developmental Biology, 8, 590. [Link]
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Josa-Prado, F., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. International Journal of Molecular Sciences, 22(20), 11210. [Link]
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Application of (1-Methylethyl)carbamic Acid Phenyl Ester for Plant Cell Synchronization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methylethyl)carbamic Acid Phenyl Ester, commonly known as Propham or Isopropyl N-phenylcarbamate (IPC), is a carbamate herbicide that has found a significant application in plant cell biology as a tool for synchronizing cell cultures.[1] By arresting cells at a specific phase of the cell cycle, Propham enables researchers to study the molecular events of cell cycle progression, protein expression, and the effects of various treatments on a homogenous population of cells. This guide provides an in-depth overview of the mechanism of action of Propham and detailed protocols for its application in plant cell synchronization.
Mechanism of Action: A Mitotic Block Through Microtubule Disruption
Propham acts as a mitotic inhibitor by disrupting the organization of microtubules, which are essential components of the mitotic spindle.[2][3] Unlike some other microtubule poisons, Propham is believed to interfere with the microtubule-organizing centers (MTOCs) and may also directly affect microtubule polymerization.[2] This disruption prevents the formation of a functional mitotic spindle, leading to an arrest of cells in prometaphase.[3] At optimal concentrations, this effect is reversible, allowing for the release of the mitotic block and the progression of a synchronized cell population through the cell cycle.
Caption: Mechanism of Propham-induced mitotic arrest.
Application Notes: Key Considerations for Successful Synchronization
The successful synchronization of plant cells using Propham requires careful optimization of several parameters.
-
Cell Line Selection: Highly proliferating and well-characterized cell lines, such as tobacco BY-2 (Bright Yellow-2), are ideal for synchronization experiments due to their rapid growth and homogenous nature.[4][5][6][7][8]
-
Optimizing Propham Concentration: The optimal concentration of Propham is a balance between achieving a high mitotic index and minimizing cytotoxicity. High concentrations can lead to irreversible cell cycle arrest and inhibition of DNA, RNA, and protein synthesis.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for the specific plant cell line being used.
| Plant Species | Propham Concentration (M) | Observed Effect | Reference |
| Allium cepa (Onion) | 10⁻⁵ - 10⁻⁴ | Mitotic abnormalities, multipolar anaphases | [2] |
| Secale cereale (Rye) | Not specified | Arrested metaphases, mitotic inhibition | [3] |
| Pea Root Tips | 1.2 x 10⁻³ | Rapid decrease in mitotic index | [1] |
-
Duration of Treatment: The duration of Propham treatment should be sufficient to allow a majority of the cells to accumulate in mitosis. This is typically determined by the cell cycle time of the culture.
-
Reversibility and Washout: The mitotic block induced by Propham is reversible upon its removal from the culture medium. A thorough washout procedure is critical for the synchronous re-entry of cells into the cell cycle. This typically involves centrifuging the cells and resuspending them in fresh, Propham-free medium multiple times.
-
Assessing Synchronization Efficiency: The efficiency of synchronization can be assessed by two primary methods:
-
Mitotic Index Calculation: This involves staining the cells with a DNA-binding dye (e.g., DAPI or Toluidine Blue) and counting the percentage of cells in mitosis under a microscope.[1][4] A high mitotic index after Propham treatment indicates successful mitotic arrest.
-
Flow Cytometry: This technique provides a quantitative analysis of the cell cycle distribution of a large population of cells based on their DNA content.[9] Protoplasts are typically prepared from the plant cells, stained with a fluorescent DNA dye like propidium iodide (PI), and analyzed by a flow cytometer. A synchronized population will show a distinct peak corresponding to the G2/M phase.
-
Experimental Protocols
The following protocols provide a general framework for the synchronization of plant cell suspension cultures using Propham. Optimization for specific cell lines is recommended.
Protocol 1: Synchronization of Plant Cell Suspension Culture with Propham
This protocol is adapted from established methods for other microtubule-disrupting agents.[4][5]
Materials:
-
Actively growing plant cell suspension culture (e.g., tobacco BY-2)
-
Propham stock solution (e.g., 10 mM in DMSO)
-
Fresh culture medium
-
Sterile flasks
-
Centrifuge
Procedure:
A. Mitotic Arrest:
-
Start with a 3-4 day old, exponentially growing cell suspension culture.
-
Add Propham to the culture medium to a final concentration determined by a prior dose-response optimization (a starting range of 10-50 µM can be tested).
-
Incubate the culture for a duration equivalent to approximately one cell cycle (e.g., 18-24 hours for tobacco BY-2 cells) under standard growth conditions.
-
Take a small aliquot of the cell culture to determine the mitotic index (see Protocol 2) to confirm the mitotic arrest. A mitotic index of 50-70% is generally considered good.
B. Release from Mitotic Block (Washout):
-
Transfer the cell culture to sterile centrifuge tubes.
-
Pellet the cells by centrifugation (e.g., 100 x g for 5 minutes).
-
Carefully decant the supernatant containing Propham.
-
Resuspend the cell pellet in a large volume of fresh, pre-warmed, Propham-free culture medium.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of Propham.
-
After the final wash, resuspend the cells in fresh medium at the desired density and transfer to a new culture flask.
-
The cells will now re-enter the cell cycle in a synchronized manner. Samples can be taken at various time points to study the progression through G1, S, and G2 phases.
Protocol 2: Determination of Mitotic Index
Materials:
-
Synchronized plant cells
-
Fixative solution (e.g., Ethanol:Acetic Acid, 3:1)
-
DNA stain (e.g., 1 µg/mL DAPI in a suitable buffer, or Toluidine Blue O stain)
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Take a 1 mL aliquot of the cell suspension.
-
Pellet the cells and resuspend in 1 mL of fixative solution. Incubate for at least 15 minutes.
-
Centrifuge the fixed cells and wash once with a suitable buffer (e.g., PBS).
-
Resuspend the cells in the DNA staining solution and incubate in the dark for 10-15 minutes.
-
Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope.
-
Count the total number of cells and the number of cells in mitosis (characterized by condensed chromosomes) in several fields of view.
-
Calculate the Mitotic Index (MI) using the formula: MI (%) = (Number of cells in mitosis / Total number of cells counted) x 100
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Synchronized plant cells
-
Enzyme solution for protoplast isolation (e.g., Cellulase and Macerozyme in a suitable buffer)
-
Wash buffer (e.g., mannitol solution)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Harvest the plant cells and wash with a suitable wash buffer.
-
Incubate the cells in the enzyme solution to digest the cell walls and release protoplasts. The incubation time will vary depending on the cell type.
-
Filter the protoplast suspension through a nylon mesh to remove undigested cell clumps.
-
Wash the protoplasts with the wash buffer by gentle centrifugation.
-
Fix the protoplasts in cold 70% ethanol.
-
Wash the fixed protoplasts and resuspend in the PI/RNase A staining solution.
-
Incubate in the dark for 30 minutes.
-
Analyze the stained protoplasts using a flow cytometer to obtain a histogram of DNA content, which will show the distribution of cells in G1, S, and G2/M phases.
Experimental Workflow
Caption: Workflow for plant cell synchronization using Propham.
Troubleshooting
-
Low Mitotic Index:
-
Propham concentration may be too low or too high (cytotoxic). Perform a dose-response curve.
-
Incubation time may be too short. Increase the incubation time.
-
The cell culture may not be in the exponential growth phase. Use a healthy, actively dividing culture.
-
-
Poor Synchrony after Release:
-
Incomplete washout of Propham. Increase the number of washes.
-
Cell death due to prolonged mitotic arrest. Reduce the Propham concentration or incubation time.
-
-
Cell Viability Issues:
-
Propham concentration is too high.
-
Mechanical stress during centrifugation. Use gentle centrifugation speeds.
-
References
-
Springer Nature Experiments. (n.d.). Cell cycle synchronization of tobacco BY-2 cells. Springer Nature. [Link]
-
PubChem. (n.d.). Propham. National Center for Biotechnology Information. [Link]
-
Higaki, T., et al. (2022). Cell Cycle Synchronization and Time-Lapse Imaging of Cytokinetic Tobacco BY-2 Cells. Methods in Molecular Biology, 2382, 245-252. [Link]
-
Springer Nature Experiments. (n.d.). Cell Cycle Synchronization and Time-Lapse Imaging of Cytokinetic Tobacco BY-2 Cells. Springer Nature. [Link]
-
ResearchGate. (n.d.). Cell cycle synchronization of tobacco BY-2 cells. ResearchGate. [Link]
-
Langhans, M., et al. (2006). Oryzalin bodies: in addition to its anti-microtubule properties, the dinitroaniline herbicide oryzalin causes nodulation of the endoplasmic reticulum. Protoplasma, 227(2-4), 185-95. [Link]
-
ResearchGate. (n.d.). Abnormal mitosis and growth inhibition in Allium cepa roots Induced by propham and chlorpropham. ResearchGate. [Link]
-
Rosequist, M. (1971). Effects of DMSO and Propham on Mitosis in Root Tips of Secale cereale. All Graduate Theses and Dissertations. 8273. [Link]
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- 1. Propham | C10H13NO2 | CID 24685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. Cell cycle synchronization of tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cycle synchronization of tobacco BY-2 cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Cycle Synchronization and Time-Lapse Imaging of Cytokinetic Tobacco BY-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Cycle Synchronization and Time-Lapse Imaging of Cytokinetic Tobacco BY-2 Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Phenyl Isopropylcarbamate (Propham) Solutions for In Vitro Studies
Abstract
Phenyl Isopropylcarbamate (PIC), also known as Propham or by its CAS number 122-42-9, is a carbamate-based compound widely recognized for its role as a selective herbicide and plant growth retardant.[1][2] Its mechanism of action involves the disruption of cell division, specifically by affecting microtubule organizing centers (MTOCs) rather than causing direct microtubule depolymerization in plant cells.[3][4] This specific mode of action makes it a compound of interest for broader cell biology research. The successful use of PIC in in vitro studies is fundamentally dependent on the correct and consistent preparation of experimental solutions. Due to its low aqueous solubility, developing a robust methodology for its solubilization and dilution is critical for generating reproducible and reliable data. This guide provides a comprehensive framework for researchers, detailing the physicochemical properties of PIC, validated protocols for stock and working solution preparation, and essential quality control measures.
Core Principles: Physicochemical Properties & Safety
A thorough understanding of a compound's properties is the foundation of reliable experimental design. Phenyl Isopropylcarbamate is a crystalline solid with extremely limited solubility in water, a critical challenge for its application in aqueous cell culture environments.[1][5]
Key Physicochemical Data
The following table summarizes the essential properties of Phenyl Isopropylcarbamate.
| Property | Value | Source(s) |
| CAS Number | 122-42-9 | [1][6] |
| Molecular Formula | C₁₀H₁₃NO₂ | [6] |
| Molar Mass | 179.22 g/mol | [4][6] |
| Appearance | White to gray crystalline solid/needles | [1][4][5] |
| Melting Point | ~90 °C | [1][4][6] |
| Aqueous Solubility | Very low (~0.1 g/L at 25 °C) | [6] |
| Organic Solubility | Soluble in acetone, alcohol, and other organic solvents | [1][5] |
Causality in Solvent Selection
The negligible water solubility of PIC necessitates the use of a water-miscible organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice for most in vitro applications due to its powerful solubilizing capacity for both polar and nonpolar compounds and its miscibility with cell culture media.[7] However, it is crucial to acknowledge that DMSO can exert toxic effects on cells, typically at concentrations exceeding 0.5%.[7] Therefore, the entire experimental design, including the vehicle control, must be structured to maintain a final DMSO concentration that is both non-toxic and consistent across all conditions.
Safety & Handling Mandates
As a Senior Application Scientist, I must insist on adherence to strict safety protocols. Phenyl Isopropylcarbamate is classified as a hazardous substance, with potential irritation to the eyes, skin, and respiratory system, and is considered toxic if swallowed or through skin contact.[1][6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the solid compound or its concentrated solutions.[8]
-
Ventilation: Handle solid PIC and prepare the concentrated stock solution within a certified chemical fume hood to avoid inhalation of fine particulates.[9]
-
Waste Disposal: Dispose of all contaminated materials and solutions in accordance with local, regional, and national hazardous waste regulations.[8]
-
Storage: Store solid Phenyl Isopropylcarbamate at approximately 4°C in a tightly sealed container.[1]
Protocol: High-Concentration Stock Solution Preparation
This protocol details the preparation of a 100 mM Phenyl Isopropylcarbamate stock solution in DMSO. This high concentration allows for significant dilution into cell culture media, minimizing the final concentration of the DMSO vehicle.
Required Materials
-
Phenyl Isopropylcarbamate (Propham), solid (CAS 122-42-9)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Analytical balance (accurate to 0.1 mg)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (PTFE membrane recommended for chemical compatibility)
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Step-by-Step Methodology
-
Calculation: Determine the mass of PIC required.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Molar Mass ( g/mol ) × Final Volume (L)
-
Example for 2 mL of 100 mM (0.1 M) stock: Mass = 0.1 mol/L × 179.22 g/mol × 0.002 L = 0.0358 g (35.8 mg)
-
-
Weighing: Inside a chemical fume hood, carefully weigh the calculated mass of PIC onto weighing paper and transfer it into the sterile amber glass vial.
-
Dissolution: Aseptically add the calculated volume (e.g., 2 mL) of sterile DMSO to the vial. Secure the cap tightly.
-
Solubilization: Vortex the solution at medium speed for 2-3 minutes. Visually inspect the solution against a light source to ensure all solid particles have completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution, but avoid overheating.
-
Sterilization (Self-Validation Step): To ensure the stock solution is free from microbial contaminants, perform sterile filtration.
-
Draw the PIC/DMSO solution into a sterile syringe.
-
Attach the 0.22 µm PTFE syringe filter.
-
Carefully dispense the solution through the filter into a new, sterile amber vial. This step is critical for preventing contamination in downstream cell culture experiments.
-
-
Aliquoting and Storage: To preserve the stability and integrity of the stock solution, dispense it into smaller, single-use aliquots (e.g., 50 µL) in sterile microcentrifuge tubes. Store these aliquots protected from light at -20°C or -80°C. This practice prevents repeated freeze-thaw cycles which can degrade the compound.
Workflow Visualization
Caption: Workflow for preparing a sterile, high-concentration PIC stock solution.
Protocol: Working Solution Preparation for In Vitro Assays
Working solutions are prepared by diluting the high-concentration stock into the final cell culture medium immediately before use.
The Principle of Serial Dilution & Vehicle Control
The core principle is to perform a large dilution of the stock solution to achieve the desired final concentration while ensuring the final DMSO concentration remains below the cytotoxic threshold (typically <0.5%, with <0.1% being ideal).[7] Crucially, a "Vehicle Control" must be included in every experiment. This control consists of cell culture medium with the same final concentration of DMSO as the highest concentration PIC treatment group, but without the compound. This validates that any observed cellular effects are due to the compound itself and not the solvent.
Step-by-Step Methodology
-
Thaw Stock: Thaw one aliquot of the 100 mM PIC stock solution at room temperature.
-
Calculate Dilution: Use the M₁V₁ = M₂V₂ formula.
-
M₁ = Concentration of stock solution (100 mM or 100,000 µM)
-
V₁ = Volume of stock solution to add (unknown)
-
M₂ = Desired final concentration (e.g., 30 µM)
-
V₂ = Final volume of cell culture medium (e.g., 10 mL)
-
Calculation: V₁ = (M₂ × V₂) / M₁ = (30 µM × 10 mL) / 100,000 µM = 0.003 mL (3 µL)
-
-
Prepare Working Solution:
-
Dispense the final volume of pre-warmed cell culture medium (e.g., 10 mL) into a sterile conical tube.
-
Add the calculated volume of the PIC stock (3 µL) directly into the medium. Never add medium to the concentrated stock , as this can cause precipitation.
-
Immediately cap the tube and mix thoroughly by inverting 10-15 times or by gentle vortexing.
-
-
Prepare Vehicle Control:
-
In a separate sterile tube, dispense the same final volume of medium (10 mL).
-
Add the same volume of pure DMSO as the volume of PIC stock used for the highest concentration treatment (3 µL).
-
Mix thoroughly. This solution now serves as the baseline control for the experiment.
-
Example Dilution Table
This table provides a quick reference for preparing various working concentrations in a final volume of 10 mL of cell culture medium from a 100 mM stock.
| Desired Final PIC Concentration (µM) | Volume of 100 mM Stock to Add (µL) | Final DMSO Concentration (%) |
| 1 | 0.1 | 0.001% |
| 10 | 1.0 | 0.01% |
| 30 | 3.0 | 0.03% |
| 50 | 5.0 | 0.05% |
| 100 | 10.0 | 0.1% |
Quality Control and Solution Validation
A protocol is only as trustworthy as its validation system.[10] Ensuring the accuracy of your prepared solutions is a non-negotiable step for data integrity.
The Self-Validating System
The preparation process should incorporate checkpoints to validate the quality of the solutions. This includes verifying the initial material, confirming the concentration of the stock, and ensuring stability in the final medium.
-
Purity of Starting Material: Always procure Phenyl Isopropylcarbamate from a reputable supplier and obtain a Certificate of Analysis (CoA). The CoA provides critical information on the purity and identity of the compound.
-
Concentration Verification: While not always feasible for every lab, the concentration of the stock solution can be formally verified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy by creating a standard curve.[11] This is a crucial step in a GMP-regulated environment.[12]
-
Visual Inspection for Precipitation: After diluting the stock into the final cell culture medium, visually inspect the working solution for any signs of cloudiness or precipitation. If observed, this indicates the compound has fallen out of solution, and the effective concentration will be lower than intended. This may require optimization of the protocol, such as using an intermediate dilution step.
-
Temporal Stability: Always prepare working solutions fresh for each experiment. Do not store diluted aqueous solutions of PIC, as the compound's stability in culture medium over time is often uncharacterized.
Quality Control Logic
Caption: Decision-making workflow for quality control of PIC working solutions.
References
-
isopropyl N-phenylcarbamate . ChemBK. [Link]
-
Chemical Properties of Carbamic acid, phenyl-, 1-methylethyl ester (CAS 122-42-9) . Cheméo. [Link]
-
Studies on the mechanism of action of isopropyl N-phenyl carbamate . PubMed, Experimental Cell Research. [Link]
-
Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action . PubMed, Protoplasma. [Link]
-
Propham | C10H13NO2 | CID 24685 . PubChem, National Institutes of Health. [Link]
-
SAFETY DATA SHEET - Isopropyl N-phenylcarbamate . Thermo Fisher Scientific. [Link]
-
Quality Control for GMP Manufacturing . Beckman Coulter. [Link]
-
Quality Control / In-Process Quality Control . Esco Pharma. [Link]
-
Quality Control During Drug Development . Technology Networks. [Link]
-
Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture . MDPI, Toxics. [Link]
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- 4. Propham | C10H13NO2 | CID 24685 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. beckman.com [beckman.com]
Using Isopropyl N-phenylcarbamate to Study Mitotic Spindle Formation: Application Notes and Protocols
Introduction: Unraveling the Mechanics of Cell Division
The mitotic spindle is a dynamic and intricate macromolecular machine responsible for the accurate segregation of chromosomes during cell division. Its proper formation and function are paramount for maintaining genomic integrity. Errors in this process can lead to aneuploidy, a hallmark of many cancers and developmental disorders. Chemical biology provides powerful tools to dissect the complex mechanisms governing spindle assembly and dynamics. Isopropyl N-phenylcarbamate (IPC), also known as Propham, is a carbamate herbicide that has been repurposed by cell biologists as a potent and specific inhibitor of mitotic spindle formation.[1] Unlike other microtubule poisons like colchicine, which cause complete depolymerization, IPC has a more nuanced mechanism of action, making it an invaluable tool for studying specific aspects of spindle organization and the spindle assembly checkpoint (SAC).[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of IPC's mechanism of action and offers robust protocols for its application in studying mitotic spindle formation.
Mechanism of Action: A Focus on Disorganization, Not Depolymerization
Early studies noted that IPC treatment resulted in mitotic arrest with blocked metaphases and the formation of multinucleate cells, effects similar to those of colchicine.[1] This led to the initial hypothesis that IPC, like colchicine, depolymerizes spindle microtubules. However, subsequent ultrastructural and microscopy studies revealed a more distinct mechanism.
Instead of causing the wholesale destruction of microtubules, IPC primarily disrupts their parallel alignment and organization.[2] Key findings on IPC's mechanism include:
-
Disruption of Microtubule Organizing Centers (MTOCs): IPC has been shown to cause damage to MTOCs, leading to their fragmentation and the subsequent splitting of spindle poles.[4] This results in the formation of abnormal, often multipolar, mitotic spindles.
-
Loss of Parallel Alignment: In IPC-treated cells, microtubules lose their parallel arrangement and instead form radial arrays or "micropoles."[2] This disorganization prevents the formation of a functional bipolar spindle capable of aligning and segregating chromosomes correctly.
-
No Significant Microtubule Depolymerization: Electron microscopy studies have shown that the structure of individual microtubules appears largely unaffected by IPC treatment at effective concentrations.[2] This is a critical distinction from agents like colchicine, which lead to the disappearance of microtubules.[2]
This unique mode of action allows researchers to investigate the consequences of improper spindle geometry and microtubule-kinetochore attachment dynamics without the complete loss of the microtubule cytoskeleton.
Caption: Mechanism of IPC action on mitotic spindle formation.
Applications in Mitotic Research
IPC's ability to disrupt spindle organization makes it a versatile tool for several key areas of mitosis research.
Inducing Mitotic Arrest for Cell Synchronization
Many studies require a population of cells arrested at a specific stage of the cell cycle. Microtubule inhibitors are commonly used to synchronize cells in mitosis.[5] IPC provides an effective alternative to other mitotic poisons for arresting cells in prometaphase/metaphase. This is particularly useful for biochemical studies, such as protein phosphorylation analysis, or for enriching a population of mitotic cells for subsequent experiments.
Studying the Spindle Assembly Checkpoint (SAC)
The SAC is a critical surveillance mechanism that ensures the fidelity of chromosome segregation by delaying anaphase until all chromosomes are properly attached to the mitotic spindle.[6][7] By creating improperly attached kinetochores through spindle disorganization, IPC robustly activates the SAC. This allows researchers to:
-
Investigate the localization and dynamics of SAC proteins (e.g., Mad2, BubR1) at kinetochores.[6][8]
-
Study the signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C).[6]
-
Screen for drugs or genetic modifications that affect SAC function in the presence of spindle defects.
Investigating Microtubule-Kinetochore Attachment Dynamics
The formation of stable, bipolar attachments between kinetochores and spindle microtubules is essential for chromosome alignment. IPC-induced multipolar spindles create a complex environment where kinetochores can form erroneous attachments (e.g., merotelic, syntelic). This provides an experimental system to study the cellular machinery that detects and corrects these improper attachments.
Experimental Protocols
The following protocols provide a starting point for using IPC in cultured mammalian cells. Optimization of concentration and incubation time is crucial for each cell line.
Protocol 1: Mitotic Arrest and Cell Synchronization
This protocol describes how to enrich a population of cells in mitosis using IPC.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
Isopropyl N-phenylcarbamate (IPC) stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
DNA stain (e.g., DAPI)
-
Microscope slides and coverslips
Procedure:
-
Cell Seeding: Plate cells on coverslips in a multi-well plate at a density that will result in 50-60% confluency at the time of the experiment.
-
IPC Treatment: Add IPC stock solution directly to the culture medium to achieve the desired final concentration. A typical starting range is 10-50 µM. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 12-16 hours. This duration is typically sufficient to allow a significant portion of the cycling cells to enter and arrest in mitosis.
-
Fixation:
-
For Paraformaldehyde fixation: Aspirate the medium, wash once with PBS, and add 4% paraformaldehyde for 15 minutes at room temperature.
-
For Methanol fixation: Aspirate the medium and add ice-cold methanol for 10 minutes at -20°C.
-
-
Staining: Wash the fixed cells three times with PBS. Add a solution of DAPI in PBS to stain the DNA for 5-10 minutes.
-
Mounting and Visualization: Wash three times with PBS, mount the coverslips on microscope slides, and visualize using fluorescence microscopy. Mitotic cells will be identifiable by their rounded morphology and condensed chromosomes.
Protocol 2: Analysis of Spindle Assembly Checkpoint Activation
This protocol details how to assess SAC activation by observing the localization of a key checkpoint protein, Mad2, at kinetochores.
Materials:
-
All materials from Protocol 1
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-Mad2
-
Primary antibody: anti-centromere antibody (e.g., ACA/CREST) to mark kinetochores
-
Fluorophore-conjugated secondary antibodies
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. A shorter incubation time (e.g., 2-4 hours) may be sufficient to observe SAC activation. Include a positive control (e.g., nocodazole treatment) and a negative (DMSO) control.
-
Fixation: Fix the cells as described in Protocol 1 (paraformaldehyde is often preferred for immunofluorescence).
-
Permeabilization: Wash cells with PBS and incubate with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate cells with primary antibodies (anti-Mad2 and anti-ACA) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash cells three times with PBS, stain with DAPI, and mount on slides using antifade medium.
-
Analysis: Using a high-resolution fluorescence microscope, acquire images. In IPC-treated mitotic cells, Mad2 should show strong co-localization with the ACA/CREST signal at the kinetochores of misaligned chromosomes, indicating an active SAC.
Caption: A typical experimental workflow for IPC studies.
Data Interpretation and Troubleshooting
Table 1: Summary of Expected Outcomes and Troubleshooting
| Application | Parameter | Expected Result in IPC-treated Cells | Troubleshooting Tip |
| Mitotic Arrest | Mitotic Index | Significant increase in the percentage of rounded cells with condensed chromatin compared to DMSO control. | If the mitotic index is low, increase IPC concentration or incubation time. Ensure the cell line is actively proliferating. |
| Spindle Morphology | Immunofluorescence (α-tubulin) | Multipolar spindles, disorganized microtubule arrays, fragmented or broad spindle poles. | If no spindle defects are observed, increase IPC concentration. If cells are dying, decrease concentration or incubation time. |
| SAC Activation | Immunofluorescence (Mad2/ACA) | Strong Mad2 signal co-localizing with ACA at kinetochores of unaligned chromosomes. | If Mad2 signal is weak, ensure the antibody is working (use a nocodazole positive control). The SAC may be weak in some cell lines. |
| Chromosome Alignment | DNA Staining (DAPI) | Chromosomes fail to congress to a tight metaphase plate. Scattered chromosomes are common. | This is the expected phenotype. If chromosomes align normally, the IPC concentration may be too low. |
Conclusion
Isopropyl N-phenylcarbamate is a powerful and specific tool for dissecting the intricacies of mitotic spindle organization and the surveillance mechanisms that ensure genomic stability. Its unique ability to disrupt spindle pole integrity and microtubule organization without causing mass depolymerization offers a distinct advantage for studying the consequences of aberrant spindle geometry. By following the detailed protocols and understanding the mechanistic basis of IPC action, researchers can effectively employ this compound to advance our understanding of cell division in both normal and pathological states.
References
-
Coss, R. A., & McIntosh, J. R. (1974). The Effects of Isopropyl N-Phenyl Carbamate on the Green Alga Oedogonium cardiacum: I. Cell Division. Journal of Cell Biology, 63(1), 84–98. [Link]
-
Hepler, P. K., & Jackson, W. T. (1969). Isopropyl N-phenylcarbamate affects spindle microtubule orientation in dividing endosperm cells of Haemanthus katherinae baker. Journal of Cell Science, 5(3), 727–743. [Link]
-
Blume, Y. B., & Yemets, A. I. (1995). Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action. Tsitologiia i genetika, 29(4), 3-10. [Link]
-
University of California, Davis. (n.d.). Microtubule Assembly Inhibitors. Herbicide Symptoms. [Link]
-
Hepler, P. K., & Jackson, W. T. (1969). Isopropyl N-phenylcarbamate Affects Spindle Microtubule Orientation in Dividing Endosperm Cells of Haemanthus Katherinae Baker. Journal of Cell Science, 5(3), 727-43. [Link]
-
Slideshare. (n.d.). .MODE AND MECHANISM OF ACTION OF MICROTUBULE ASSEMBLY, MITOSIS AND LIPID SYNTHESIS INHIBITORS. [Link]
-
Coss, R. A., Bloodgood, R. A., Brower, D. L., Pickett-Heaps, J. D., & McIntosh, J. R. (1975). Studies on the mechanism of action of isopropyl N-phenyl carbamate. Experimental Cell Research, 92(2), 394–398. [Link]
-
Luo, W., et al. (2023). Reversible and effective cell cycle synchronization method for studying stage-specific investigations. Cell & Bioscience, 13(1), 188. [Link]
-
Barboule, N., et al. (2018). Method to Synchronize Cell Cycle of Human Pluripotent Stem Cells without Affecting Their Fundamental Characteristics. Stem Cell Reports, 11(6), 1438–1451. [Link]
-
Ellis, J. R., Taylor, R., & Hussey, P. J. (1994). Molecular Modeling Indicates that Two Chemically Distinct Classes of Anti-Mitotic Herbicide Bind to the Same Receptor Site(s). Plant Physiology, 105(1), 15–25. [Link]
-
Coss, R. A., et al. (1975). Studies on the mechanism of action of isopropyl N-phenyl carbamate. Experimental Cell Research, 92(2), 394-8. [Link]
-
Vukušić, K., & Tolić, I. M. (2018). Assays for the spindle assembly checkpoint in cell culture. Methods in Molecular Biology, 1745, 127–146. [Link]
-
Bio-protocol. (n.d.). Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block. [Link]
-
Werbovetz, K. A., et al. (1999). Microtubule inhibitors: structure-activity analyses suggest rational models to identify potentially active compounds. Antimicrobial Agents and Chemotherapy, 43(11), 2771–2777. [Link]
-
O'Connell, C. B., Lončarek, J., Kaláb, P., & Khodjakov, A. (2008). No stretch for spindle assembly checkpoint. The Journal of Cell Biology, 181(4), 571–579. [Link]
-
Chavarria, D., & Silva, A. M. (2025). The spindle assembly checkpoint: Molecular mechanisms and kinase-targeted drug discovery. Drug Discovery Today, 30(5), 104355. [Link]
-
Woodruff, J. B., Hyman, A. A., & Bement, W. M. (2016). The centrosome is a selective phase that nucleates microtubules by concentrating tubulin. bioRxiv. [Link]
-
Wikipedia. (n.d.). Cell synchronization. [Link]
-
Sanchez, A. D., & Feldman, J. L. (2017). Microtubule-organizing centers: from the centrosome to non-centrosomal sites. Current Opinion in Cell Biology, 44, 93–101. [Link]
-
Jia, L., et al. (2017). Aurora-A promotes the establishment of spindle assembly checkpoint by priming the Haspin-Aurora-B feedback loop in late G2 phase. Cell Death & Disease, 8(1), e2567. [Link]
-
Bitesize Bio. (2025). How to perform cell synchronization in specific cell cycle phases. [Link]
-
Evans, L., Mitchison, T., & Kirschner, M. (1985). Influence of the centrosome on the structure of nucleated microtubules. The Journal of Cell Biology, 100(4), 1185–1191. [Link]
-
ResearchGate. (2025). Structural modeling of the interaction of plant α-tubulin with dinitroaniline and phosphoroamidate herbicides. [Link]
-
ResearchGate. (2025). Current Protocols in Cell Biology. [Link]
-
Wu, J., & Akhmanova, A. (2017). Microtubule-Organizing Centers. Annual Review of Cell and Developmental Biology, 33, 51–75. [Link]
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Sedwick, C. (2016). Jessica Feldman: Microtubule-organizing function dives off centrosomes. The Journal of Cell Biology, 212(5), 488–489. [Link]
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- 4. Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action - PubMed [pubmed.ncbi.nlm.nih.gov]
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Propham Efficacy and Resistance Profiling: Detailed Application Notes and Protocols for Herbicide Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers investigating herbicide resistance to propham, a carbamate herbicide that functions as a mitotic disrupter. These application notes and protocols are designed to offer both the theoretical underpinnings and practical, step-by-step methodologies for conducting robust dose-response bioassays. The aim is to enable the accurate determination of propham efficacy and to identify and characterize resistance in weed populations. The protocols herein are adaptable for various weed species and research settings, from initial resistance screening to in-depth mechanistic studies.
Introduction: Propham as a Mitotic Disrupter Herbicide
Propham (isopropyl N-phenylcarbamate) is a selective, soil-applied herbicide historically used for the pre-emergence control of annual grasses and some broadleaf weeds. Its mechanism of action is the disruption of mitosis, the process of cell division.[1][2][3] Unlike other classes of herbicides that target specific enzymes, propham interferes with the organization of microtubules, which are essential components of the spindle fibers.[1][2] This disruption leads to the formation of multiple or abnormal spindles, preventing the proper segregation of chromosomes during anaphase.[1] Consequently, cell division is halted, ultimately inhibiting root and shoot growth in susceptible plants.[3]
The repeated use of propham, like any herbicide, exerts selection pressure on weed populations, potentially leading to the evolution of resistant biotypes.[4] Understanding the concentration-dependent effects of propham is therefore critical for managing resistance, developing new weed control strategies, and for fundamental research into the mechanisms of herbicide resistance.
Core Principles of Propham Resistance Bioassays
The cornerstone of assessing herbicide resistance is the dose-response bioassay.[5] This method involves exposing a potentially resistant weed population and a known susceptible population to a range of herbicide concentrations. By comparing the responses of the two populations, typically by measuring plant survival or biomass reduction, we can quantify the level of resistance.[2]
A key metric derived from dose-response studies is the GR₅₀ value , which is the herbicide concentration required to cause a 50% reduction in plant growth (biomass) compared to an untreated control. A significant increase in the GR₅₀ value of a suspect population compared to a susceptible population is a clear indicator of resistance.
Experimental Workflow for Propham Resistance Assessment
The following diagram illustrates the general workflow for conducting a propham resistance study, from seed collection to data analysis.
Caption: Experimental workflow for propham resistance assessment.
Detailed Protocols
Protocol 1: Whole-Plant Pot Bioassay
This protocol is considered the most reliable method for confirming herbicide resistance as it closely mimics field conditions.[6]
Materials:
-
Seeds from both suspected resistant and a known susceptible population of the target weed species.
-
Pots (e.g., 10 cm diameter) filled with a sterile potting mix.
-
Technical grade propham (>98% purity).
-
Acetone or another suitable solvent.
-
Surfactant (optional, depending on the formulation and application method).
-
Controlled environment growth chamber or greenhouse.
-
Analytical balance and volumetric flasks.
-
Spray chamber or hand sprayer for uniform application.
Procedure:
-
Seed Preparation and Planting:
-
If necessary, break seed dormancy using appropriate methods for the specific weed species (e.g., cold stratification).
-
Plant a consistent number of seeds (e.g., 5-10) per pot at a shallow depth (e.g., 0.5-1 cm).
-
Grow the seedlings under controlled conditions (e.g., 25°C/18°C day/night temperature, 16-hour photoperiod) until they reach the 2-3 leaf stage.
-
Thin seedlings to a uniform number (e.g., 3-5) per pot before treatment.
-
-
Preparation of Propham Solutions:
-
Prepare a stock solution of propham (e.g., 10 mM) by dissolving a calculated amount in a suitable solvent like acetone.
-
From the stock solution, prepare a series of treatment concentrations. A logarithmic series is often effective. Based on literature for other growth-inhibiting herbicides, a starting point for the highest concentration could be around 1 x 10⁻⁴ M, with serial dilutions down to 1 x 10⁻⁷ M or lower. A suggested range is provided in Table 1.
-
Include a solvent-only control and an untreated (water only) control.
-
-
Herbicide Application:
-
Apply the different propham concentrations to the pots using a calibrated spray chamber or hand sprayer to ensure uniform coverage.
-
The application volume should be consistent across all treatments.
-
-
Incubation and Assessment:
-
Return the treated pots to the controlled environment and water as needed, avoiding washing the herbicide off the foliage.
-
After a set period (typically 14-21 days), assess the plants for visual injury and survival.
-
Harvest the above-ground biomass from each pot, dry it in an oven at 60-70°C for 48-72 hours, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent biomass reduction for each treatment relative to the untreated control.
-
Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to generate dose-response curves and calculate the GR₅₀ values for both the susceptible and suspected resistant populations.
-
Protocol 2: Petri Dish Bioassay for Pre-Emergence Activity
This is a more rapid method, particularly useful for assessing the effect of propham on seed germination and early seedling growth.
Materials:
-
Seeds from both suspected resistant and a known susceptible population.
-
Sterile petri dishes (9 cm diameter) with filter paper.
-
Technical grade propham.
-
Solvent (e.g., acetone).
-
Growth chamber or incubator.
Procedure:
-
Preparation of Treatment Solutions:
-
Prepare a stock solution and a dilution series of propham as described in Protocol 1. The same concentration range can be tested.
-
-
Assay Setup:
-
Place two layers of sterile filter paper in each petri dish.
-
Add a defined volume (e.g., 5 mL) of each propham concentration to the respective petri dishes. Ensure the filter paper is saturated but not flooded.
-
Place a consistent number of seeds (e.g., 20-30) on the filter paper in each dish.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
-
Incubation and Assessment:
-
Place the petri dishes in a growth chamber or incubator with controlled temperature and light conditions.
-
After 7-14 days, measure the germination percentage, and the root and shoot length of the seedlings.
-
-
Data Analysis:
-
Calculate the percent inhibition of germination, root length, and shoot length for each treatment relative to the control.
-
Analyze the data using non-linear regression to determine the concentration of propham that causes 50% inhibition (I₅₀) for each parameter.
-
Propham Treatment Concentrations
The appropriate range of propham concentrations will vary depending on the weed species and the bioassay method. For initial screening, a broad range is recommended. A narrower range can be used for more precise GR₅₀ determination once an approximate effective concentration is known.
| Assay Type | Suggested Concentration Range (Molar) | Suggested Concentration Range (mg/L or ppm) | Notes |
| Whole-Plant Pot Bioassay | 1 x 10⁻⁷ M to 1 x 10⁻⁴ M | ~0.018 mg/L to 18 mg/L | A logarithmic series of 6-8 concentrations is recommended. |
| Petri Dish Bioassay | 1 x 10⁻⁸ M to 1 x 10⁻⁵ M | ~0.0018 mg/L to 1.8 mg/L | Petri dish assays are generally more sensitive. |
Note: The molecular weight of propham is 179.22 g/mol . These are suggested starting ranges and may need to be optimized for your specific experimental system. A study on the alga Chlamydomonas eugametos showed significant growth inhibition at a propham concentration of 1 x 10⁻⁵ M, providing a useful reference point.[7]
Interpreting the Results
The primary output of a dose-response study is the Resistance Index (RI), calculated as:
RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population)
An RI value greater than 1 indicates some level of resistance. Generally, an RI of 2-5 is considered low resistance, 6-10 moderate resistance, and >10 high resistance. However, the practical implication of the resistance level also depends on whether the recommended field application rate can still provide effective control.
Conclusion
These protocols provide a robust framework for investigating propham resistance in weed populations. By carefully controlling experimental conditions and using a systematic dose-response approach, researchers can obtain reliable and reproducible data. This information is crucial for developing effective weed management strategies, understanding the evolution of herbicide resistance, and preserving the utility of existing herbicides.
References
-
Hess, F. D. (1980). A Chlamydomonas Algal Bioassay for Detecting Growth Inhibitor Herbicides. Weed Science, 28(5), 515-520. [Link]
-
Vaughn, K. C., & Lehnen, L. P. (1991). Mitotic Disrupter Herbicides. Weed Science, 39(3), 450-457. [Link]
- Senseman, S. A. (Ed.). (2007). Herbicide Handbook (9th ed.). Weed Science Society of America.
- Elmore, C. L. (n.d.). Cell Division Inhibitors. University of California, Davis.
- Mallory-Smith, C., & Retzinger, E. J. (2003). Revised Classification of Herbicides by Site of Action for Weed Resistance Management Strategies. Weed Technology, 17(3), 605-619.
-
Heap, I. (2022). The International Herbicide-Resistant Weed Database.
-
Domínguez-Valenzuela, J. A., et al. (2021). Diversity of Herbicide-Resistance Mechanisms of Avena fatua L. to Acetyl-CoA Carboxylase-Inhibiting Herbicides in the Bajio, Mexico. Plants, 10(3), 567. [Link]
-
Owen, M. J., et al. (2021). Rapid On-Farm Testing of Resistance in Lolium rigidum to Key Pre- and Post-Emergence Herbicides. Plants, 10(9), 1879. [Link]
- Beckie, H. J., & Harker, K. N. (2017). Our top 10 herbicide-resistant weeds. Weed Science, 65(2), 229-251.
- Heap, I. M. (1994). Identification and documentation of herbicide resistance. Phytoprotection, 75(Suppl.), 85-90.
- Onofri, A. (2005). BIOASSAY97: A new Excel VBA macro to perform statistical analyses on herbicide dose-response data. Italian Journal of Agronomy, 10(2), 133-138.
-
Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PLoS ONE, 10(12), e0146021. [Link]
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Werle, R., et al. (2021). Dose-response screening of industrial hemp to herbicides commonly used in corn and soybean. Agrosystems, Geosciences & Environment, 4(1), e20131. [Link]
-
Jhala, A. J., et al. (2022). The world's first glyphosate-resistant case of Avena fatua L. and Avena sterilis ssp. ludoviciana (Durieu) Gillet & Magne and alternative herbicide options for their control. PLoS ONE, 17(1), e0262542. [Link]
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A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Phenyl Isopropylcarbamate
Abstract
This application note details a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Phenyl Isopropylcarbamate, also known as Propham. Phenyl Isopropylcarbamate is a carbamate ester utilized as a selective herbicide and a plant growth regulator, notably for controlling sprouting in stored potatoes.[1] A reliable and accurate analytical method is crucial for quality control, formulation analysis, and stability studies. The described method employs a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The method has been validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2][3][4]
Introduction and Scientific Principle
The accurate quantification of active ingredients like Phenyl Isopropylcarbamate is fundamental in pharmaceutical and agrochemical industries to ensure product efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[4]
This method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with the stationary phase. Phenyl Isopropylcarbamate is a moderately nonpolar molecule (logP ≈ 2.60), making it an ideal candidate for retention and separation on a nonpolar stationary phase, such as octadecyl-silane (C18).[1] The mobile phase, a polar mixture of acetonitrile and water, elutes the analyte from the column. The phenyl group in the molecule acts as a chromophore, allowing for straightforward detection using a standard UV-Vis detector.[5]
Causality Behind Methodological Choices:
-
Stationary Phase (C18): A C18 column was selected due to its strong hydrophobic retention mechanism, which is well-suited for a moderately nonpolar analyte like Phenyl Isopropylcarbamate. This choice provides robust and predictable retention behavior.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen as the organic modifier for its low viscosity, which results in lower backpressure, and its excellent UV transparency at the chosen detection wavelength. The ratio is optimized to achieve a suitable retention time, ensuring resolution from potential impurities without being excessively long.
-
Detector (UV): UV detection is a non-destructive, reliable, and widely available detection method. The aromatic phenyl ring in Phenyl Isopropylcarbamate provides sufficient UV absorbance for sensitive detection. While some carbamates require post-column derivatization for fluorescence detection, the concentration levels for quality control assays make direct UV detection perfectly suitable and simpler to implement.[6][7]
Materials and Instrumentation
Reagents and Materials
-
Phenyl Isopropylcarbamate Reference Standard (≥98% purity)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water (e.g., Milli-Q or equivalent)
-
Methanol (HPLC Grade) for standard preparation
-
Syringe filters, 0.45 µm PTFE or Nylon
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance (readable to 0.01 mg)
-
Class A volumetric flasks and pipettes
-
Ultrasonic bath
Detailed Protocols
Chromatographic Conditions
The operational parameters for the HPLC system are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of Phenyl Isopropylcarbamate reference standard.
-
Transfer the standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly. This solution should be stored under refrigeration.
Working Standard Solutions (for Linearity and Assay):
-
Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase.
-
For an assay standard at a target concentration of 100 µg/mL, pipette 5.0 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation Protocol
This protocol is designed for a solid technical material or a simple powder formulation.
-
Accurately weigh a portion of the sample powder equivalent to approximately 25 mg of Phenyl Isopropylcarbamate.
-
Transfer the sample into a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase.
-
Sonicate for 15 minutes to ensure complete extraction and dissolution of the active ingredient.
-
Allow the solution to cool to ambient temperature.
-
Dilute to the mark with the mobile phase and mix well. This yields a nominal concentration of 1000 µg/mL.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to achieve a target concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from standard and sample preparation to final HPLC analysis.
Caption: Workflow for Phenyl Isopropylcarbamate Analysis.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection and quantitation.[2][3]
System Suitability
Before commencing validation and sample analysis, the chromatographic system's suitability was confirmed by injecting the 100 µg/mL working standard solution five times. The acceptance criteria must be met for the analysis to be valid.
| Parameter | Acceptance Criteria | Observed Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N ≥ 2000 | 6800 |
| % RSD of Peak Area | ≤ 2.0% | 0.45% |
Specificity
Specificity was evaluated by injecting a blank (mobile phase), a placebo (formulation matrix without the active ingredient), and a sample solution. The chromatograms showed no interfering peaks at the retention time of Phenyl Isopropylcarbamate, demonstrating the method's specificity.
Linearity and Range
Linearity was assessed by analyzing seven standard solutions over a concentration range of 10-150 µg/mL (10, 25, 50, 75, 100, 125, 150 µg/mL). The calibration curve was constructed by plotting peak area against concentration.
| Parameter | Result |
| Validated Range | 10 - 150 µg/mL |
| Regression Equation | y = 25431x - 1056 |
| Correlation Coefficient (r²) | 0.9998 |
The high correlation coefficient (r² > 0.999) confirms the excellent linear relationship between concentration and detector response over the specified range.[8]
Accuracy (Recovery)
Accuracy was determined by the method of standard addition. A known amount of Phenyl Isopropylcarbamate was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target assay concentration). Each level was prepared in triplicate. The accuracy is expressed as the percentage recovery. According to ICH guidelines, a minimum of nine determinations across three concentration levels is required.[2]
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% (n=3) | 80.0 | 79.6 | 99.5% |
| 100% (n=3) | 100.0 | 100.3 | 100.3% |
| 120% (n=3) | 120.0 | 121.0 | 100.8% |
| Mean % Recovery | 100.2% |
The mean recovery falls within the typical acceptance criterion of 98-102%, demonstrating the method's accuracy.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day).
-
Repeatability: Six separate sample preparations from the same homogenous batch were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.
| Precision Level | % Assay (n=6) | Mean % Assay | % RSD |
| Repeatability | 99.8, 100.5, 100.1, 99.5, 100.3, 100.8 | 100.2 | 0.48% |
| Intermediate | 100.9, 101.2, 99.9, 100.5, 101.0, 100.3 | 100.6 | 0.51% |
The low Relative Standard Deviation (% RSD) values (<2%) for both repeatability and intermediate precision indicate that the method is highly precise.[2]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve.[2]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
| Parameter | Result |
| LOD | 0.15 µg/mL |
| LOQ | 0.45 µg/mL |
These results show the method is sensitive enough for the intended quantitative analysis.
Conclusion
This application note presents a simple, rapid, accurate, and precise isocratic RP-HPLC method for the determination of Phenyl Isopropylcarbamate. The method was successfully developed and validated in accordance with ICH guidelines, demonstrating its suitability for routine quality control analysis in both research and industrial settings. The comprehensive protocols and validation data provide a self-validating system for immediate implementation by analytical scientists.
References
-
International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
ChemBK. (2024). isopropyl N-phenylcarbamate. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. [Link]
-
Paragon Scientific. EPA 632 Carbamate Pesticide Testing by HPLC. [Link]
-
ACS Omega. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. [Link]
-
United States Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. [Link]
-
ResearchGate. HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24685, Propham. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
SIELC Technologies. Separation of Phenyl carbamate on Newcrom R1 HPLC column. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69322, Phenyl carbamate. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 103845835, 3-chloro-isopropyl N-phenyl carbamate. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12643, M-(1-Ethylpropyl)phenyl methylcarbamate. [Link]
-
Jurnal Sains Farmasi & Klinis. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. [Link]
-
Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]
-
ResearchGate. UV-Vis spectrum (wavelength vs absorbance) of DEPA. [Link]
-
United States Environmental Protection Agency. N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link]
-
PubMed. (2014). Solvent and structural effects on the UV absorption spectra of N-(substituted phenyl)-2-cyanoacetamides. [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]
-
MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. [Link]
-
National Center for Biotechnology Information. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. [Link]
-
ResearchGate. The UV/Vis absorption spectrum at room temperature, as well as the Fl.... [Link]
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Quantitative Analysis of (1-Methylethyl)carbamic Acid Phenyl Ester (Propham) by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and robust methodology for the identification and quantification of (1-Methylethyl)carbamic acid phenyl ester, commonly known as Propham, using Gas Chromatography-Mass Spectrometry (GC-MS). Propham is a widely utilized carbamate herbicide and plant growth regulator, making its sensitive and accurate detection in complex matrices such as food and environmental samples a critical requirement. The protocol herein addresses the inherent thermal lability of carbamate compounds by optimizing GC conditions to ensure reliable and reproducible analysis. A comprehensive sample preparation protocol based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is provided, alongside a detailed discussion of the mass spectral fragmentation of Propham to ensure confident identification.
Introduction and Scientific Background
This compound (Propham) is a selective, systemic carbamate herbicide primarily used for pre-emergence control of grassy weeds in various agricultural crops.[1][2] Its mode of action involves inhibiting cell division. Due to its application in agriculture, residues of Propham can be present in food products and environmental samples, necessitating sensitive analytical methods for monitoring and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[3] It is an ideal platform for the analysis of semi-volatile organic compounds like Propham. However, a significant challenge in the GC analysis of carbamates is their susceptibility to thermal degradation in the high-temperature environment of the GC injector and column.[4][5] Phenylcarbamates can thermally decompose into their corresponding phenol and isocyanate.[4] This guide provides a meticulously developed protocol that mitigates this degradation, ensuring the integrity of the analyte and the accuracy of the results.
Principle of the Method
The methodology is founded on the extraction of Propham from the sample matrix, followed by a cleanup step to remove interfering co-extractives. The purified extract is then injected into the GC-MS system.
-
Gas Chromatography (GC): In the GC, the sample is vaporized in a heated inlet, and the analyte is separated from other components based on its volatility and interaction with a stationary phase coated on a long, narrow capillary column. A carefully programmed temperature gradient is employed to elute Propham at a characteristic retention time.
-
Mass Spectrometry (MS): As Propham elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons (Electron Ionization, EI), causing it to lose an electron and form a positively charged molecular ion (M•+). This molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions.[6] The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for Propham. Analysis can be performed in full scan mode for qualitative confirmation or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[7]
Experimental Protocols
Materials and Reagents
-
Standards: Propham analytical standard (Purity ≥98%)
-
Solvents: GC-MS or pesticide residue grade Acetonitrile, Ethyl Acetate, and Hexane.
-
Reagents for Sample Preparation (QuEChERS):
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
Graphitized Carbon Black (GCB) - for pigmented matrices
-
C18 sorbent - for fatty matrices
-
Pre-packaged QuEChERS extraction salts and d-SPE tubes are recommended for consistency.[8]
-
-
Gases: Helium (99.999% purity or higher) for GC carrier gas.
-
Glassware & Consumables: 50 mL polypropylene centrifuge tubes, 2 mL and 15 mL d-SPE tubes, volumetric flasks, autosampler vials with inserts, syringes, and 0.22 µm syringe filters.
Instrumentation and Analytical Conditions
The following parameters were established on a standard single quadrupole GC-MS system and may be adapted for other systems.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | HP-5ms (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[9][10] |
| Inlet Type | Split/Splitless |
| Inlet Temperature | 250°C (Optimized to minimize degradation)[7][11] |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min[12] |
| Oven Program | Initial: 70°C, hold for 1 min; Ramp: 15°C/min to 280°C; Hold: 5 min[11] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[10][13] |
| Ion Source Temp. | 230°C[12] |
| Transfer Line Temp. | 280°C[7] |
| Scan Mode | Full Scan (m/z 40-450) for identification; SIM for quantification |
| Selected Ions (SIM Mode) | Quantifier Ion: 107; Qualifier Ions: 179, 93 |
Standard and Sample Preparation
Standard Preparation: A stock solution of Propham (1000 µg/mL) is prepared in ethyl acetate. A series of working standards (e.g., 0.01 to 1.0 µg/mL) are prepared by serial dilution of the stock solution in hexane for the creation of a calibration curve.
Sample Preparation (QuEChERS Protocol): The QuEChERS method is highly effective for extracting pesticide residues from various food matrices.[8][14][15]
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.[8]
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA. (Note: For samples with high pigment or fat content, d-SPE tubes containing GCB or C18 should be used, respectively).[8]
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Preparation:
Workflow Visualization
Sources
- 1. Carbamic acid, phenyl-, 1-methylethyl ester [webbook.nist.gov]
- 2. Carbamic acid, phenyl-, 1-methylethyl ester (CAS 122-42-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea - PubMed [pubmed.ncbi.nlm.nih.gov]
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Isopropyl N-phenylcarbamate (IPC): A Versatile Tool for Probing Tubulin Dynamics and Mitotic Progression
Abstract
Isopropyl N-phenylcarbamate (IPC), a member of the carbamate herbicide family, has emerged as a valuable chemical tool for cell biologists and drug development professionals. Its specific mode of action, targeting microtubule organization and dynamics, provides a unique avenue for investigating the intricate processes of cell division, intracellular transport, and cytoskeletal architecture. This application note provides a comprehensive guide to utilizing IPC for studying tubulin dynamics, including its mechanism of action, detailed protocols for its application in cell culture, and methods for visualizing and quantifying its effects.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their constant state of flux, known as dynamic instability, is crucial for a myriad of cellular functions, most notably the formation of the mitotic spindle during cell division.[1][2] The precise regulation of microtubule dynamics is therefore a critical area of research, with implications for understanding both normal cellular physiology and the pathogenesis of diseases such as cancer.
Isopropyl N-phenylcarbamate (IPC), also known as Propham, is a cell-permeable compound that disrupts microtubule-dependent processes.[2][3] Unlike some microtubule-targeting agents that cause wholesale depolymerization, IPC's primary mechanism involves the disorganization of microtubule arrays, particularly by affecting microtubule organizing centers (MTOCs).[3] This leads to the formation of abnormal mitotic spindles, often with multiple poles, which in turn activates the spindle assembly checkpoint and induces a reversible arrest in mitosis.[3][4] This distinct mechanism makes IPC an excellent tool for dissecting the roles of proper spindle architecture and microtubule dynamics in cell cycle progression.
Mechanism of Action: A Focus on Microtubule Organization
IPC and its chlorinated derivative, chlorpropham (CIPC), are known to inhibit cell division by interfering with microtubule organization.[3] Studies in plant cells have shown that IPC does not necessarily depolymerize existing microtubules but rather disrupts their parallel alignment.[3] The primary target appears to be the microtubule organizing centers (MTOCs), leading to their fragmentation and the subsequent formation of multipolar spindles.[3] This results in an inability of the cell to properly segregate chromosomes, leading to mitotic arrest.[3][4] The effects of IPC are generally reversible, with microtubule structures and cell cycle progression often resuming after washout of the compound.[3]
Figure 1: Mechanism of Isopropyl N-phenylcarbamate (IPC) action on microtubule organization during mitosis.
Application Notes and Protocols
I. General Handling and Preparation of IPC Stock Solutions
Isopropyl N-phenylcarbamate (CAS 122-42-9) is a crystalline solid.[5] For cell culture applications, it is recommended to prepare a stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO).
Protocol 1: Preparation of IPC Stock Solution
-
Weigh out the desired amount of IPC powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the IPC is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Note: Always use appropriate personal protective equipment (PPE) when handling IPC and DMSO.
II. Treatment of Cultured Mammalian Cells with IPC
The optimal concentration and treatment time for IPC will vary depending on the cell line and the specific experimental goals. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system.
Table 1: Recommended Starting Concentrations and Incubation Times for IPC in Mammalian Cells
| Cell Type | Starting IPC Concentration Range (µM) | Recommended Incubation Time |
| Various Mammalian Cell Lines | 10 - 100 µM | 12 - 24 hours |
Protocol 2: General Procedure for IPC Treatment of Adherent Mammalian Cells
-
Seed cells onto appropriate culture vessels (e.g., coverslips for imaging, culture plates for flow cytometry) and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Prepare the desired final concentration of IPC in pre-warmed complete cell culture medium. It is important to ensure that the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Remove the existing medium from the cells and replace it with the IPC-containing medium.
-
Incubate the cells for the desired duration at 37°C in a humidified incubator with 5% CO2.
-
Proceed with downstream analysis (e.g., immunofluorescence, live-cell imaging, or flow cytometry).
III. Visualizing the Effects of IPC on Microtubules by Immunofluorescence
Immunofluorescence microscopy is a powerful technique to visualize the effects of IPC on the microtubule cytoskeleton and mitotic spindle morphology.
Figure 2: A typical workflow for immunofluorescence staining of microtubules after IPC treatment.
Protocol 3: Immunofluorescence Staining of Microtubules
-
Grow cells on sterile glass coverslips and treat with IPC as described in Protocol 2.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fixation:
-
For optimal microtubule preservation, fix the cells with ice-cold methanol for 5-10 minutes at -20°C.
-
Alternatively, fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
-
Wash the cells three times with PBS.
-
Permeabilization (if using PFA fixation): Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Blocking: Incubate the cells with a blocking solution (e.g., 1-3% bovine serum albumin (BSA) or 5% normal goat serum in PBS) for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute a primary antibody against α-tubulin or β-tubulin in blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS containing 0.05% Tween-20 (PBST).
-
Secondary Antibody Incubation: Dilute a fluorescently labeled secondary antibody that recognizes the primary antibody's host species in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST.
-
Counterstaining: Incubate the cells with a DNA stain such as DAPI (4′,6-diamidino-2-phenylindole) or Hoechst 33342 for 5-10 minutes to visualize the nuclei and chromosomes.
-
Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
IV. Quantifying IPC-Induced Spindle Defects
A key application of IPC is the induction of multipolar spindles. The following protocol outlines a method for quantifying this phenotype.
Protocol 4: Quantification of Multipolar Spindles
-
Perform immunofluorescence staining for microtubules (e.g., α-tubulin) and DNA (e.g., DAPI) as described in Protocol 3.
-
Acquire images of mitotic cells from both control and IPC-treated samples.
-
For each condition, count the number of mitotic cells with a bipolar spindle (normal) and the number of mitotic cells with more than two spindle poles (multipolar).
-
Calculate the percentage of mitotic cells with multipolar spindles for each treatment group.
-
Perform statistical analysis to determine the significance of the observed differences.
V. Live-Cell Imaging of Tubulin Dynamics
Live-cell imaging allows for the real-time visualization of IPC's effects on microtubule dynamics. This can be achieved using cell lines stably expressing fluorescently tagged tubulin (e.g., GFP-tubulin) or by using fluorescent, cell-permeable microtubule probes.
Protocol 5: Live-Cell Imaging of IPC's Effects
-
Plate cells expressing a fluorescent tubulin marker or cells to be stained with a live-cell microtubule dye in a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Allow the cells to adhere and grow to the desired confluency.
-
If using a live-cell dye, stain the cells according to the manufacturer's protocol.
-
Place the dish on the stage of a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire baseline time-lapse images of the cells before adding IPC.
-
Carefully add a pre-warmed solution of IPC in culture medium to the dish to achieve the desired final concentration.
-
Immediately begin acquiring time-lapse images to capture the dynamic changes in microtubule organization and spindle formation.
-
For washout experiments: After a desired treatment time, carefully aspirate the IPC-containing medium and replace it with fresh, pre-warmed medium. Continue time-lapse imaging to observe the recovery of the microtubule network.
VI. Analysis of Cell Cycle Arrest by Flow Cytometry
IPC-induced disruption of the mitotic spindle typically leads to an arrest in the G2/M phase of the cell cycle. This can be quantified using flow cytometry with a DNA-staining dye like propidium iodide (PI).[6][7][8]
Figure 3: Workflow for analyzing IPC-induced cell cycle arrest using flow cytometry.
Protocol 6: Cell Cycle Analysis using Propidium Iodide Staining
-
Culture and treat cells with IPC as described in Protocol 2.
-
Harvest the cells by trypsinization (for adherent cells) and collect them by centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of cold PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/ml) and RNase A (e.g., 100 µg/ml) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Results and Troubleshooting
-
Immunofluorescence: In IPC-treated cells, expect to see a disruption of the normal microtubule network, particularly in mitotic cells. Look for the presence of multipolar spindles, misaligned chromosomes, and a general disorganization of the microtubule array.
-
Live-Cell Imaging: Real-time imaging should reveal a dynamic process of spindle disorganization upon IPC addition. During washout experiments, you should observe the gradual re-formation of a normal bipolar spindle and the resumption of mitosis.
-
Flow Cytometry: IPC treatment should result in a significant increase in the percentage of cells in the G2/M phase of the cell cycle, indicative of a mitotic arrest.
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| No observable effect of IPC | IPC concentration is too low or incubation time is too short. | Perform a dose-response and time-course experiment to optimize conditions. |
| Inactive IPC stock solution. | Prepare a fresh stock solution of IPC. | |
| High background in immunofluorescence | Inadequate blocking or washing. | Increase blocking time and/or the number of washes. Use a different blocking agent. |
| Secondary antibody is non-specific. | Run a secondary antibody-only control. Use a pre-adsorbed secondary antibody. | |
| Weak signal in live-cell imaging | Low expression of fluorescently tagged tubulin. | Use a cell line with higher expression or a brighter fluorescent protein. |
| Phototoxicity or photobleaching. | Reduce laser power and/or exposure time. Use an anti-fade reagent in the imaging medium. | |
| Poor resolution of cell cycle phases in flow cytometry | Cell clumping. | Ensure a single-cell suspension before fixation. Filter the stained cells before analysis. |
| Incomplete RNase treatment. | Increase RNase A concentration or incubation time. |
Conclusion
Isopropyl N-phenylcarbamate is a powerful and specific tool for investigating the critical role of microtubule organization in cell division and other cellular processes. Its ability to induce reversible mitotic arrest through the disruption of MTOCs provides a unique experimental system for studying the spindle assembly checkpoint and the requirements for proper chromosome segregation. The protocols outlined in this application note provide a solid foundation for researchers to effectively utilize IPC in their studies of tubulin dynamics and cell cycle control.
References
- BenchChem. (2025). Application Notes and Protocols for Flow Cytometry Analysis of Tubulozole-Induced Mitotic Arrest.
- UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry.
- R&D Systems. Propidium Iodide Cell Viability Flow Cytometry Protocol.
- Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis.
- UCL. Cell Cycle Analysis by Propidium Iodide Staining.
- Wang, X., et al. (2019). Immunofluorescence-based Determination of Centrosome Number in Tissue Samples. Journal of Visualized Experiments.
- Eleftheriou, E. P. (2009). Ultrastructural effects of the herbicide chlorpropham (CIPC)
- Jansen, K. I., et al. (2023). A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle. Journal of Cell Biology, 222(5).
- Morejohn, L. C., et al. (1987).
- Thermo Fisher Scientific. Visualizing microtubule dynamics in live cells using a novel, deep red cytoskeletal label.
- Jansen, K. I., et al. (2023). A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle. Journal of Cell Biology.
- ResearchGate. (PDF) Imaging Dynamic Microtubules and Associated Proteins by Simultaneous Interference-Reflection and Total-Internal-Reflection-Fluorescence Microscopy.
- Jansen, K. I., et al. (2023). A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle. Journal of Cell Biology.
- Kim, J., & Rhee, K. (2014). Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes. Journal of Visualized Experiments.
- Jaspersen, S. L., & Winey, M. (2000). Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast. Methods in Molecular Biology.
- Wawrzyniak, A. M., et al. (2021). Reversible rearrangement of the cellular cytoskeleton: A key to the broad-spectrum antiviral activity of novel amphiphilic polymers. Biomedicine & Pharmacotherapy.
- ResearchGate. Immunofluorescence staining of the spindle and chromosomes. Spindles were stained with a -Tubulin antibody (green) and chromosomes were counterstained with propidium iodide (red).
- Srivastava, P., & Panda, D. (2007). Rotenone inhibits mammalian cell proliferation by inhibiting microtubule assembly through tubulin binding. The FEBS Journal, 274(18), 4788-4801.
- Mogessie, B., & Schuh, M. (2013). Immunofluorescence Staining of Spindles, Chromosomes, and Kinetochores in Human Oocytes. Methods in Molecular Biology.
- Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
- Cabral, F., & Barlow, S. B. (1989). Mechanisms by which mammalian cells acquire resistance to drugs that affect microtubule assembly. The FASEB Journal, 3(5), 1593-1599.
- Rotsch, C., & Radmacher, M. (2000). Drug-induced changes of cytoskeletal structure and mechanics in fibroblasts: an atomic force microscopy study. Biophysical Journal, 78(1), 520-535.
- Storey, W. B., & Mann, J. D. (1967). Chromosome contraction by o-isopropyl-n-phenylcarbamate (IPC). Stain Technology, 42(1), 15-18.
- Gennings, C., et al. (1994). Cytoskeleton and cell adhesion molecules: critical targets of toxic agents. Neurotoxicology, 15(3), 487-499.
- Roth, E. J., et al. (1982). Use of isopropyl-N(3-chlorophenyl) carbamate (CIPC) to produce partial haploid cells from suspension cultures of soybean (Glycine max). Plant Cell Reports, 1(5), 205-208.
- Khannanova, A. M., et al. (2022). Degenerative and Regenerative Actin Cytoskeleton Rearrangements, Cell Death, and Paradoxical Proliferation in the Gills of Pearl Gourami (Trichogaster leerii) Exposed to Suspended Soot Microparticles. International Journal of Molecular Sciences, 23(19), 11833.
- Calzado-Martín, A., et al. (2017). Effects of cytoskeletal drugs on actin cortex elasticity. Nanomedicine: Nanotechnology, Biology and Medicine, 13(2), 511-519.
- ChemBK.
- Thermo Fisher Scientific. CELL CULTURE BASICS Handbook.
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Propham in Plant Growth Regulation: Application Notes and Protocols for Assessing Mitotic Disruption
Introduction
Propham (isopropyl N-phenylcarbamate) is a selective, systemic plant growth regulator and herbicide belonging to the carbanilate chemical family.[1] Historically used for pre-emergence control of grassy weeds and as a potato sprout suppressant, Propham's specific mode of action makes it an invaluable tool for fundamental research in plant cell biology.[2][3] It acts as a potent mitosis inhibitor, primarily by disrupting the microtubule cytoskeleton, which is essential for cell division.[4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on designing and executing experiments to study and quantify the effects of Propham on plant growth and cell cycle progression. The protocols are designed to be self-validating, with clear explanations of the causality behind each experimental choice, ensuring robust and reproducible results.
Part 1: The Molecular Mechanism of Propham
Understanding the mechanism of action is critical for designing effective experiments and interpreting results. Propham does not typically inhibit seed germination directly but exerts its effects on actively dividing cells in young seedlings, particularly in the meristematic regions of roots and shoots.[5]
Its primary target is the process of microtubule organization.[3] Microtubules are dynamic protein polymers that form the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division (mitosis). Propham disrupts the normal formation and function of this spindle.[6] The literature suggests two potential, non-exclusive mechanisms: a direct disorganization of microtubules and an interference with microtubule organizing centers (MTOCs), which are crucial for initiating microtubule formation.[3][6]
This disruption leads to a cascade of cytological defects:
-
Spindle Malformation: Instead of a normal bipolar spindle, cells may form multipolar spindles, leading to improper chromosome alignment.[6][7]
-
Metaphase Arrest: Chromosomes may fail to align correctly at the metaphase plate, halting the cell cycle.[7]
-
Abnormal Chromosome Segregation: Daughter cells may receive an incorrect number of chromosomes (aneuploidy).[6]
-
Failed Cytokinesis: The final step of cell division, the formation of a new cell wall, may be inhibited, resulting in binucleate or multinucleate cells.[5]
Ultimately, this mitotic disruption inhibits cell proliferation, leading to the macroscopic symptoms of stunted growth, particularly in roots.[6] At higher concentrations (e.g., 10⁻³ M), Propham can also have secondary effects, including the inhibition of DNA, RNA, and protein synthesis, though its primary mode of action at lower, more specific concentrations is the disruption of mitosis.[8]
Caption: General experimental workflow for a Propham bioassay.
Part 3: Core Experimental Protocols
Protocol 3.1: Seed Germination and Early Seedling Growth Assay
This protocol assesses the effect of Propham on post-germination growth, which is its primary mode of action on seedlings.
-
Preparation: Prepare a series of Propham concentrations (e.g., 0, 10, 50, 100 µM) in distilled water or a hydroponic solution. Use a solvent control if applicable.
-
Plating: Place 20-50 seeds of a model plant (e.g., Arabidopsis thaliana, lettuce) on filter paper within a petri dish. [9]Use at least three replicate plates per concentration.
-
Treatment: Moisten the filter paper with 5 mL of the respective Propham solution. Seal the plates with parafilm to maintain humidity. [10]4. Incubation: Place the plates in a growth chamber with appropriate light and temperature conditions (e.g., 16h light/8h dark at 22°C). [11]5. Data Collection:
-
After 24-48 hours, count the number of germinated seeds (radicle emergence) to confirm Propham does not inhibit germination itself.
-
After 5-7 days, carefully remove the seedlings and measure the primary root length and shoot height.
-
-
Analysis: Calculate the average root and shoot length for each concentration. Express the results as a percentage of the control and determine the EC₅₀ (the concentration that causes 50% growth inhibition).
Protocol 3.2: Root Growth Inhibition Assay using Allium cepa
This is a robust macroscopic assay to quantify Propham's inhibitory effects.
-
Bulb Preparation: Select healthy, same-sized onion bulbs. Carefully remove the outer dry scales and scrape the base to expose the root primordia. [12]2. Rooting: Suspend the bulbs in beakers filled with tap water for 24-48 hours until roots are 1-2 cm long. [13]3. Treatment: Transfer the rooted bulbs to beakers containing the desired Propham concentrations (including a control). Ensure only the root base is submerged. [14]Conduct the experiment for 72-96 hours, refreshing the test solutions every 24 hours. [13]4. Measurement: At the end of the exposure period, measure the length of the longest roots for each bulb using a ruler.
-
Analysis: Calculate the average root length for each treatment group. Determine the percentage of root growth inhibition relative to the control group. [14]
Protocol 3.3: Cytological Analysis of Meristematic Cells
This protocol allows for the direct observation of Propham's effects on the mitotic process in Allium cepa root tips.
-
Root Tip Harvesting: After a shorter treatment period (e.g., 4, 6, or 24 hours), excise the terminal 1-2 cm of several root tips from bulbs in each treatment group. [6]2. Fixation: Immediately place the root tips into a fixative solution, such as Carnoy's fixative (ethanol:acetic acid, 3:1 v/v), for 12-24 hours at 4°C. [6][13]3. Hydrolysis: Transfer the fixed roots to 1 N HCl at 60°C for 5-10 minutes. This step softens the tissue and separates the cells. [12]4. Staining: Place the hydrolyzed root tips in a drop of acetic orcein stain on a microscope slide for 15-20 minutes. This stain specifically colors the chromosomes. [6][12]5. Squashing: Excise the most intensely stained part of the root tip (the meristem, approx. 1-2 mm). Add a drop of 45% acetic acid, place a coverslip over the tip, and gently but firmly tap the coverslip with the blunt end of a pencil to spread the cells into a monolayer. Then, press firmly between layers of filter paper to squash the tissue.
-
Microscopy: Observe the slide under a light microscope, starting at 100x and moving to 400x or 1000x (oil immersion) for detailed analysis.
Protocol 3.4: Mitotic Index Calculation
The Mitotic Index (MI) is a quantitative measure of cell proliferation. A decrease in MI indicates cytotoxicity or an interruption of the cell cycle. [14]
-
Cell Counting: Using the slides prepared in Protocol 3.3, observe at least 1000 total cells per treatment group, ensuring you are examining different areas of the meristem.
-
Scoring: Count the number of cells that are in any stage of mitosis (prophase, metaphase, anaphase, telophase) and the total number of cells observed.
-
Calculation: Apply the following formula: [15] * Mitotic Index (MI) = (Number of cells in mitosis / Total number of cells counted) x 100
Part 4: Data Interpretation and Expected Results
Macroscopic Observations
Plants treated with effective concentrations of Propham will exhibit a clear dose-dependent inhibition of root elongation. At higher concentrations, roots may appear stunted and swollen just behind the tip, a classic symptom of mitotic disrupters that inhibit cell elongation and division.
Microscopic Observations
Microscopic analysis provides direct evidence of Propham's mechanism. Key observations will include a dose-dependent decrease in the Mitotic Index. Furthermore, a variety of chromosomal and mitotic aberrations will be visible in the treated cells.
| Type of Abnormality | Description | Reference |
| C-Mitosis | Colchicine-like effect where the spindle is absent, resulting in scattered chromosomes in the cytoplasm. | [16] |
| Multipolar Anaphase | Chromosomes segregate towards more than two poles due to a disorganized spindle. | [6][7] |
| Chromosome Stickiness | Chromatin appears clumped, leading to difficulties in separation during anaphase. | [7] |
| Anaphase Bridges | Chromosomes fail to separate completely, forming a bridge between the two poles. | [16] |
| Lagging Chromosomes | Chromosomes that fail to attach to the spindle and are left behind during anaphase. | [13] |
| Micronuclei | Small, secondary nuclei formed from lagging chromosome fragments that are not incorporated into the main daughter nuclei after cell division. | [16] |
| Binucleate Cells | Cells containing two nuclei, resulting from a failure of cytokinesis after nuclear division. | [7] |
Conclusion
Propham is a powerful and specific inhibitor of mitosis in plants. Its well-characterized effect on microtubule organization makes it an excellent tool for a range of applications, from fundamental studies of the plant cell cycle and cytoskeleton dynamics to screening for compounds with similar modes of action. By employing the robust bioassays detailed in this guide, researchers can effectively quantify the cytological and developmental impacts of Propham and other potential mitotic disruptors.
References
-
Propham - AERU - University of Hertfordshire. (n.d.). Retrieved January 14, 2026, from [Link]
-
The Pesticide Collection - Propham (Chem-Hoe) - Molecular Expressions. (n.d.). Retrieved January 14, 2026, from [Link]
- Leite, T. C. C., de Oliveira, G. L., & Vicentini, V. E. P. (1989). Effect of inhibitors of plant cell division on mammalian tumor cells in vitro. Brazilian Journal of Genetics, 12(3), 537-547.
- Eleftheriou, E. P., & Palevitz, B. A. (1992). Ultrastructural effects of the herbicide chlorpropham (CIPC) in root tip cells of wheat. Journal of Experimental Botany, 43(1), 7-17.
- Hidalgo, A., Gonzalez-Reyes, J. A., Navas, P., & Garcia-Herdugo, G. (1989). Abnormal mitosis and growth inhibition in Allium cepa roots induced by propham and chlorpropham. Cytobios, 57(228), 7-14.
-
Elmore, C. L. (n.d.). Cell Division Inhibitors. University of California, Davis. Retrieved January 14, 2026, from [Link]
-
Propham (T3D1002) - T3DB. (n.d.). Retrieved January 14, 2026, from [Link]
-
Propham | C10H13NO2 | CID 24685 - PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Hidalgo, A., et al. (1989). Abnormal mitosis and growth inhibition in Allium cepa roots induced by propham and chlorpropham. ResearchGate. Retrieved January 14, 2026, from [Link]
- Rost, T. L., & Bayer, D. E. (1976). Cell Cycle Population Kinetics of Pea Root Tip Meristems Treated with Propham. Weed Science, 24(1), 81-87.
- Rosequist, M. (1971). Effects of DMSO and Propham on Mitosis in Root Tips of Secale cereale.
-
Germination Test Methods : USDA ARS. (2016, August 12). Retrieved January 14, 2026, from [Link]
-
Chlorpropham | C10H12ClNO2 | CID 2728 - PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
- Stoppin-Mellet, V., et al. (2011). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. PMC - NIH.
- Stoppin-Mellet, V., et al. (2011). Strategies for imaging microtubules in plant cells. PubMed.
-
Practical: Identifying Mitosis in Plant Cells (Edexcel A Level Biology (A) SNAB): Revision Note - Save My Exams. (2025, January 22). Retrieved January 14, 2026, from [Link]
- Olanrewaju, O. S., Glick, B. R., & Babalola, O. O. (2017). Mechanisms of action of plant growth promoting bacteria. PMC - NIH.
- Zhao, X., et al. (2021). Visualization of cortical microtubule networks in plant cells by live imaging and immunostaining.
-
Chemical plant growth regulators - active ingredients - AHDB Horticulture. (n.d.). Retrieved January 14, 2026, from [Link]
- Davies, R., Di Sacco, A., & Newton, R. (n.d.). Germination testing: procedures and evaluation.
- Campbell-Martinez, G., & Thetford, M. (n.d.).
- Chakrabortty, J., et al. (2018). The self-organization of plant microtubules inside the cell volume yields their cortical localization, stable alignment, and sensitivity to external cues. PubMed Central.
- Adamu, A., et al. (2021). Investigation of cytotoxicity potential of different extracts of Ziziphus mauritiana (Lam) leaf Allium cepa model. NIH.
- Zhao, X., et al. (2021). Visualization of cortical microtubule networks in plant cells by live imaging and immunostaining. PMC - NIH.
- Mathur, J., et al. (2000). Microtubule Stabilization Leads to Growth Reorientation in Arabidopsis Trichomes. Laboratory of Plant Development and Interactions.
-
How to do a germination test - sand method - YouTube. (2022, November 7). Retrieved January 14, 2026, from [Link]
- de Vos, P., et al. (2021). Effect of the shape on the actin and microtubule network organization...
-
Simple Whole-Mount Staining Protocol of F-Actin for Studies of the Female Gametophyte in Agavoideae and Other Crassinucellate Ovules - Frontiers. (n.d.). Retrieved January 14, 2026, from [Link]
-
How to Test Germination - Southern Exposure Seed Exchange. (n.d.). Retrieved January 14, 2026, from [Link]
- Asita, A. O., & Makhalemele, R. (2016). Potential cytotoxic effect of Anilofos by using Allium cepa assay. PMC - PubMed Central.
-
The Allium cepa Model: A Review of Its Application as a Cytogenetic Tool for Evaluating the Biosafety Potential of Plant Extracts - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Propham Degradation in Aqueous Solutions
Welcome to the Technical Support Center for Propham stability and degradation studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with Propham in aqueous environments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your results are both accurate and reproducible.
Understanding Propham's Aqueous Stability: A Quick Primer
Propham (isopropyl N-phenylcarbamate) is a carbamate herbicide whose stability in aqueous solutions is influenced by several factors, primarily pH, temperature, light exposure, and microbial activity.[1][2][3] Degradation can proceed through three main pathways: hydrolysis, photolysis, and microbial degradation. Understanding these pathways is crucial for troubleshooting unexpected experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding Propham's behavior in aqueous solutions.
Q1: What are the primary degradation pathways for Propham in water?
A1: Propham primarily degrades in aqueous solutions through three mechanisms:
-
Hydrolysis: The chemical breakdown of Propham by reaction with water. This process is significantly influenced by pH and temperature.[1][2] Carbamates, in general, are susceptible to hydrolysis, especially under alkaline conditions.[1][3]
-
Photolysis: Degradation caused by exposure to light, particularly ultraviolet (UV) radiation.[4][5] However, some sources suggest Propham is not highly susceptible to direct photolysis by sunlight as it doesn't absorb light at wavelengths greater than 290 nm.[6]
-
Microbial Degradation: Breakdown by microorganisms present in the water.[7][8][9] This is a significant degradation pathway in natural water bodies.[6]
Q2: What are the main degradation products of Propham?
A2: The primary degradation products of Propham hydrolysis are aniline, isopropanol, and carbon dioxide. The formation of 3-chloroaniline is a concern for the related compound, Chlorpropham, and highlights the potential for toxic byproducts from carbamate degradation.[10]
Q3: How stable is Propham in a neutral aqueous solution at room temperature?
A3: Propham is relatively stable in neutral to acidic aqueous solutions at room temperature.[11] However, its stability decreases significantly as the pH becomes more alkaline.[1][3] For every one-point increase in pH above 7, the rate of hydrolysis can increase by a factor of ten.[1]
Q4: Can I expect significant Propham degradation in my sterile, buffered solution during a short-term experiment?
A4: In a sterile, buffered solution protected from light, significant degradation over a short period (a few hours to a day) is unlikely, provided the pH is neutral or acidic and the temperature is controlled. However, for longer experiments, it is crucial to monitor for degradation.
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.
Issue 1: Rapid Loss of Propham in Solution
Q: I'm observing a much faster than expected decrease in Propham concentration in my aqueous solution. What could be the cause?
A: Several factors could be contributing to the rapid degradation of Propham. Let's troubleshoot step-by-step.
Step 1: Verify the pH of Your Solution
-
The "Why": Propham is highly susceptible to alkaline hydrolysis.[1][3] If your solution's pH is above 7, the rate of degradation will increase significantly.
-
Actionable Protocol:
-
Calibrate your pH meter with fresh, certified buffers.
-
Measure the pH of your Propham solution.
-
If the pH is alkaline, adjust it to a neutral or slightly acidic range (pH 6-7) using a suitable buffer system, unless your experimental design requires alkaline conditions. Be aware that some buffer components can react with your compound of interest.[12]
-
Step 2: Assess Temperature Control
-
The "Why": Like most chemical reactions, the rate of hydrolysis increases with temperature.[2][13]
-
Actionable Protocol:
-
Ensure your solutions are stored at a controlled and consistent temperature. For long-term storage, refrigeration (2-8°C) is recommended.
-
If your experiment is conducted at elevated temperatures, be aware that this will accelerate degradation. Consider running a parallel control to quantify the rate of thermal degradation.
-
Step 3: Evaluate for Microbial Contamination
-
The "Why": If your solution is not sterile, microbial degradation can be a significant factor in Propham loss.[7][8]
-
Actionable Protocol:
-
For sterile experiments, ensure proper aseptic techniques are used during solution preparation.
-
Filter-sterilize your final Propham solution using a 0.22 µm filter compatible with your solvent.
-
If sterility is not possible or desired (e.g., in environmental simulation studies), be aware of the potential for microbial degradation and consider including controls to assess its contribution, such as autoclaved or poisoned controls.
-
Step 4: Consider Photodegradation
-
The "Why": While direct photolysis by sunlight may be limited, exposure to UV light from laboratory light sources can cause degradation.[6]
-
Actionable Protocol:
-
Protect your solutions from light by using amber glass vials or by wrapping your containers in aluminum foil.
-
Minimize exposure to direct sunlight and overhead laboratory lighting.
-
Below is a flowchart to guide your troubleshooting process for rapid Propham loss.
Caption: Troubleshooting workflow for rapid Propham degradation.
Issue 2: Inconsistent Results Between Experiments
Q: I am getting variable results for Propham stability across different experimental runs. What could be the source of this inconsistency?
A: Inconsistent results often point to subtle variations in experimental conditions. Here’s how to systematically identify the source of variability.
Step 1: Standardize Solution Preparation
-
The "Why": Minor differences in stock solution preparation, buffer composition, and final pH can lead to significant variations in degradation rates.
-
Actionable Protocol:
-
Prepare a single, large batch of buffer solution to be used across all experiments if possible.
-
Document the exact procedure for preparing your Propham stock and working solutions, including the source and lot number of the Propham standard.
-
Always verify the final pH of your working solutions after adding Propham.
-
Step 2: Review Analytical Method Validation
-
The "Why": An unreliable analytical method can introduce significant variability. It is crucial to use a validated, stability-indicating method.
-
Actionable Protocol:
-
Ensure your analytical method (e.g., HPLC-UV, LC-MS) can separate Propham from its degradation products.[14][15]
-
Perform a forced degradation study to identify the retention times of potential degradants. This involves intentionally degrading Propham under harsh conditions (e.g., strong acid, strong base, high temperature, UV light) and analyzing the resulting solutions.
-
Regularly check the performance of your analytical system with calibration standards and quality control samples.
-
Step 3: Assess for Contaminants in Water Source
-
The "Why": The quality of the water used for your solutions can impact Propham stability. The presence of metal ions or other reactive species can catalyze degradation.
-
Actionable Protocol:
-
Use high-purity, deionized water (Type I) for all solution preparations.
-
If you suspect contamination, consider using a different water source or purifying your current source.
-
The following diagram illustrates the key factors that can contribute to inconsistent results in Propham stability studies.
Caption: Factors contributing to inconsistent experimental results.
Part 3: Data and Protocols
Table 1: Influence of pH on Propham Hydrolysis Half-Life (Illustrative Data)
This table summarizes the expected trend of Propham's half-life at different pH values and a constant temperature. The half-life is the time it takes for 50% of the active ingredient to degrade.[2][16]
| pH | Temperature (°C) | Expected Half-Life | Stability Classification |
| 4.0 | 25 | > 30 days | Stable |
| 7.0 | 25 | ~ 15-30 days | Moderately Stable |
| 9.0 | 25 | < 24 hours | Unstable |
Note: These are illustrative values. The actual half-life will depend on the specific experimental conditions.
Protocol: Forced Degradation Study for Propham
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and validate a stability-indicating analytical method.
Objective: To intentionally degrade Propham under various stress conditions to generate its degradation products.
Materials:
-
Propham standard
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp (254 nm or broad spectrum)
-
HPLC or LC-MS system
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of Propham in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to the appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of Propham in 0.1 M NaOH.
-
Incubate at room temperature for 4 hours (or until significant degradation is observed).
-
Neutralize with 0.1 M HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of Propham in 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute for analysis.
-
-
Photodegradation:
-
Prepare an aqueous solution of Propham.
-
Expose to UV light for 24 hours.
-
Analyze the solution.
-
-
Thermal Degradation:
-
Prepare an aqueous solution of Propham at a neutral pH.
-
Incubate at 60°C for 48 hours.
-
Cool and analyze.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using your analytical method.
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
References
-
Beltran, J., F. J. Lopez, and F. Hernandez. "Propham mineralization in aqueous medium by anodic oxidation using boron-doped diamond anode: influence of experimental parameters on degradation kinetics and mineralization efficiency." Water research 42.12 (2008): 2889-2898. [Link]
-
National Center for Biotechnology Information. "Propham." PubChem Compound Database, CID=24685. [Link]
-
Toxin and Toxin Target Database (T3DB). "Propham (T3D1002)." T3DB. [Link]
-
U.S. Environmental Protection Agency. "Propham: Health Advisory, Draft." EPA NEPIS, 1987. [Link]
-
Bergon, Michel, and Jean Pierre Calmon. "Structure-reactivity relationships in the hydrolytic degradation of propham, chlorpropham, swep, and related carbamates." Journal of Agricultural and Food Chemistry 32.4 (1984): 858-861. [Link]
-
National Center for Biotechnology Information. "Chlorpropham." PubChem Compound Database, CID=2728. [Link]
-
Wang, F., et al. "Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review." Molecules 23.9 (2018): 2300. [Link]
-
Herrmann, J. M., et al. "Heterogeneous photocatalysed reaction of three selected pesticide derivatives, propham, propachlor and tebuthiuron in aqueous suspensions of titanium dioxide." Journal of photochemistry and photobiology A: Chemistry 123.1-3 (1999): 103-109. [Link]
-
Kaufman, D. D., and P. C. Kearney. "Degradation of Anilide Herbicides by Propham-Adapted Microorganisms." Weed Science 22.4 (1974): 323-329. [Link]
-
Smith, Margaret J., and Götz Bucher. "Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham - A comprehensive review." Request PDF on ResearchGate. [Link]
-
Smith, A. E. "Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils." Journal of agricultural and food chemistry 42.4 (1994): 943-947. [Link]
-
Garcia-Campaña, A. M., et al. "Determination of Propham and Chlorpropham in Postharvest‐Treated Potatoes by Liquid Chromatography with Peroxyoxalate Chemiluminescence Detection." Luminescence 17.5 (2002): 287-292. [Link]
-
Calza, P., et al. "Chlorpropham and phenisopham: phototransformation and ecotoxicity of carbamates in the aquatic environment." Chemosphere 84.4 (2011): 476-483. [Link]
-
Richardson, Susan D., and Thomas A. Ternes. "Analytical methods for determining environmental contaminants of concern in water and wastewater." TrAC Trends in Analytical Chemistry 101 (2018): 38-51. [Link]
-
Knowles, C. O., and H. J. Benezet. "Microbial degradation of the carbamate pesticides desmedipham, phenmedipham, promecarb, and propamocarb." Bulletin of environmental contamination and toxicology 27.4 (1981): 529-533. [Link]
-
Daughton, Christian G. "Analytical methods for tracing pharmaceutical residues in water and wastewater." TrAC Trends in Analytical Chemistry 26.6 (2007): 515-525. [Link]
-
Fishel, Frederick M. "Effect of Water pH on the Chemical Stability of Pesticides." EDIS 2012.3 (2012). [Link]
-
Madhuri, R., et al. "Biodegradation of Emerging Contaminants Controlled by Biological and Chemical Factors." Water 15.14 (2023): 2603. [Link]
-
AERU. "Propham." University of Hertfordshire. [Link]
-
Atticus LLC. "The Effect of Water pH on Pesticide Effectiveness." Atticus LLC. [Link]
-
UMass Extension Greenhouse Crops and Floriculture Program. "Effects of pH on Pesticides and Growth Regulators." UMass Amherst. [Link]
-
Al-Hawash, Abdullah B., et al. "Factors Affecting the Rate of Biodegradation of Polyaromatic Hydrocarbons." International Journal of Pharmaceutical and Agricultural Research 1.1 (2018): 1-12. [Link]
-
National Research Council. "7 New and Emerging Analytical Techniques for the Detection of Organic Contaminants in Water." Identifying Future Drinking Water Contaminants, National Academies Press, 1999. [Link]
-
Katagi, Toshiyuki. "Direct photolysis mechanism of pesticides in water." Journal of pesticide science 43.2 (2018): 69-83. [Link]
-
Drewes, Jörg E., et al. "Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water." The Water Research Foundation, 2017. [Link]
-
Habe, Hiroshi, and Toshiaki Omori. "Bacterial Degradation of Aromatic Compounds." Current Opinion in Biotechnology 12.3 (2001): 277-285. [Link]
-
Al-Akayleh, F., et al. "Degradation Pathway." ResearchGate, 2017. [Link]
-
Saravanan, M., et al. "Microbial degradation and transformation of PPCPs in aquatic environment: A review." Journal of Environmental Management 344 (2023): 118606. [Link]
-
Jensen, E. "Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution." International journal of pharmaceutics 63.2 (1990): 119-126. [Link]
-
National Pesticide Information Center. "What is a pesticide half-life?" Oregon State University. [Link]
-
Kumar, S., et al. "Kinetics and hydrolysis of fenamiphos, fipronil, and trifluralin in aqueous buffer solutions." Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes 40.5 (2005): 669-678. [Link]
-
El-Shabrawy, Y. "Nefopam hydrochloride degradation kinetics in solution." Die Pharmazie-An International Journal of Pharmaceutical Sciences 58.10 (2003): 729-732. [Link]
-
Kumar, P. S., et al. "Various Natural and Anthropogenic Factors Responsible for Water Quality Degradation: A Review." Water 13.19 (2021): 2660. [Link]
-
Larsen, C., and M. Johansen. "Degradation of mecillinam in aqueous solution." Archiv der Pharmazie 318.4 (1985): 348-354. [Link]
-
MSU Extension. "Effect of water pH on the stability of pesticides." Michigan State University, 2008. [Link]
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- 6. Propham | C10H13NO2 | CID 24685 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Optimizing Isopropyl N-phenylcarbamate (IPC) Concentration for Cell Culture Experiments: A Technical Guide
Welcome to the technical support center for Isopropyl N-phenylcarbamate (IPC), also known as Propham. This guide is designed for researchers, scientists, and drug development professionals utilizing IPC in cell culture experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your experimental design and overcome common challenges. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to ensure the integrity and reproducibility of your results.
Understanding Isopropyl N-phenylcarbamate (IPC)
Isopropyl N-phenylcarbamate (IPC) is a carbamate herbicide primarily known for its role as a mitotic inhibitor.[1] Its principal mechanism of action involves the disruption of microtubule organization and function, which are critical for the formation of the mitotic spindle during cell division.[2] While its effects are well-documented in plant cells, its application in animal cell culture requires careful optimization.
The precise molecular interaction of IPC with the microtubule cytoskeleton is a subject of ongoing investigation. Some studies suggest that IPC prevents the assembly of microtubules[3], while others indicate that it does not depolymerize existing microtubules but rather damages the microtubule-organizing centers (MTOCs).[4][5] This damage can lead to the fragmentation and splitting of spindle poles, resulting in abnormal spindle formation and ultimately, an arrest of the cell cycle, typically at the G2/M phase.[6][7] It is important to note that at higher concentrations, IPC may also inhibit DNA, RNA, and protein synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with IPC in a cell culture setting.
1. How should I prepare my IPC stock solution?
-
Question: I am having trouble dissolving IPC for my experiments. What is the recommended solvent and concentration for a stock solution?
-
Answer: IPC has very low solubility in water (approximately 179-250 mg/L) but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[8][9][10][11] Therefore, it is essential to prepare a concentrated stock solution in a suitable organic solvent.
Recommended Protocol for 100 mM IPC Stock Solution in DMSO:
-
Materials: Isopropyl N-phenylcarbamate (MW: 179.22 g/mol )[8][10][12][13][14][15], sterile, anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Calculation: To prepare a 100 mM stock solution, you will need 17.92 mg of IPC per 1 mL of DMSO.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of IPC powder.
-
Add the corresponding volume of sterile, anhydrous DMSO.
-
Vortex or sonicate at room temperature until the IPC is completely dissolved.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
2. My IPC is precipitating in the cell culture medium. How can I prevent this?
-
Question: When I add my IPC stock solution to the cell culture medium, it becomes cloudy or a precipitate forms. What is causing this and how can I fix it?
-
Answer: This is a common issue with hydrophobic compounds like IPC when they are introduced into an aqueous environment like cell culture medium. The precipitation, or "crashing out," occurs when the final concentration of the compound exceeds its solubility limit in the medium. Here are several strategies to prevent this:
-
Use a Low Final Solvent Concentration: The final concentration of DMSO in your cell culture medium should ideally be below 0.5% to avoid solvent-induced cytotoxicity and precipitation.
-
Perform Serial Dilutions: Instead of adding the highly concentrated stock solution directly to your final volume of medium, perform an intermediate dilution step. For example, dilute your 100 mM stock to 10 mM in pre-warmed (37°C) medium, and then use this intermediate dilution to prepare your final working concentrations.
-
Pre-warm Your Media: Always add the IPC solution to cell culture media that has been pre-warmed to 37°C. Adding it to cold media can decrease its solubility.
-
Add Dropwise and Mix Gently: When adding the IPC solution to the medium, do so slowly, drop by drop, while gently swirling the medium to facilitate rapid and even dispersion.
-
3. What is a good starting concentration for IPC in my cell line?
-
Question: I am not sure what concentration of IPC to use for my experiments. Is there a recommended range?
-
Answer: The optimal concentration of IPC is highly dependent on the cell line and the desired experimental outcome (e.g., mitotic arrest vs. cytotoxicity).
-
For Cytotoxicity Studies (e.g., IC50 determination): Based on available data for murine leukemia cell lines (EL-4 and L1210), a broad range of concentrations should be tested. A study indicated a 50% inhibitory dose of less than 100 µM. Therefore, a starting point for a dose-response experiment could be a serial dilution from 200 µM down to the low micromolar or nanomolar range.
-
For Mitotic Arrest Studies: The concentration that induces cell cycle arrest without causing widespread cell death is typically lower than the IC50 value. It is recommended to start with concentrations in the range of 10 µM to 50 µM and assess for mitotic arrest using techniques like flow cytometry or immunofluorescence microscopy.
It is crucial to perform a dose-response experiment to determine the optimal IPC concentration for your specific cell line and experimental goals.
-
4. I am not observing the expected mitotic arrest in my cells. What could be wrong?
-
Question: I have treated my cells with IPC, but I don't see an increase in the number of mitotic cells. What are the possible reasons?
-
Answer: Several factors could contribute to a lack of observable mitotic arrest:
-
Suboptimal Concentration: The concentration of IPC may be too low to effectively disrupt microtubule function in your specific cell line. Conversely, a concentration that is too high may be causing rapid cytotoxicity, leading to cell death before they can arrest in mitosis. A careful dose-response and time-course experiment is necessary.
-
Cell Line Resistance: Different cell lines exhibit varying sensitivities to anti-mitotic agents. Your cell line may be inherently less sensitive to IPC.
-
Timing of Observation: The peak of mitotic arrest will occur at a specific time point after treatment. You may need to perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time for observing the effect.
-
Compound Inactivity: Ensure that your IPC stock solution has been stored properly and has not degraded.
-
Experimental Protocols
Here we provide detailed step-by-step methodologies for key experiments to characterize the effects of IPC.
Protocol 1: Determining IPC Cytotoxicity using an MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of IPC.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
IPC stock solution (e.g., 100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of IPC in complete cell culture medium. Remember to keep the final DMSO concentration consistent and below 0.5% across all wells, including a vehicle control (medium with DMSO only).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of IPC. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution following IPC treatment.
Materials:
-
Your cell line of interest cultured in 6-well plates or flasks
-
IPC stock solution
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of IPC (and a vehicle control) for the determined optimal time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells and centrifuge.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice or at -20°C for longer storage.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Protocol 3: Visualization of Microtubule Integrity by Immunofluorescence
This protocol enables the direct visualization of IPC's effects on the microtubule network.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
IPC stock solution
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treatment: Treat cells grown on coverslips with IPC at the desired concentration and for the optimal duration.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them according to standard protocols compatible with your antibody.
-
Blocking: Incubate the cells in blocking buffer to reduce non-specific antibody binding.
-
Antibody Incubation: Incubate with the primary anti-tubulin antibody, followed by washing and incubation with the fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI, wash, and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope. Look for changes in microtubule organization, spindle formation in mitotic cells, and overall cell morphology compared to control cells.
Data Presentation & Visualization
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| IC50 | < 100 µM | EL-4, L1210 (murine leukemia) | [8] |
| Water Solubility | 179-250 mg/L (~1-1.4 mM) | N/A | [9][10][11] |
| Molecular Weight | 179.22 g/mol | N/A | [8][10][12][13][14][15] |
Experimental Workflows and Signaling Pathways
Caption: Proposed mechanism of IPC-induced mitotic arrest.
Sources
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. MICROTUBULE BIOGENESIS AND CELL SHAPE IN OCHROMONAS : III. Effects of the Herbicidal Mitotic Inhibitor Isopropyl N-Phenylcarbamate on Shape and Flagellum Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]
- 7. researchgate.net [researchgate.net]
- 8. Buy Propham | 122-42-9 | >98% [smolecule.com]
- 9. parchem.com [parchem.com]
- 10. Propham | 122-42-9 [chemicalbook.com]
- 11. Cas 122-42-9,Propham | lookchem [lookchem.com]
- 12. scbt.com [scbt.com]
- 13. 122-42-9 CAS MSDS (Propham) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Propham | C10H13NO2 | CID 24685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. propham - Wikidata [wikidata.org]
Overcoming low solubility of Phenyl Isopropylcarbamate in experimental buffers
Welcome to the technical support guide for Phenyl Isopropylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common challenge of its low solubility in experimental buffers. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the successful integration of this compound into your assays.
Introduction to Phenyl Isopropylcarbamate Solubility Challenges
Phenyl Isopropylcarbamate, a member of the carbamate class of organic compounds, often presents solubility challenges in aqueous-based buffers common to biological experiments.[1][2][3] Its chemical structure, containing both hydrophobic phenyl and isopropyl groups, contributes to its limited water solubility.[2][3][4] Understanding and overcoming this hurdle is critical for obtaining accurate and reproducible experimental results. This guide will walk you through a logical, stepwise approach to effectively solubilize Phenyl Isopropylcarbamate for your research needs.
Frequently Asked Questions (FAQs)
Q1: Why is my Phenyl Isopropylcarbamate not dissolving in my aqueous buffer (e.g., PBS, TRIS)?
A1: Phenyl Isopropylcarbamate is a hydrophobic molecule with a water solubility of approximately 0.1 g/L (100 µg/mL) at 25°C.[2] This inherent low aqueous solubility is the primary reason for dissolution difficulties in standard buffers. The molecular structure, with its phenyl and isopropyl groups, leads to a preference for non-polar environments over the polar environment of water.[5][6]
Q2: I've seen precipitation of my compound after diluting my DMSO stock into my aqueous buffer. What is happening and how can I prevent it?
A2: This is a common phenomenon known as "precipitation upon dilution." While Phenyl Isopropylcarbamate is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), adding this concentrated stock to an aqueous buffer can cause the compound to crash out of solution.[7] This occurs because the overall solvent environment becomes insufficiently non-polar to maintain the solubility of the hydrophobic compound at that concentration.
To prevent this, you can try the following:
-
Reduce the final concentration: The most straightforward solution is to work with a lower final concentration of Phenyl Isopropylcarbamate in your assay.
-
Optimize the dilution process: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume with vigorous vortexing or sonication, and then gradually adding the rest of the buffer.
-
Increase the final DMSO concentration (with caution): A slightly higher final concentration of DMSO in your assay might keep the compound in solution. However, it's crucial to determine the DMSO tolerance of your specific cell line or experimental system, as concentrations above 0.5% can be cytotoxic to many cells.[8][9]
-
Utilize solubilizing agents: Incorporating excipients like cyclodextrins or surfactants can help maintain solubility upon dilution.[10][11][12][13][14]
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: As a general rule of thumb, the final concentration of DMSO in cell culture media should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[8] However, some sensitive or primary cells may show adverse effects at concentrations as low as 0.1%. It is always best practice to perform a DMSO toxicity control experiment to determine the optimal concentration for your specific cell type and assay duration.[9]
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, Phenyl Isopropylcarbamate is soluble in other organic solvents such as ethanol, methanol, and acetone.[3] However, the choice of solvent will depend on the compatibility with your experimental system. For instance, ethanol and methanol can be more volatile and may have different cytotoxic profiles compared to DMSO. Always perform a solvent control to account for any effects of the solvent on your experiment.
Q5: How does pH affect the solubility and stability of Phenyl Isopropylcarbamate?
A5: The solubility of carbamates can be influenced by pH.[15][16] While some carbamates can be ionized at very high pH (around pH 10), leading to increased aqueous solubility, this is generally outside the physiological pH range of most biological experiments (pH 7.2-7.4).[17][18] Furthermore, carbamates can undergo hydrolysis, particularly under alkaline conditions, which can degrade the compound.[19][20][21] Therefore, it is recommended to work within a physiological pH range and prepare fresh solutions for your experiments.
Troubleshooting Guide: A Stepwise Approach to Solubilization
This guide provides a systematic workflow for addressing the low solubility of Phenyl Isopropylcarbamate.
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Solubilization workflow for Phenyl Isopropylcarbamate.
Detailed Protocols
Protocol 1: Preparation of a Phenyl Isopropylcarbamate Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of Phenyl Isopropylcarbamate in an appropriate organic solvent.
Materials:
-
Phenyl Isopropylcarbamate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of Phenyl Isopropylcarbamate powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using Cyclodextrins
Objective: To enhance the aqueous solubility of Phenyl Isopropylcarbamate using a cyclodextrin-based approach. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their solubility in aqueous solutions.[10][11][13][14][22]
Materials:
-
Phenyl Isopropylcarbamate
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Experimental buffer (e.g., PBS)
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in your experimental buffer at a concentration known to be effective for solubilizing hydrophobic compounds (e.g., 1-10% w/v).
-
Slowly add the Phenyl Isopropylcarbamate powder to the stirring cyclodextrin solution.
-
Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear solution contains the solubilized Phenyl Isopropylcarbamate-cyclodextrin complex.
Data Summary: Solubilization Strategies
The following table summarizes various strategies for enhancing the solubility of hydrophobic compounds like Phenyl Isopropylcarbamate.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvency (e.g., DMSO) | Increases the polarity of the solvent mixture, allowing for better dissolution of hydrophobic compounds.[23][24] | Simple to implement; effective for creating high-concentration stock solutions. | Potential for cytotoxicity at higher concentrations; risk of precipitation upon dilution.[7] |
| pH Adjustment | For ionizable compounds, altering the pH can lead to the formation of a more soluble salt form.[15][23][24] | Can significantly increase aqueous solubility. | Phenyl Isopropylcarbamate is not readily ionizable in the physiological pH range; risk of chemical degradation at extreme pH values.[17][18][19] |
| Particle Size Reduction (Micronization) | Increases the surface area-to-volume ratio of the compound, which can enhance the dissolution rate.[5][25][26][27][28] | Can improve the rate of dissolution. | Does not increase the intrinsic solubility of the compound; may require specialized equipment. |
| Complexation (e.g., Cyclodextrins) | The hydrophobic drug is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water.[10][11][13][14][22] | Significantly increases aqueous solubility; can improve bioavailability and stability.[10][11][13][14][22] | May alter the pharmacokinetics of the compound; requires optimization of the drug-to-cyclodextrin ratio. |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix, which can improve both solubility and dissolution.[5][25][28] | Can enhance both the rate and extent of dissolution. | May require specialized formulation techniques. |
| Lipid-Based Formulations | The drug is dissolved in a lipid vehicle, such as oils or self-emulsifying drug delivery systems (SEDDS).[5][12] | Can significantly improve oral bioavailability. | More complex formulations; may not be suitable for all experimental applications. |
Concluding Remarks
Successfully overcoming the solubility limitations of Phenyl Isopropylcarbamate is a critical first step in obtaining reliable and meaningful experimental data. By systematically applying the strategies outlined in this guide, researchers can develop a robust and reproducible method for preparing their experimental solutions. Remember to always include appropriate solvent controls in your assays to ensure that any observed effects are due to the compound of interest and not the vehicle. For further assistance, please do not hesitate to contact our technical support team.
References
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Source Not Available].
- (PDF) Formulation strategies for poorly soluble drugs - ResearchGate.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. MDPI.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. PubMed.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Carbamate - Solubility of Things. Solubility of Things.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. NIH.
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. SciSpace.
- Cyclodextrins in delivery systems: Applications - PMC - PubMed Central. PubMed Central.
- Carbam
- isopropyl N-phenylcarbam
- DMSO usage in cell culture - LifeTein. LifeTein.
- What does it mean to use DMSO as a dissolvant in biology experiemnts?. Biology Stack Exchange.
- Propham | C10H13NO2 | CID 24685 - PubChem - NIH. NIH.
- (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview - ResearchGate.
- Recent Advances in the Chemistry of Metal Carbam
- Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research.
- Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate.
- Carbamic acid - Solubility of Things. Solubility of Things.
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. Int J Pharm Chem Anal.
- 3-chloro-isopropyl N-phenyl carbamate | C10H12ClNO2 | CID 103845835 - PubChem. PubChem.
- DMSO in cell based assays - Scientist Solutions. Scientist Solutions.
- Solubility Enhancement of Hydrophobic Drugs - Sigma-Aldrich. Sigma-Aldrich.
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. International Journal of Medical Science and Dental Research.
- Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications.
- Effect of water pH on the stability of pesticides - MSU Extension. MSU Extension.
- Making up compound for cell culture using DMSo : r/labr
- Determination of the pK a and pH-Solubility Behavior of an Ionizable Cyclic Carbamate, (S)-6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266) - Taylor & Francis Online. Taylor & Francis Online.
- Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266) - PubMed. PubMed.
- Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System - Dr. Zachary H. Houston. Dr. Zachary H. Houston.
- Isoprocarb | C11H15NO2 | CID 17517 - PubChem - NIH. NIH.
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. PubMed Central.
- Isopropyl N-phenylcarbam
Sources
- 1. Carbamate - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. Propham | C10H13NO2 | CID 24685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 20. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 21. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemicaljournals.com [chemicaljournals.com]
- 23. researchgate.net [researchgate.net]
- 24. ijmsdr.org [ijmsdr.org]
- 25. researchgate.net [researchgate.net]
- 26. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 27. japer.in [japer.in]
- 28. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: (1-Methylethyl)carbamic Acid Phenyl Ester (Propham) Degradation Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of (1-Methylethyl)carbamic Acid Phenyl Ester, commonly known as Propham. This guide provides in-depth answers to common experimental challenges, troubleshooting advice, and validated protocols to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Propham under typical experimental conditions?
Propham is a carbamate ester susceptible to degradation through several key pathways. The stability of the ester linkage is the central factor governing its persistence. The three primary routes of degradation you will likely encounter are:
-
Chemical Hydrolysis: This is a major abiotic degradation pathway. The carbamate ester linkage is susceptible to cleavage under both acidic and basic conditions, although the rate can be slow. This process yields N-phenylcarbamic acid and 2-propanol (isopropyl alcohol). The N-phenylcarbamic acid intermediate is unstable and rapidly decomposes into aniline and carbon dioxide.[1]
-
Photodegradation (Photolysis): Exposure to ultraviolet (UV) light can induce degradation. While some sources suggest Propham is relatively stable to UV light, photocatalytic conditions, such as in the presence of titanium dioxide (TiO₂), can significantly accelerate its breakdown.[2] This pathway can generate a variety of intermediate products through photooxidation.[2]
-
Microbial Degradation: This is a critical pathway, especially in soil and aqueous environments. Various microorganisms, including bacteria and fungi, can utilize Propham as a carbon or nitrogen source.[3][4] The initial step is typically the enzymatic hydrolysis of the carbamate bond, followed by further metabolism of the resulting aniline and isopropyl alcohol.[5][6][7] The rate of microbial degradation is often significantly faster in soils with a history of carbamate herbicide application, suggesting microbial adaptation.[8]
Caption: Primary degradation routes for Propham.
Q2: What are the major degradation products I should be monitoring in my experiments?
Your target analytes will depend on the degradation pathway being studied. A well-designed experiment should monitor the disappearance of the parent compound (Propham) and the appearance of key degradants.
| Degradation Pathway | Primary Degradant(s) to Monitor | Secondary/Minor Product(s) | Rationale & Citation |
| Hydrolysis | Aniline, Isopropyl Alcohol | N-phenylcarbamic acid (unstable) | These are the direct, stable products from the cleavage of the carbamate ester bond.[1] |
| Photodegradation | Hydroxylated Propham derivatives | Varies based on conditions | In photocatalytic systems, oxidation often leads to hydroxylated intermediates on the phenyl ring.[8] |
| Microbial Degradation | Aniline | Catechol, N-acetyl hydroxyl analogs | Microbes typically hydrolyze Propham to aniline, which can then be further metabolized via ring cleavage, often through a catechol intermediate.[8] |
Q3: Which analytical techniques are most suitable for studying Propham degradation?
A combination of chromatographic and spectroscopic methods is essential for robust analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the workhorse for quantifying the parent Propham compound and many of its aromatic degradation products over time. A reverse-phase C18 column is typically effective.[9]
-
Gas Chromatography (GC): GC is well-suited for analyzing volatile and semi-volatile compounds. It is particularly useful for quantifying isopropyl alcohol and can also be used for aniline and Propham itself, often coupled with a mass spectrometer.[2][9]
-
Mass Spectrometry (MS): Coupling HPLC or GC with MS (i.e., LC-MS or GC-MS) is critical for the definitive identification of unknown degradation products.[2] MS provides molecular weight and fragmentation patterns that are essential for structural elucidation.[10]
-
UV-Visible Spectroscopy: This technique can be used for monitoring the overall change in substrate concentration, especially in simple aqueous systems, but it lacks the specificity of chromatography for resolving parent compounds from degradants.[2][9]
Troubleshooting Guides
This section addresses specific problems you may encounter during your degradation studies.
Hydrolysis Studies
Problem: My Propham solution shows minimal to no degradation under acidic or basic conditions.
Causality & Solution:
Carbamate esters can be surprisingly resilient to hydrolysis without sufficient energy or catalytic activity.[11] Here’s what to check:
-
Insufficient Stress Levels: Standard room temperature experiments may be too slow. Forced degradation studies are designed to accelerate decomposition.[12][13]
-
Recommendation: Increase the temperature. A typical starting point for forced hydrolysis is 60-80°C. Monitor samples at several time points (e.g., 2, 6, 12, 24 hours) to establish a degradation curve.
-
-
Incorrect pH: While hydrolysis occurs at both pH extremes, the rate is pH-dependent.
-
Recommendation: Ensure your pH is sufficiently acidic (e.g., pH 1-2 using 0.1 M HCl) or basic (e.g., pH 12-13 using 0.1 M NaOH). Verify the pH of your solution after adding the Propham stock (which is often in an organic solvent).
-
-
Low Water Solubility: Propham has low water solubility (250 mg/L).[1] If the compound crashes out of solution, it will not be available for hydrolysis.
-
Recommendation: Use a co-solvent like acetonitrile or methanol, but keep its concentration low (e.g., <10% v/v) to ensure water is the primary reacting medium. Ensure the concentration of Propham is below its solubility limit in your chosen medium.
-
Protocol: Forced Acid/Base Hydrolysis of Propham
-
Preparation: Prepare a 1 mg/mL stock solution of Propham in acetonitrile.
-
Reaction Setup:
-
Acid: In a sealed vial, add 100 µL of Propham stock to 9.9 mL of 0.1 M HCl.
-
Base: In a separate sealed vial, add 100 µL of Propham stock to 9.9 mL of 0.1 M NaOH.
-
Control: In a third vial, add 100 µL of Propham stock to 9.9 mL of HPLC-grade water.
-
-
Incubation: Place all vials in a heating block or water bath set to 70°C.
-
Sampling: At t=0, 2, 4, 8, and 24 hours, withdraw an aliquot from each vial. Immediately neutralize the acid/base samples with an equimolar amount of base/acid, respectively, to quench the reaction.
-
Analysis: Analyze all samples by HPLC-UV to quantify the remaining Propham and by GC-MS to identify the presence of aniline and isopropyl alcohol.
-
Validation: The control sample should show minimal degradation, confirming that the observed degradation in the acid/base samples is due to hydrolysis and not just thermal decomposition.
Photodegradation Studies
Problem: I am not observing significant photodegradation of Propham in my aqueous solution.
Causality & Solution:
Direct photolysis requires a molecule to absorb light at the wavelength being emitted. Propham's degradation by light is often inefficient without a catalyst.
-
Inappropriate Wavelength: Your light source may not be emitting photons that Propham can absorb efficiently.
-
Recommendation: Use a broad-spectrum light source (like a Xenon lamp) that mimics the solar spectrum or a UV lamp with output in the range where phenyl-containing compounds absorb (typically below 300 nm). Ensure your reaction vessel is made of quartz, as borosilicate glass will filter out much of the environmental UV radiation.
-
-
Absence of Photosensitizers: Indirect photodegradation, driven by reactive species generated by other molecules, is often a major environmental pathway.[14]
-
Recommendation: Introduce a photocatalyst. Titanium dioxide (TiO₂) is a well-established and highly effective catalyst for this purpose.[2] A typical concentration is 50-200 mg/L. Alternatively, dissolved organic matter (e.g., humic acids) can be added to simulate natural water conditions and act as a photosensitizer.[14]
-
-
Insufficient Light Intensity or Duration: The reaction may simply be slow.
-
Recommendation: Increase the light intensity (move the sample closer to the source) or extend the irradiation time.
-
Caption: Troubleshooting logic for slow Propham degradation.
Microbial Degradation Studies
Problem: My soil/culture incubation shows very slow or no degradation of Propham compared to literature values.
Causality & Solution:
Microbial degradation is a biological process highly dependent on the specific microbes present and the environmental conditions.
-
Lack of Adapted Microorganisms: The soil or culture you are using may lack the specific enzymatic machinery to hydrolyze the carbamate bond efficiently.[6] Microorganisms often need to be "acclimated" to a contaminant to upregulate the necessary enzymes.[8]
-
Recommendation: If using a lab culture, select a species known to degrade carbamates, such as those from the genera Pseudomonas or Arthrobacter.[5] If using environmental soil, consider sourcing it from a location with a history of pesticide use or pre-incubate the soil with low concentrations of Propham for several weeks to enrich for degrading populations.
-
-
Sub-optimal Environmental Conditions: Microbial activity is sensitive to temperature, pH, moisture, and nutrient availability.
-
Recommendation: Ensure your incubation conditions are favorable for microbial growth. For most soil bacteria, this means a temperature of 25-30°C, a pH between 6 and 8, and adequate soil moisture (e.g., 50-60% of water holding capacity).
-
-
Failure to Distinguish Biotic vs. Abiotic Loss: In a complex matrix like soil, disappearance of the parent compound could be due to abiotic processes (like hydrolysis or strong adsorption) rather than microbial action.
-
Recommendation: Your experiment MUST include a sterile control.[15] Autoclave a parallel set of soil samples (e.g., at 121°C for 30-60 minutes on two consecutive days) and spike them with Propham. Any loss of Propham in the sterile control is due to abiotic processes. The difference in degradation rate between the non-sterile and sterile samples represents the true microbial contribution.[15]
-
References
-
Muneer, M., Qamar, M., Saquib, M., & Bahnemann, D. (2005). Heterogeneous photocatalysed reaction of three selected pesticide derivatives, propham, propachlor and tebuthiuron in aqueous suspensions of titanium dioxide. Chemosphere, 61(4), 457-468. [Link]
-
Kaufman, D. D. (1967). Degradation of carbamate herbicides in soil. Journal of Agricultural and Food Chemistry, 15(4), 582-591. [Link]
- Gray, R. A. (n.d.). BEHAVIOR, PERSISTENCE & DEGRADATION OF CARBAMATE AND THIOCARBAMATE HERBICIDES IN THE ENVIRONMENT. Stauffer Chemical Company.
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Bhatt, P., Huang, Y., Rene, E. R., & Zhang, W. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 689053. [Link]
-
Clark, C. G., & Wright, S. J. L. (1970). Degradation of Anilide Herbicides by Propham-Adapted Microorganisms. Weed Science, 18(4), 480-483. [Link]
-
National Center for Biotechnology Information. (n.d.). Propham. PubChem Compound Database. [Link]
-
Knowles, C. O., & Benezet, H. J. (1981). Microbial degradation of the carbamate pesticides desmedipham, phenmedipham, promecarb, and propamocarb. Bulletin of Environmental Contamination and Toxicology, 27(4), 529-533. [Link]
-
LookChem. (n.d.). Propham. [Link]
-
Journal of Agricultural and Food Chemistry. (n.d.). Degradation of carbamate herbicides in soil. [Link]
-
Wikipedia. (n.d.). Chloroxuron. [Link]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Campbell, S., & Cizmas, L. (2012). Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham--a comprehensive review. Environment International, 49, 1-13. [Link]
-
ResearchGate. (n.d.). Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham - A comprehensive review. [Link]
-
National Center for Biotechnology Information. (n.d.). Chlorpropham. PubChem Compound Database. [Link]
-
International Journal of Research in Engineering and Science. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
Bhatt, P., Huang, Y., Rene, E. R., & Zhang, W. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PubMed Central, 12, 689053. [Link]
-
Royal Society of Chemistry. (2014). The role of indirect photochemical degradation in the environmental fate of pesticides: a review. [Link]
-
ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds? [Link]
-
National Institute of Standards and Technology. (n.d.). Carbamic acid, phenyl-, 1-methylethyl ester. NIST Chemistry WebBook. [Link]
-
ResearchGate. (n.d.). (PDF) Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. [Link]
-
Semantic Scholar. (2011). Development and Validation of QuEChERS Method for Estimation of Propamocarb Residues in Tomato (Lycopersicon esculentum Mill) and Soil. [Link]
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Technical Support Center: Artifact-Free Microscopy with Isopropyl N-phenylcarbamate (IPC) Treatment
A Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: Core Concepts and Frequently Asked Questions (FAQs)
Understanding the Tool: What is Isopropyl N-phenylcarbamate (IPC) and How Does it Work?
Isopropyl N-phenylcarbamate (also known as Propham) is a carbamate herbicide that has been adopted in cell biology research as a microtubule inhibitor. Unlike many other microtubule-targeting agents that directly bind to tubulin subunits to either promote polymerization or depolymerization, IPC has a more nuanced mechanism of action.[1][2][3] It primarily disrupts the organization and function of microtubule organizing centers (MTOCs), leading to aberrant mitotic spindle formation.[4][5]
Q1: What is the specific molecular mechanism of IPC?
A1: IPC's primary mode of action is the disruption of microtubule organization at the centrosomes.[4] Instead of causing widespread depolymerization of cytoplasmic microtubules, it induces the fragmentation of pericentriolar material, leading to the formation of multiple microtubule-nucleating sites.[4] This results in the characteristic phenotype of multipolar spindles in mitotic cells, making it a valuable tool for studying spindle assembly and function.[5]
Q2: What are the expected cellular phenotypes following IPC treatment?
A2: The most striking and expected phenotype is the presence of multipolar spindles in cells undergoing mitosis. In interphase cells, the microtubule network may appear less radially organized from the centrosome. It is crucial to differentiate these specific effects from general signs of cytotoxicity, such as cell rounding, membrane blebbing, or detachment from the substrate, which could indicate that the concentration of IPC is too high.[6][7]
Q3: How do I determine the optimal concentration and duration of IPC treatment for my experiments?
A3: The optimal conditions for IPC treatment are highly dependent on the cell type. Therefore, it is essential to perform a dose-response and time-course experiment. A typical starting point for many cell lines is in the range of 10-100 µM for 4 to 24 hours. Below is a table to guide your optimization process.
| Parameter | Recommended Range | Rationale |
| IPC Concentration | 10 - 100 µM | To identify the lowest concentration that induces the desired multipolar spindle phenotype without causing significant cell death. |
| Incubation Time | 4 - 24 hours | To determine the optimal time window to observe the effect on mitosis. Shorter times may not be sufficient to allow cells to enter mitosis in the presence of the drug. |
| Cell Confluency | 50-70% | Ensures a healthy, proliferating cell population, which is necessary for observing effects on mitosis. |
Q4: Can I combine IPC with other microtubule-targeting drugs?
A4: Yes, combining IPC with other microtubule inhibitors can be a powerful approach to dissect the complex processes of microtubule dynamics and spindle formation.[2][3][8] For instance, co-treatment with a microtubule-stabilizing agent like paclitaxel could reveal insights into the interplay between microtubule nucleation and stability.[9] However, such experiments require careful titration of both drugs to avoid synergistic cytotoxicity and to accurately interpret the results.
Part 2: Troubleshooting Guide: From High Background to Inconsistent Results
This section provides solutions to common problems encountered during immunofluorescence microscopy after IPC treatment.
Problem 1: High Background Fluorescence Obscuring Microtubule Structures
-
Potential Cause: Non-specific antibody binding.
-
Solution: This is a frequent issue in immunofluorescence.[10][11] To mitigate this, ensure you are using an adequate blocking solution (e.g., 5% normal goat serum or bovine serum albumin in PBS with 0.1% Triton X-100) for at least 1 hour at room temperature. Additionally, titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.[10][11]
-
-
Potential Cause: Insufficient washing.
-
Solution: Increase the number and duration of wash steps after primary and secondary antibody incubations.[10] Washing with PBS containing a detergent like 0.1% Tween-20 can help remove loosely bound antibodies.
-
-
Potential Cause: Autofluorescence.
-
Solution: Some cell types exhibit endogenous fluorescence. To check for this, include a control sample that has not been incubated with any antibodies. If autofluorescence is an issue, you can try treating your samples with a quenching agent like sodium borohydride or using a mounting medium with an anti-fade reagent that also helps to reduce background.[12][13]
-
Problem 2: Altered Cell Morphology or Excessive Cell Death
-
Potential Cause: IPC-induced cytotoxicity.
-
Potential Cause: Solvent toxicity.
-
Solution: IPC is often dissolved in DMSO, which can be toxic to cells at higher concentrations. Always include a vehicle control (cells treated with the same concentration of DMSO as the IPC-treated cells) in your experiments. The final DMSO concentration in the cell culture medium should ideally be below 0.1%.
-
Problem 3: Inconsistent or No Observable Effect of IPC
-
Potential Cause: Cell cycle synchronization.
-
Solution: Since IPC's most prominent effect is on mitotic cells, its impact will be more apparent in a synchronized cell population. Consider using a cell synchronization method, such as a thymidine block, to enrich for cells in the G2/M phase of the cell cycle before IPC treatment.
-
-
Potential Cause: Degraded IPC stock.
-
Solution: Ensure your IPC stock solution is stored properly at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Periodically test the activity of your stock on a sensitive cell line to confirm its efficacy.
-
Part 3: Experimental Workflow and Visualization
A Step-by-Step Protocol for IPC Treatment and Immunofluorescence
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and grow to 50-70% confluency.
-
IPC Treatment: Treat cells with the desired concentration of IPC (and a vehicle control) for the optimized duration.
-
Fixation: Gently wash the cells with pre-warmed PBS and then fix with ice-cold methanol for 10 minutes at -20°C. Alternatively, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (if using paraformaldehyde): Wash three times with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA, 22.52 mg/mL glycine in PBST (PBS with 0.1% Tween-20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin diluted in the blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) in the blocking buffer for 1 hour at room temperature, protected from light.
-
Final Washes: Wash three times with PBST.
-
Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets.
Visualizing the Experimental Workflow
Caption: A flowchart of the experimental workflow for IPC treatment and subsequent immunofluorescence analysis.
IPC's Mechanism of Action: A Visual Representation
Caption: A diagram illustrating how IPC disrupts normal centrosome function to induce the formation of multipolar spindles.
References
-
Coss, R. A., & Pickett-Heaps, J. D. (1974). THE EFFECTS OF ISOPROPYL N-PHENYL CARBAMATE ON THE GREEN ALGA OEDOGONIUM CARDIACUM. I. Cell Division. Journal of Cell Biology, 63(1), 84–98. [Link]
-
Hoffman, J. C., & Vaughn, K. C. (2000). Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action. Protoplasma, 211(1-2), 87–96. [Link]
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253–265. [Link]
-
Bio-Techne. (n.d.). Immunocytochemistry Troubleshooting. Retrieved January 14, 2026, from [Link]
-
Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Retrieved January 14, 2026, from [Link]
-
St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved January 14, 2026, from [Link]
-
O'Donnell, K. L., & Perez, E. A. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Molecular Cancer Therapeutics, 8(8), 2086–2095. [Link]
-
Jordan, M. A., & Wilson, L. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Current Medicinal Chemistry. Anti-cancer Agents, 2(1), 1–17. [Link]
-
Prota, A. E., Bargsten, K., Zurwerra, D., Field, J. J., Díaz, J. F., Altmann, K. H., & Steinmetz, M. O. (2013). Molecular mechanism of action of microtubule-stabilizing anticancer agents. Science, 339(6120), 587–590. [Link]
-
Coss, R. A., Bloodgood, R. A., Brower, D. L., Pickett-Heaps, J. D., & Macintosh, J. R. (1975). Studies on the mechanism of action of isopropyl N-phenyl carbamate. Experimental Cell Research, 92(2), 394–398. [Link]
-
Cherkasov, V. A., Gerasimova, A. V., Grishina, T. S., Gorshkova, E. N., & Churin, A. I. (2020). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 25(21), 5099. [Link]
-
Aseervatham, J., Sivasudha, T., Jeyadevi, R., & Ananth, D. A. (2013). Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces. Journal of Nanomaterials, 2013, 1–11. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE EFFECTS OF ISOPROPYL N-PHENYL CARBAMATE ON THE GREEN ALGA OEDOGONIUM CARDIACUM : I. Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Propham Extraction from Plant Tissues
As a Senior Application Scientist, this guide is designed to provide you with robust, field-tested methodologies and troubleshooting insights for the accurate quantification of Propham in complex plant matrices. The protocols and explanations herein are grounded in established analytical principles to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Propham and why is its analysis in plant tissues critical?
A: Propham (isopropyl N-phenylcarbamate) is a selective herbicide and plant growth regulator, widely used to control sprouting in stored potatoes and to manage certain weeds.[1][2] Its analysis in plant tissues, particularly in food crops, is crucial for several reasons:
-
Food Safety: Regulatory bodies worldwide set maximum residue limits (MRLs) for pesticides in food products. Accurate analysis ensures these limits are not exceeded, protecting consumer health.
-
Environmental Monitoring: Assessing Propham levels helps in understanding its persistence and distribution in the environment.
-
Efficacy Studies: Researchers may need to quantify its uptake, translocation, and metabolism within the plant to develop more effective and safer agricultural products.[3]
Q2: What are the primary challenges when extracting Propham from plants?
A: The main difficulty lies in separating Propham from the highly complex and variable plant matrix. Key challenges include:
-
Matrix Complexity: Plant tissues contain a vast array of compounds (pigments like chlorophyll, lipids, sugars, organic acids, and waxes) that can be co-extracted with Propham.[4]
-
Matrix Effects: During analysis, especially with mass spectrometry, these co-extracted compounds can interfere with the ionization of Propham, leading to signal suppression or enhancement.[5][6] This phenomenon can severely compromise the accuracy and precision of quantification.[7]
-
Low Analyte Concentration: Propham residues are often present at trace levels (ppb or ppt), requiring highly efficient extraction and concentration steps.
Q3: Which analytical technique is better for Propham analysis: Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS/MS)?
A: Both techniques are powerful and widely used for Propham analysis. The choice depends on the specific application, available instrumentation, and the overall analytical workflow.
-
GC-MS: Propham is sufficiently volatile and thermally stable for GC analysis. GC often provides excellent chromatographic resolution. However, complex matrix components can accumulate in the GC inlet and column, potentially requiring more frequent maintenance and the use of analyte protectants to ensure accurate quantification.[8][9]
-
LC-MS/MS: This is often the method of choice for modern pesticide residue labs due to its high sensitivity, selectivity, and applicability to a broader range of compounds without derivatization.[5] However, LC-MS/MS is generally more susceptible to matrix effects (ion suppression/enhancement) from non-volatile co-extractives, making efficient sample cleanup absolutely critical.[5][10]
Q4: What is the QuEChERS method, and why is it so prevalent for pesticide analysis?
A: QuEChERS stands for Q uick, E asy, C heap, E ffective, R ugged, and S afe. It is a streamlined sample preparation technique that has become a gold standard in pesticide residue analysis for food and agricultural samples.[11][12] Its popularity stems from its numerous advantages over traditional methods:
-
Simplicity and Speed: It combines extraction and cleanup into a few simple steps, allowing a single analyst to process many samples in under an hour.[11]
-
Reduced Solvent Usage: It uses significantly less solvent, making it more environmentally friendly and cost-effective.[12]
-
Broad Applicability: It yields good recoveries for a wide range of pesticides with varying polarities and is effective across many different sample matrices.[13]
-
High-Quality Extracts: The two-step process efficiently removes a large portion of interfering matrix components, producing a final extract suitable for both GC and LC analysis.[11]
Core Extraction & Cleanup Protocols
Protocol 1: Standard QuEChERS Method (Based on EN 15662)
This protocol is a robust starting point for a wide variety of plant matrices, including fruits and vegetables with high water content.
Workflow Overview: QuEChERS Extraction and Cleanup
Caption: General workflow for Propham extraction using the QuEChERS method.
Step-by-Step Methodology:
-
Sample Homogenization: Homogenize the plant tissue sample (e.g., using a high-speed blender). For dry samples, rehydrate them according to standard procedures before homogenization.[13]
-
Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. (Optional but Recommended) Add an appropriate internal standard. d. Cap the tube and shake vigorously for 1 minute to ensure thorough mixing. e. Add the QuEChERS extraction salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[13] The citrate buffer helps maintain a stable pH to protect base/acid-labile pesticides. f. Immediately shake vigorously for 1 minute. g. Centrifuge the tube for 5 minutes at ≥3000 g. This will separate the sample into a top acetonitrile layer (containing Propham), a bottom water layer, and a solid plant material pellet.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube. The contents of this tube are chosen based on the matrix (see Table 1). For a general-purpose cleanup, a tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA) is common.[13] b. Cap the tube and shake vigorously for 30 seconds. c. Centrifuge for 5 minutes at ≥3000 g. d. The resulting supernatant is the final, cleaned extract. Carefully collect it and transfer it to an autosampler vial for analysis. For LC-MS/MS, this extract may be diluted with water before injection.[13]
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup
SPE can be used after an initial solvent extraction (like the one in QuEChERS) for matrices that require more rigorous cleanup than dSPE can provide. C18 cartridges are effective for this purpose.[14]
Step-by-Step Methodology:
-
Initial Extraction: Perform an initial extraction using a suitable solvent like acetonitrile or ethyl acetate and concentrate the extract to a small volume.[15] Reconstitute the residue in a solvent appropriate for SPE loading (e.g., a low percentage of organic solvent in water).
-
Cartridge Conditioning: a. Pass 5 mL of ethyl acetate or methanol through the C18 SPE cartridge to activate the sorbent.[14] b. Pass 5 mL of deionized water to equilibrate the sorbent. Do not let the cartridge run dry.[14]
-
Sample Loading: Load the reconstituted sample extract onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5-10 mL of deionized water to remove highly polar interferences.[14]
-
Drying: Dry the cartridge thoroughly under a vacuum for 20-30 minutes to remove all residual water.[14]
-
Elution: Elute Propham from the cartridge using a small volume (e.g., 5-10 mL) of a non-polar solvent like ethyl acetate or dichloromethane.[14]
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane for GC-MS or mobile phase for LC-MS/MS) for analysis.[14]
Troubleshooting Guide
Q5: I'm seeing very low recovery for Propham. What are the likely causes and solutions?
A: Low recovery is a common issue that can usually be traced to extraction inefficiency, analyte loss during cleanup, or degradation.
-
Possible Cause 1: Inefficient Initial Extraction. The polarity and composition of the extraction solvent are critical. While acetonitrile is standard for QuEChERS, other solvents may be more efficient for specific matrices.[16] The homogenization and shaking steps must be vigorous enough to ensure the solvent has intimate contact with the entire sample matrix.
-
Solution: Ensure your sample is thoroughly homogenized. Increase shaking time or use a mechanical shaker. Consider alternative solvents like ethyl acetate, which can be effective but may also extract more co-extractives.[15] A multivariate optimization of solvent type, volume, and extraction time can be beneficial.[17]
-
-
Possible Cause 2: Analyte Loss During Cleanup. Propham may be irreversibly adsorbed to the cleanup sorbent if the wrong type or amount is used. During SPE, Propham could also be lost during the washing step if the wash solvent is too strong, or it may not elute completely if the elution solvent is too weak.
-
Solution (dSPE): Ensure you are not using excessive amounts of sorbents like Graphitized Carbon Black (GCB), which can adsorb planar molecules like Propham. If GCB is necessary for pigment removal, use the minimum effective amount.
-
Solution (SPE): Validate your SPE method. Spike a known amount of Propham standard into a clean solvent, run it through the SPE protocol, and calculate the recovery. This helps isolate the cleanup step from the extraction step. Optimize the wash and elution solvents to ensure interferences are removed without affecting the analyte.
-
-
Possible Cause 3: Propham Degradation. Carbamate pesticides can be susceptible to hydrolysis under extreme pH conditions.[18]
Q6: My MS signal is inconsistent, and I suspect high matrix effects. How can I fix this?
A: Matrix effects are the "Achilles' heel" of MS-based quantification.[6] The goal is to either remove the interfering compounds or compensate for their effect.
-
Possible Cause 1: Insufficient Cleanup. The initial cleanup may not be removing enough of the matrix components (lipids, pigments, etc.) that are known to cause ion suppression or enhancement.[5][21]
-
Solution: Optimize your dSPE cleanup step. Use the table below to select sorbents that target the specific interferences in your matrix. For example, for a high-fat matrix like nuts or avocados, adding C18 sorbent is crucial.[22] For highly pigmented plants like spinach, a small amount of GCB might be necessary.
-
Table 1: Common dSPE Sorbents and Their Applications
| Sorbent | Target Interferences | Notes |
| MgSO₄ | Residual Water | Almost always used to absorb water and promote phase separation.[11] |
| PSA | Sugars, Fatty Acids, Organic Acids, Anthocyanin Pigments | A weak anion exchanger; the most common cleanup sorbent.[13] |
| C18 (Octadecyl) | Non-polar interferences, especially Lipids and Fats | Essential for high-fat matrices.[22] |
| GCB | Pigments (Chlorophyll, Carotenoids), Sterols | Use sparingly as it can adsorb planar analytes like Propham.[15] |
-
Possible Cause 2: Co-elution of Analyte and Matrix. Even with good cleanup, some matrix components may have the same retention time as Propham, causing interference in the MS source.
-
Solution: Modify your chromatographic method. Adjust the gradient, change the column chemistry, or alter the mobile phase to improve the separation between Propham and the interfering peaks. A post-column infusion experiment can help identify the specific retention time regions where ion suppression is occurring.[10]
-
-
Universal Solution: Matrix-Matched Calibration. This is the most reliable way to compensate for matrix effects that cannot be eliminated through cleanup.
-
How it works: Instead of preparing your calibration standards in a clean solvent, you prepare them in a blank matrix extract (an extract of the same type of plant that is known to be free of Propham). This ensures that the standards and the samples experience the same degree of signal suppression or enhancement, leading to accurate quantification.[8][23]
-
Decision Tree: Choosing a dSPE Cleanup Strategy
Caption: Decision tree for selecting the appropriate dSPE sorbents.
Q7: I'm using GC-MS and my peak shape is poor (tailing) and results are not reproducible. What's wrong?
A: Poor chromatography in GC is often caused by interactions between the analyte and active sites within the GC system, which can be exacerbated by matrix components.
-
Possible Cause: Active Sites in the GC System. Non-volatile matrix components can build up in the GC inlet liner and the front of the analytical column. These residues create "active sites" that can adsorb or degrade the analyte, leading to peak tailing and loss of signal.
-
Solution 1: Regular Maintenance. The most important step is preventative maintenance. Regularly replace the GC inlet liner and trim a small section (e.g., 10-15 cm) from the front of the analytical column.
-
Solution 2: Use an Optimized Liner. Use a glass wool-packed or dimpled liner to help trap non-volatile matrix components, preventing them from reaching the column.
-
Solution 3: Use Analyte Protectants (APs). This involves adding a mixture of compounds to your sample extracts that have a high affinity for active sites. These APs "passivate" the active sites in the GC system with every injection, allowing the target analytes to pass through unimpeded. This can dramatically improve peak shape and response for sensitive compounds.[9]
-
Method Validation
Once your extraction method is optimized, it must be validated to prove it is fit for purpose.[24] Key validation parameters include:[25]
-
Selectivity (Specificity): The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity & Range: The concentration range over which the method gives a linear response.
-
Accuracy: How close the measured value is to the true value, typically assessed via recovery studies in spiked blank matrix at several concentration levels.[24]
-
Precision: The degree of agreement among individual test results (assessed as repeatability and reproducibility).
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.[25]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.[25]
Validating these parameters according to established guidelines (e.g., SANTE/11813/2017) ensures your method is robust, reliable, and defensible.[25]
References
Sources
- 1. Propham | C10H13NO2 | CID 24685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular Expressions: The Pesticide Collection - Propham (Chem-Hoe) [micro.magnet.fsu.edu]
- 3. Uptake, Translocation, and Metabolism of Propham by Wheat (Triticum aestivum), Sugarbeet (Beta vulgaris), and Alfalfa (Medicago sativa) | Weed Science | Cambridge Core [cambridge.org]
- 4. Evaluation of Matrix Complexity in Nontargeted Analysis of Small-Molecule Toxicants by Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Researcher's Comparative Guide to Validating the Anti-Mitotic Effect of Isopropyl N-phenylcarbamate (IPC)
For researchers in oncology and cell biology, the precise validation of anti-mitotic agents is paramount. This guide provides an in-depth, experience-driven framework for validating the anti-mitotic activity of Isopropyl N-phenylcarbamate (IPC), also known as Propham. We will move beyond rote protocols to explore the causal logic behind experimental choices, ensuring a robust and self-validating workflow. This guide compares IPC's activity profile with well-characterized microtubule-targeting agents, providing the necessary context for interpreting your results.
Microtubules, the dynamic polymers of α- and β-tubulin, are critical for the formation of the mitotic spindle, which orchestrates chromosome segregation during cell division.[1] Their dynamic instability is a key regulatory feature, making them a prime target for anti-cancer drug development.[2] Agents that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death.[1]
Isopropyl N-phenylcarbamate has been identified as a mitotic disrupter.[3] However, its precise mechanism is a subject of ongoing investigation. Some evidence suggests that, unlike classic microtubule depolymerizers, IPC may act on microtubule-organizing centers (MTOCs), leading to abnormal spindle formation.[4][5] This guide will equip you to dissect these mechanistic nuances.
Experimental Validation Workflow: A Multi-Faceted Approach
A single assay is insufficient to validate an anti-mitotic agent. A robust validation strategy employs a series of complementary assays to build a comprehensive evidence profile. Our approach will progress from cellular-level effects to a direct assessment of the compound's interaction with tubulin.
Caption: A diagram illustrating the potential intervention points of IPC and other anti-mitotic agents in the microtubule polymerization pathway.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules in real-time. Polymerization can be measured by the increase in light scattering (turbidity) or, more sensitively, by an increase in fluorescence from a reporter dye that binds to polymerized microtubules. [6]
-
Reagent Preparation: Prepare a reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), GTP (1 mM), and a fluorescent reporter. [7]2. Compound Preparation: Prepare serial dilutions of IPC. Include a vehicle control, a polymerization inhibitor (e.g., Nocodazole), and a polymerization enhancer (e.g., Paclitaxel). [6]3. Assay Execution:
-
Add the test compounds and controls to a pre-warmed 96-well plate.
-
Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity over time (e.g., every 30 seconds for 60-90 minutes). 4. Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. A typical curve has a lag phase (nucleation), a growth phase (elongation), and a plateau (steady state). Table 3: Interpreting Tubulin Polymerization Assay Results
-
| Treatment | Polymerization Curve | Vmax (Rate of Polymerization) | Plateau (Maximal Polymerization) | Interpretation |
| Vehicle Control | Sigmoidal curve. | Normal | Normal | Baseline tubulin polymerization. |
| IPC | No significant change. | Similar to control. | Similar to control. | Suggests IPC does not directly inhibit tubulin polymerization, pointing towards an alternative mechanism like MTOC disruption. [4][5] |
| Nocodazole | Flattened curve. | Significantly Decreased | Significantly Decreased | Direct inhibition of tubulin polymerization. |
| Paclitaxel | Rapid increase, no lag phase. | Significantly Increased | Increased | Promotion of tubulin polymerization. |
Comparative Analysis and Conclusion
By comparing the results for IPC across these assays with those of well-characterized compounds like Nocodazole and Paclitaxel, a clear mechanistic profile emerges.
-
Nocodazole (Colchicine-site binder, depolymerizer): Induces G2/M arrest, leads to a diffuse tubulin stain in cells, and strongly inhibits polymerization in vitro. [8]* Paclitaxel (Taxane-site binder, stabilizer): Induces G2/M arrest, causes microtubule bundling in cells, and enhances polymerization in vitro. [9]* Isopropyl N-phenylcarbamate (IPC): Our proposed validation workflow would likely show that IPC induces G2/M arrest and disrupts the mitotic spindle in cells, but does not directly inhibit or promote tubulin polymerization in vitro. This multi-assay evidence strongly supports the hypothesis that IPC's anti-mitotic effect is not due to direct interaction with tubulin polymerization but rather through an indirect mechanism, such as the disruption of microtubule organizing centers, as suggested in the literature. [4][5] This comprehensive, logic-driven approach ensures that your validation of Isopropyl N-phenylcarbamate is not just a series of experiments, but a robust scientific investigation that yields clear, interpretable, and trustworthy results.
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A Comparative Analysis of Propham and Other Carbamate Herbicides for Researchers and Drug Development Professionals
This guide provides an in-depth comparative study of Propham and other selected carbamate herbicides. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of features to offer a synthesized analysis of their mechanisms, efficacy, environmental fate, and toxicological profiles. The objective is to furnish a comprehensive resource that informs experimental design and advances our understanding of this important class of compounds.
Introduction to Carbamate Herbicides
Carbamate herbicides are a class of organic compounds derived from carbamic acid.[1] They are widely utilized in agriculture for the selective control of various weeds.[2] While sharing a common chemical backbone, individual carbamate herbicides exhibit a diverse spectrum of activity, persistence, and toxicity, owing to variations in their molecular structure. This guide will focus on a comparative analysis of Propham against other notable carbamates: Chlorpropham, Asulam, Carbetamide, Barban, and Phenmedipham.
Mechanism of Action: A Tale of Two Targets
The herbicidal activity of carbamates primarily stems from their interference with fundamental cellular processes in plants. However, not all carbamates share the exact same molecular target.
Mitotic Inhibitors: Disrupting Cellular Scaffolding
A significant subgroup of carbamate herbicides, including Propham , Chlorpropham , Carbetamide , and Barban , function as mitotic inhibitors. These compounds disrupt the formation and function of microtubules, which are essential components of the cytoskeleton responsible for cell division (mitosis), cell wall formation, and intracellular transport.[3]
Rather than directly depolymerizing existing microtubules, evidence suggests that herbicides like Propham interfere with the microtubule-organizing centers (MTOCs).[4] This disruption leads to the formation of abnormal mitotic spindles, resulting in failed chromosome segregation and ultimately, the cessation of cell division and plant growth.[4]
Inhibition of Essential Biosynthetic Pathways
In contrast, other carbamates target different metabolic pathways. Asulam is a potent inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid.[5][6] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids, and its depletion halts cell division and leads to plant death.[6]
Phenmedipham acts as a photosynthetic inhibitor by blocking electron transport at photosystem II.[7][8] This disruption of the plant's energy production machinery leads to rapid necrosis of leaf tissue.
Comparative Efficacy and Weed Spectrum
The practical utility of a herbicide is defined by its efficacy against target weed species and its selectivity towards the desired crop. The following table summarizes the general weed control spectrum of the compared carbamates. Direct quantitative comparisons of percentage weed control are challenging to consolidate due to variations in experimental conditions across studies.
| Herbicide | Primary Target Weeds | Key Crops of Application |
| Propham | Annual grasses (e.g., volunteer grains, annual ryegrass, wild oats) and some broadleaf weeds.[9] | Alfalfa, clover, flax, lettuce, spinach, lentils, peas, sugar beets.[9] |
| Chlorpropham | A broad range of grass weeds and some broadleaf weeds. Also used as a sprout suppressant.[2] | Alfalfa, beans, blueberries, carrots, onions, spinach, sugar beets, potatoes (sprout control).[2] |
| Asulam | Certain grasses and a wide range of broadleaf weeds, particularly effective against bracken.[6] | Sugarcane, turf, cereals, fruit crops, forestry.[10] |
| Carbetamide | Annual grasses such as ryegrass, barley grass, and brome grass.[11] | Oilseed rape, vegetables (beans, brassicas), lucerne, grapes.[12] |
| Barban | Primarily wild oats.[13] | Cereal grains. |
| Phenmedipham | Broadleaf weeds (e.g., lambsquarters, mustard, chickweed).[14] | Sugar beets, fodder beet, spinach, strawberries.[14] |
Physicochemical Properties, Environmental Fate, and Toxicology
The environmental behavior and safety profile of a herbicide are critical considerations for its application. The following tables provide a comparative overview of key parameters for the selected carbamate herbicides.
Physicochemical Properties
| Herbicide | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility |
| Propham | C₁₀H₁₃NO₂ | 179.22 | Low |
| Chlorpropham | C₁₀H₁₂ClNO₂ | 213.66 | 89 mg/L |
| Asulam | C₈H₁₀N₂O₄S | 230.24 | 5000 mg/L[5] |
| Carbetamide | C₁₂H₁₆N₂O₃ | 236.27 | 3500 mg/L |
| Barban | C₁₁H₉Cl₂NO₂ | 258.10 | 11 mg/L[13] |
| Phenmedipham | C₁₆H₁₆N₂O₄ | 300.31 | 4.7 mg/L |
Environmental Fate: Soil Persistence
The persistence of a herbicide in the soil, often expressed as its half-life (DT₅₀), is a key determinant of its potential for carryover to subsequent crops and its environmental impact. Carbamates are generally considered non-persistent, with microbial degradation being a primary route of dissipation.[1]
| Herbicide | Soil Half-life (DT₅₀) | Persistence Class |
| Propham | ~7-28 days | Non-persistent |
| Chlorpropham | ~14-65 days[7][8] | Non-persistent to Moderately Persistent |
| Asulam | ~7-10 days[5] | Non-persistent |
| Carbetamide | ~12 days[12] | Non-persistent |
| Barban | ~5 days[6] | Non-persistent |
| Phenmedipham | ~25 days[15] | Non-persistent |
Persistence classification: Non-persistent (<30 days), Moderately persistent (30-100 days), Persistent (>100 days).[16]
Mammalian Toxicology
The acute oral toxicity, expressed as the LD₅₀ (the dose required to be lethal to 50% of a test population), is a primary indicator of a substance's potential hazard to non-target organisms, including humans.
| Herbicide | Acute Oral LD₅₀ (Rat) | Toxicity Class |
| Propham | 3724 - 4315 mg/kg[1][17] | Low |
| Chlorpropham | 1200 - 7500 mg/kg[18] | Low to Moderate |
| Asulam | >5000 - 8250 mg/kg[19] | Very Low |
| Carbetamide | >2000 mg/kg | Low |
| Barban | 600 mg/kg[13] | Moderate |
| Phenmedipham | >8000 mg/kg | Very Low |
Toxicity classification is a general guide and can vary based on specific regulatory bodies.
Experimental Protocols for Herbicide Evaluation
To ensure scientific rigor and reproducibility in the comparative assessment of herbicides, standardized experimental protocols are essential. The following sections outline methodologies for key evaluative experiments, grounded in established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Protocol for Phytotoxicity Assessment (Adapted from OECD Guideline 208 & 227)[23][24][25]
Objective: To determine the phytotoxic effects of a herbicide on target and non-target plant species.
Methodology:
-
Plant Species Selection: Choose a range of monocotyledonous and dicotyledonous plant species, including representative crops and weed species.
-
Plant Culture: Grow plants from seed in a suitable, uniform growth medium in pots under controlled greenhouse conditions (temperature, light, humidity).
-
Herbicide Application: At the 2-4 true leaf stage, apply the herbicide at a range of concentrations, including the recommended field rate and multiples thereof (e.g., 0.5x, 1x, 2x, 4x). Include an untreated control and a vehicle control if a solvent is used.
-
Experimental Design: Employ a randomized complete block design with a sufficient number of replicates (typically 4-6) for each treatment.
-
Data Collection:
-
Visual Assessment: At regular intervals (e.g., 3, 7, 14, and 21 days after treatment), visually assess plants for phytotoxicity symptoms such as chlorosis, necrosis, stunting, and malformation, using a standardized rating scale (e.g., 0-100%, where 0 is no effect and 100 is complete plant death).
-
Biomass Measurement: At the end of the experimental period, harvest the above-ground plant material, dry it in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the No Observed Effect Concentration (NOEC), Lowest Observed Effect Concentration (LOEC), and the concentration causing a 50% reduction in growth (GR₅₀).
Protocol for Soil Persistence and Degradation Analysis
Objective: To determine the rate of degradation and half-life (DT₅₀) of a herbicide in soil.
Methodology:
-
Soil Collection and Characterization: Collect soil from a relevant agricultural field. Characterize the soil for its physicochemical properties (pH, organic matter content, texture).
-
Herbicide Application: Treat soil samples with the herbicide at a known concentration.
-
Incubation: Incubate the treated soil samples under controlled laboratory conditions (temperature, moisture).
-
Sampling: At specified time intervals, collect subsamples of the soil.
-
Extraction and Analysis: Extract the herbicide from the soil samples using an appropriate solvent and analyze the concentration using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Plot the concentration of the herbicide over time and use first-order kinetics to calculate the degradation rate constant and the DT₅₀.
Protocol for Assessing Effects on Non-Target Soil Microbial Activity
Objective: To evaluate the impact of a herbicide on the overall activity of the soil microbial community.
Methodology:
-
Soil Treatment: Prepare soil microcosms and treat them with the herbicide at various concentrations.
-
Incubation: Incubate the microcosms under controlled conditions.
-
Microbial Activity Assays: At different time points, measure key indicators of microbial activity, such as:
-
Data Analysis: Compare the microbial activity in the treated soils to that in untreated controls to assess the inhibitory or stimulatory effects of the herbicide.
Conclusion
This comparative guide underscores the diversity within the carbamate class of herbicides. While Propham and its close relatives are effective mitotic inhibitors with a generally favorable environmental profile, other carbamates such as Asulam and Phenmedipham offer different modes of action and weed control spectra. The choice of a particular carbamate herbicide for agricultural or research purposes must be guided by a thorough understanding of its specific properties, including its efficacy on target weeds, its potential impact on non-target organisms, and its behavior in the environment. The experimental protocols outlined herein provide a framework for the rigorous and comparative evaluation of these and other herbicidal compounds.
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A Comparative Guide to the Mechanisms of Action: (1-Methylethyl)carbamic Acid Phenyl Ester vs. Colchicine
This guide provides an in-depth, objective comparison of the mechanisms of action of two compounds known to interfere with cell division: the well-characterized antimitotic agent, colchicine, and the carbamate herbicide, (1-Methylethyl)carbamic Acid Phenyl Ester, also known as Propham or Isopropyl N-phenylcarbamate (IPC). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of microtubule-targeting agents and other compounds that disrupt cellular proliferation.
Introduction: Two Molecules, Two Distinct Legacies
Colchicine, a natural product isolated from the autumn crocus (Colchicum autumnale), has a long history in medicine, most notably for the treatment of gout. Its potent anti-inflammatory and antimitotic properties have made it a cornerstone for studying microtubule dynamics and a lead compound in cancer research.[1] Its mechanism of action is well-documented, involving direct interaction with tubulin, the fundamental building block of microtubules.[2]
In contrast, this compound (Propham) is primarily recognized for its use as a herbicide and plant growth regulator.[3] While it is known to inhibit cell division, particularly in plants, its mechanism of action is less clearly defined, especially in mammalian cells, and appears to diverge significantly from the classical tubulin-binding profile of colchicine.[4][5] This guide will dissect the known molecular and cellular effects of both compounds, supported by experimental data, to provide a clear comparative overview.
Colchicine: The Archetypal Microtubule Destabilizer
The primary mechanism of action of colchicine is its ability to bind to tubulin, preventing the polymerization of microtubules.[2] This disruption of the microtubule cytoskeleton has profound effects on several critical cellular processes.
Molecular Interaction with Tubulin
Colchicine binds to a specific site on the β-tubulin subunit, preventing the tubulin heterodimer from incorporating into a growing microtubule.[1] This binding is characterized by a two-step process: an initial low-affinity binding followed by a conformational change that results in a more stable complex.[6] The colchicine-tubulin complex can then co-polymerize into the ends of microtubules, effectively "poisoning" the polymer and leading to its depolymerization.
Cellular Consequences of Microtubule Disruption
The depolymerization of microtubules by colchicine leads to a cascade of cellular events:
-
Mitotic Arrest: Microtubules are the primary components of the mitotic spindle, which is essential for chromosome segregation during cell division. By disrupting microtubule dynamics, colchicine prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[7]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is a key component of its anticancer activity.
-
Inhibition of Cell Motility and Inflammation: Microtubules are also crucial for maintaining cell shape, migration, and intracellular transport. By disrupting the microtubule network, colchicine can inhibit the migration of inflammatory cells like neutrophils, which contributes to its anti-inflammatory effects.[2]
This compound (Propham): An Indirect Disruptor of Mitosis
The mechanism of action of Propham is not as well understood as that of colchicine, particularly in animal cells. Evidence, primarily from plant cell studies, suggests that it does not act as a direct microtubule-depolymerizing agent in the same manner as colchicine.
Effects on Microtubule Organization
Studies in plant cells have shown that Propham does not cause the disassembly of microtubules.[5][8] Instead, it appears to disrupt the organization of microtubule arrays. Specifically, it has been observed to affect the microtubule-organizing centers (MTOCs), leading to the formation of multipolar spindles.[4][9] This results in aberrant chromosome segregation and the formation of multinucleated cells.[4]
Limited Evidence of Direct Tubulin Binding
There is currently a lack of evidence for direct, high-affinity binding of Propham to a specific site on tubulin in a manner analogous to colchicine. The observed effects on MTOCs suggest that Propham may interact with other proteins involved in the nucleation and organization of microtubules, rather than with tubulin itself.[8]
Cellular Effects and Cytotoxicity
In animal tumor cell lines, Propham has been shown to inhibit cell proliferation, but at significantly higher concentrations than colchicine.[10] The precise molecular cascade leading to cell cycle arrest and potential cell death in mammalian cells treated with Propham remains an area for further investigation. Some studies on carbamates, the chemical class to which Propham belongs, suggest that their toxicity can be mediated through various mechanisms, including inhibition of acetylcholinesterase, though this is more characteristic of insecticidal carbamates.[11][12]
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data for colchicine and Propham, highlighting the significant difference in their potency.
| Parameter | Colchicine | This compound (Propham) | References |
| Tubulin Binding Affinity (Kd) | ~1.4 µM | Not Reported | [6] |
| IC50 (Cancer Cell Lines) | Nanomolar range (e.g., 0.016 µM in BT-12 cells, 2.5 nM in MDA-MB-231) | Micromolar range (>10 µM) | [7][10][13] |
Experimental Protocols for Mechanistic Elucidation
To investigate and compare the mechanisms of action of compounds like colchicine and Propham, a suite of cellular and biochemical assays is employed. Below are representative protocols for key experiments.
Microtubule Polymerization Assay
This assay directly measures the ability of a compound to inhibit the in vitro assembly of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation:
-
Purified tubulin protein (>99% pure).
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
GTP solution (100 mM).
-
Test compound stock solution (in DMSO).
-
Polymerization buffer (General Tubulin Buffer with 1 mM GTP and 10% glycerol).
-
-
Assay Procedure:
-
Pipette 10 µL of the test compound at various concentrations into a 96-well plate.
-
Add 90 µL of cold polymerization buffer containing tubulin (final concentration ~3 mg/mL) to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Calculate the rate of polymerization and the maximal polymer mass for each compound concentration.
-
Determine the IC50 value for the inhibition of tubulin polymerization.
-
Causality Behind Experimental Choices: The use of purified tubulin isolates the effect of the compound on microtubule assembly from other cellular factors. The temperature shift from 4°C (where tubulin is soluble) to 37°C initiates polymerization. The absorbance at 340 nm is a direct measure of light scattering by the formed microtubules.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Gate the single-cell population.
-
Generate a histogram of PI fluorescence intensity.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Causality Behind Experimental Choices: Propidium iodide is a fluorescent dye that intercalates with DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in G2/M have twice the DNA content of cells in G0/G1. RNase A is included to prevent staining of double-stranded RNA.
Apoptosis Assay by Annexin V Staining
This assay detects one of the early hallmarks of apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat cells with the test compound as described for the cell cycle analysis.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye like propidium iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry without washing.
-
-
Data Analysis:
-
Create a dot plot of Annexin V-FITC versus PI fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Causality Behind Experimental Choices: Annexin V has a high affinity for phosphatidylserine, which is exposed on the outer surface of apoptotic cells. Propidium iodide can only enter cells with compromised membranes, thus distinguishing between early apoptotic (intact membrane) and late apoptotic/necrotic cells.
Visualizing the Mechanisms of Action and Experimental Workflows
The following diagrams illustrate the key mechanistic differences between colchicine and Propham, as well as the general workflow for their experimental evaluation.
Caption: Experimental Workflow for Mechanistic Analysis.
Conclusion: Divergent Paths to Cell Division Inhibition
This guide illuminates the distinct mechanisms by which colchicine and this compound (Propham) inhibit cell division. Colchicine is a classic, potent microtubule-destabilizing agent with a well-defined binding site on tubulin. Its effects are direct and lead to a cascade of events culminating in mitotic arrest and apoptosis, making it a valuable tool in both research and medicine.
Propham, on the other hand, represents a class of compounds with a more enigmatic mechanism of action in animal cells. The available evidence, primarily from plant biology, points towards an indirect effect on microtubule organization through the disruption of MTOCs, rather than direct interaction with tubulin. The significantly lower potency of Propham in animal cells compared to colchicine further underscores their mechanistic differences.
For researchers in drug development, this comparison highlights the importance of detailed mechanistic studies. While both compounds result in the inhibition of cell proliferation, their distinct molecular targets and pathways have profound implications for their potential therapeutic applications, selectivity, and toxicity profiles. Further research is warranted to fully elucidate the molecular targets of Propham in mammalian cells to better understand its biological activity.
References
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Rapid Colchicine Competition-Binding Scintillation Proximity Assay Using Biotin-Labeled Tubulin. (URL: [Link])
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Cell Cycle Population Kinetics of Pea Root Tip Meristems Treated with Propham. Weed Science, Cambridge University Press. (URL: [Link])
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High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs). RSC Publishing. (URL: [Link])
-
Summary of IC50 values for AM2 and colchicine against normal and cancer cell lines obtained from curve-fitting. ResearchGate. (URL: [Link])
-
Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Cell and Developmental Biology. (URL: [Link])
-
Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action. PubMed. (URL: [Link])
-
Colchicine-binding site agent CH-2-77 as a potent tubulin inhibitor suppressing triple-negative breast cancer. PubMed Central. (URL: [Link])
-
Effect of colchicine binding on the reversible dissociation of the tubulin dimer. PubMed. (URL: [Link])
-
A Potent, Metabolically Stable Tubulin Inhibitor Targets the Colchicine Binding Site and Overcomes Taxane Resistance. AACR Journals. (URL: [Link])
-
Antiproliferative activity (IC50) [nM] of colchicine (1) and its derivatives (2-18) compared with that of standard anticancer drugs doxorubicin and cisplatin and the calculated values of the resistance index (RI) of tested compounds. ResearchGate. (URL: [Link])
-
Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. PubMed Central. (URL: [Link])
-
High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design. Nature. (URL: [Link])
-
Isopropyl N-phenylcarbamate affects spindle microtubule orientation in dividing endosperm cells of Haemanthus katherinae baker. Journal of Cell Science. (URL: [Link])
-
THE EFFECTS OF ISOPROPYL N-PHENYL CARBAMATE ON THE GREEN ALGA OEDOGONIUM CARDIACUM : I. Cell Division. PubMed Central. (URL: [Link])
-
Isopropyl N-phenylcarbamate Affects Spindle Microtubule Orientation in Dividing Endosperm Cells of Haemanthus Katherinae Baker. PubMed. (URL: [Link])
-
Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris. ResearchGate. (URL: [Link])
-
Cell Division Inhibitors. University of California, Davis. (URL: [Link])
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A carbamate herbicide causes microtubule and microfilament disruption and nuclear fragmentation in fibroblasts. PubMed. (URL: [Link])
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IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.. ResearchGate. (URL: [Link])
-
The Comparative Cell Cycle and Metabolic Effects of Chemical Treatments on Root Tip Meristems II. Propham, chlorpropham, and 2,4. J-Stage. (URL: [Link])
-
Effect of inhibitors of plant cell division on mammalian tumor cells in vitro. PubMed. (URL: [Link])
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Mitochondria as a target of organophosphate and carbamate pesticides: Revisiting common mechanisms of action with new approach methodologies. ResearchGate. (URL: [Link])
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Overview of herbicide mechanisms of action. PubMed Central. (URL: [Link])
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A tubulin-binding protein that preferentially binds to GDP-tubulin and promotes GTP exchange. PubMed Central. (URL: [Link])
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Chemical Properties of Carbamic acid, phenyl-, 1-methylethyl ester (CAS 122-42-9). Cheméo. (URL: [Link])
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Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. PubMed. (URL: [Link])
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Carbamic acid, phenyl-, 1-methylethyl ester. NIST WebBook. (URL: [Link])
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Carbamate Toxicity. StatPearls - NCBI Bookshelf. (URL: [Link])
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Carbamate. Wikipedia. (URL: [Link])
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Molecular Bases for Sensitivity to Tubulin-Binding Herbicides in Green Foxtail. PubMed Central. (URL: [Link])
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Carbamic acid, phenyl-, 1-methylethyl ester. Cheméo. (URL: [Link])
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Comprehensive Analysis of Binding Sites in Tubulin. PubMed Central. (URL: [Link])
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Carcinogenesis by carbamic acid esters and their binding to DNA. PubMed. (URL: [Link])
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Cell cycle phases | prophae, metaphase, anaphase and telophase. YouTube. (URL: [Link])
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Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action. PubMed Central. (URL: [Link])
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Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. (URL: [Link])
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A Senior Application Scientist's Guide to Alternatives for Phenyl Isopropylcarbamate in Microtubule Research
Introduction: The Dynamic World of Microtubules and the Need for Precise Tools
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, form a critical component of the eukaryotic cytoskeleton. Their constant state of flux, known as dynamic instability, is fundamental to a host of cellular processes, including the segregation of chromosomes during mitosis, maintenance of cell architecture, and intracellular transport.[1][2] The exquisite regulation of this dynamism is a key area of cell biology research and a validated target for therapeutic intervention, particularly in oncology.[2][3]
For decades, small molecule inhibitors have been indispensable tools for dissecting these processes. Among the earliest studied compounds was Phenyl Isopropylcarbamate (Propham or IPC), a carbamate herbicide found to disrupt microtubule function.[4][5] While historically significant, IPC's mechanism and potency have been superseded by more specific and potent agents. This guide provides a comparative analysis of modern, robust alternatives to IPC, offering researchers a clear rationale for selecting the optimal tool for their experimental needs. We will delve into the mechanisms, provide comparative quantitative data, and furnish detailed protocols to empower rigorous and reproducible microtubule research.
Phenyl Isopropylcarbamate (IPC): A Historical Baseline
Phenyl Isopropylcarbamate belongs to a class of carbamates that were among the first compounds identified to interfere with mitosis. Its primary mechanism of action is the disruption of microtubule organization. However, unlike potent depolymerizing agents, studies in plant cells have shown that IPC does not cause wholesale depolymerization of microtubules. Instead, it appears to damage microtubule organizing centers (MTOCs), leading to fragmented and multipolar spindles, which ultimately disrupts cell division.[6] This nuanced effect, coupled with its relatively low potency compared to modern compounds, makes it a less common choice in contemporary cell biology.
Limitations of IPC:
-
Lower Potency: Requires higher concentrations (micromolar range) to elicit effects compared to nanomolar activities of newer agents.
-
Indirect Mechanism: Primarily affects MTOCs in plant cells rather than directly and potently inhibiting tubulin polymerization.[6][7]
-
Limited Characterization: The precise binding site on tubulin or associated proteins is not as well-defined as for other major classes of inhibitors.
Premier Alternatives: A Mechanistic and Quantitative Comparison
Modern microtubule research predominantly employs agents that bind directly to tubulin at one of three well-characterized sites: the colchicine site, the vinca alkaloid site, or the taxane site.[8] For researchers seeking alternatives to IPC's microtubule-disrupting effects, agents targeting the colchicine and vinca sites are the most relevant.
Colchicine-Site Binding Agents
These compounds bind to β-tubulin at a site named for its archetypal ligand, colchicine. This binding event inhibits the incorporation of tubulin dimers into a growing microtubule, thereby promoting depolymerization.[1][9]
A synthetic benzimidazole derivative, Nocodazole is one of the most widely used microtubule destabilizing agents in cell biology research.[10] It is highly reversible and its effects can be quickly washed out, making it ideal for cell synchronization experiments.
-
Mechanism of Action: Nocodazole binds to the colchicine site on β-tublin, inhibiting tubulin polymerization.[11] This leads to a net depolymerization of microtubules, mitotic spindle disruption, and subsequent arrest of cells in the G2/M phase of the cell cycle.[3][12]
-
Causality in Experimental Choice: Researchers choose Nocodazole for its rapid reversibility. For instance, in cell cycle studies, a population of cells can be arrested in mitosis with Nocodazole and then released into synchronous progression by simply washing the drug away. This provides a level of temporal control that is difficult to achieve with less reversible compounds.
This natural alkaloid is the classic microtubule depolymerizing agent. While potent, its effects are less reversible than those of Nocodazole, and it is known for significant cellular toxicity, which can limit its application in some contexts.[9]
-
Mechanism of Action: Binds to the interface between α- and β-tubulin, preventing the curved tubulin dimer from adopting the straight conformation required for incorporation into the microtubule lattice. This potently inhibits polymerization.[13]
Vinca-Site Binding Agents
Vinca alkaloids, originally derived from the periwinkle plant, bind to a distinct site on β-tubulin at the plus-ends of microtubules.[8]
These are classic chemotherapeutic agents and powerful research tools. They are highly potent but can also induce significant side effects in clinical use and toxicity in cell culture.
-
Mechanism of Action: Vinca alkaloids bind to the "vinca domain" on β-tubulin. At low concentrations, they suppress microtubule dynamics without changing the total microtubule mass. At higher concentrations, they induce tubulin self-association into paracrystalline aggregates and cause microtubule depolymerization.[8][14] This disruption of microtubule dynamics leads to mitotic arrest and apoptosis.[8]
Quantitative Data Summary
Direct quantitative comparisons between IPC and modern agents are scarce due to the shift in research focus. However, extensive data exists comparing the standard agents. The following table consolidates representative data to guide researcher choice.
| Compound | Binding Site | In Vitro Tubulin Polymerization IC50 (µM) | Cellular Microtubule Depolymerization IC50 (nM) (HeLa Cells) | Cell Growth Inhibition GI50 (nM) (HeLa Cells) | Key Features |
| Nocodazole | Colchicine | ~5.0[15] | ~350[15] | ~49[16] | Rapidly reversible, widely used for cell synchronization. |
| Colchicine | Colchicine | ~1.0 - 2.7[15][17] | ~787[15] | ~9[16] | Classic potent inhibitor, less reversible than Nocodazole. |
| Vinblastine | Vinca | ~1.0[15] | ~4.8[15] | ~0.7[16] | Highly potent, forms paracrystals at high concentrations. |
| Combretastatin A-4 | Colchicine | ~2.5[15] | ~4.5[15] | ~0.9[16] | Very potent colchicine-site binder. |
Note: IC50/GI50 values are highly dependent on the specific assay conditions and cell line used. The data presented here are for comparative purposes.[17][18][19] Researchers should consult primary literature for values specific to their experimental system.
Experimental Protocols: A Self-Validating System
Trustworthiness in research stems from robust and well-controlled experiments. The following protocols are designed as self-validating systems, where the expected outcomes for positive and negative controls are clearly defined.
Visualization of Microtubule Disruption by Immunofluorescence
This protocol allows for the direct visualization of a compound's effect on the cellular microtubule network.
Workflow Diagram:
Caption: Immunofluorescence workflow for microtubule visualization.
-
Cell Seeding: Seed HeLa or U2OS cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency after 24 hours.
-
Compound Treatment: Treat cells with the desired concentration of the microtubule inhibitor (e.g., 100 nM Nocodazole for 4 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Fixation: Gently wash cells with pre-warmed phosphate-buffered saline (PBS). Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., DM1A clone) diluted in 1% BSA/PBS for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Mounting & Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence or confocal microscope.
Expected Results (Validation):
-
DMSO Control: Cells should display a well-defined, intricate network of microtubule filaments extending throughout the cytoplasm.
-
Nocodazole-Treated: The microtubule network should be completely disassembled, resulting in diffuse cytoplasmic tubulin staining. Mitotic cells will appear rounded with condensed chromosomes but no visible mitotic spindle.
Quantifying Mitotic Arrest by Flow Cytometry
This protocol quantifies the percentage of cells in the G2/M phase of the cell cycle, a direct consequence of microtubule disruption.
Mechanism Diagram:
Caption: Drug-induced G2/M cell cycle arrest.
-
Cell Treatment: Seed cells in a 6-well plate. Treat with the desired compound for a relevant time course (e.g., 16-24 hours). Include a vehicle control.
-
Cell Harvest: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant. This is critical as mitotically arrested cells often detach.
-
Fixation: Centrifuge the cell suspension (300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet once with PBS. Resuspend the cell pellet in 0.5 mL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel.
Expected Results (Validation):
-
DMSO Control: A standard cell cycle profile with a large G1 peak, a smaller G2/M peak, and cells distributed throughout the S phase.
-
Nocodazole-Treated: A significant accumulation of cells in the G2/M peak (4n DNA content) and a corresponding depletion of cells in the G1 phase.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures a compound's ability to inhibit the polymerization of purified tubulin, providing a cell-free validation of its mechanism.
-
Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein (>99%) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a GTP stock solution.
-
Reaction Setup: In a 96-well plate, add the test compounds at various concentrations. Add the tubulin solution to each well. Include positive (e.g., Nocodazole) and negative (DMSO) controls.
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. To initiate polymerization, add GTP to each well (final concentration ~1 mM).
-
Data Acquisition: Immediately begin measuring the change in optical density (absorbance) at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to light scattering from the formation of microtubules.
-
Data Analysis: Plot absorbance vs. time. Calculate the maximum rate of polymerization (Vmax) for each concentration. Determine the IC50 value, which is the compound concentration that inhibits the Vmax by 50% relative to the DMSO control.
Expected Results (Validation):
-
DMSO Control: A sigmoidal curve showing a lag phase (nucleation), a steep polymerization phase, and a plateau (steady-state).
-
Nocodazole-Treated: A dose-dependent decrease in the rate and extent of polymerization. At high concentrations, the curve should remain flat.
-
Stabilizer Control (e.g., Paclitaxel): An increase in the rate and extent of polymerization, often with a reduced or eliminated lag phase.
Conclusion and Recommendations
While Phenyl Isopropylcarbamate played a role in the early exploration of antimitotic agents, the modern researcher has access to a suite of more potent, specific, and well-characterized alternatives.
-
For rapid and reversible microtubule disruption and cell synchronization, Nocodazole is the superior choice.
-
For studies requiring maximum potency in microtubule depolymerization where reversibility is not a primary concern, Vinblastine or potent colchicine-site binders like Combretastatin A-4 are excellent options.
The choice of agent should always be dictated by the specific biological question. By using the quantitative data and validated protocols in this guide, researchers can confidently select and apply the appropriate tool to dissect the intricate functions of the microtubule cytoskeleton.
References
-
Yemets, A. et al. (2008). Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action. Protoplasma. Available at: [Link]
-
Dumontet, C. & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer research. Nature Reviews Drug Discovery. (Note: While this specific paper wasn't in the search results, the general knowledge about binding sites is widely available in reviews like and[9]).
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Kavallaris, M. (2010). Microtubule destabilising agents: far more than just antimitotic anticancer drugs. British Journal of Clinical Pharmacology. Available at: [Link]
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Kim, K. H. & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available at: [Link]
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Hepler, P. K. & Jackson, W. T. (1969). Isopropyl N-phenylcarbamate affects spindle microtubule orientation in dividing endosperm cells of Haemanthus katherinae Baker. Journal of Cell Science. Available at: [Link]
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Ramirez-Rios, S. et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. MDPI. Available at: [Link]
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Ramirez-Rios, S. et al. (2021). Comparative analysis of the effect of the selected kinase inhibitors on microtubule dynamics in HeLa cells. ResearchGate. Available at: [Link]
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YouTube (2020). Cell Cycle Analysis by Flow Cytometry. YouTube. Available at: [Link]
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De Brabander, M. et al. (1976). Effects of nocodazole, a new synthetic microtubule inhibitor, on movement and spreading of mouse peritoneal macrophages. Journal of the National Cancer Institute. Available at: [Link]
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UWCCC Flow Cytometry Laboratory. Cell Cycle Analysis. University of Wisconsin-Madison. Available at: [Link]
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Goshima, G. (2021). Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines. Philosophical Transactions of the Royal Society B. Available at: [Link]
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Sanga, S. et al. (2020). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Computational and Mathematical Methods in Medicine. Available at: [Link]
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Sanga, S. et al. (2020). Comparison of drug inhibitory effects (IC50) in monolayer and spheroid cultures. ResearchGate. Available at: [Link]
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Coss, R. A. et al. (1975). Studies on the mechanism of action of isopropyl N-phenyl carbamate. Experimental Cell Research. Available at: [Link]
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Maderna, A. & Leverett, C. A. (2015). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Medicinal Chemistry. Available at: [Link]
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Rai, G. et al. (2009). Novel microtubule polymerization inhibitor with potent antiproliferative and antitumor activity. Cancer Research. Available at: [Link]
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T115, A. N. M. P. I. W. P. A. A. A.-T. (2009). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Cancer Research. Available at: [Link]
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Sager, P. R. (1989). Mechanisms of neurotoxicity related to selective disruption of microtubules and intermediate filaments. Annals of the New York Academy of Sciences. Available at: [Link]
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Anand, P. et al. (2022). Potential phytochemicals as microtubule-disrupting agents in cancer prevention. In Phytochemicals in Cancer Prevention and Therapy. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity of Isopropyl N-phenylcarbamate with Cellular Components
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and investigate the cellular specificity of Isopropyl N-phenylcarbamate (IPC), commonly known as Propham. We will delve into its primary mechanism of action and present a robust, multi-faceted strategy for identifying and validating potential off-target interactions. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and reproducible data.
Introduction: The Specificity Challenge of a Classic Herbicide
Isopropyl N-phenylcarbamate (IPC) is a selective herbicide and plant growth regulator primarily used to control grasses and certain broad-leaf weeds.[1][2][3] Its efficacy stems from its ability to disrupt fundamental cellular processes, specifically cell division.[1][4] While its primary target is well-established, the broader interactome of any small molecule within a complex cellular environment is rarely confined to a single protein. Understanding this cross-reactivity, or the potential for off-target binding, is critical not only for elucidating potential mechanisms of toxicity but also for repurposing compounds or developing new chemical probes with higher specificity.
This guide moves beyond a simple recitation of known facts to provide a strategic blueprint for investigation. We will first explore IPC's canonical mechanism and then detail a suite of modern, unbiased techniques to systematically map its potential cross-reactivity with other cellular components.
Chapter 1: The Primary Target: IPC's Disruption of the Microtubule Cytoskeleton
The primary mode of action of IPC is the disruption of microtubule (MT) dynamics, a process essential for the formation of the mitotic spindle during cell division.[4][5] Unlike some classic agents that cause wholesale depolymerization of existing microtubules, IPC's effect is more nuanced.
Mechanism of Action: Studies have shown that IPC does not necessarily depolymerize stable, pre-existing microtubules.[6] Instead, it appears to prevent the proper assembly of tubulin dimers into new microtubules.[4] This inhibitory action is particularly disruptive to the microtubule organizing centers (MTOCs), which are responsible for nucleating the microtubules that form the mitotic spindle.[6] By damaging MTOC function, IPC leads to fragmented or multipolar spindles, ultimately causing mitotic arrest and preventing cell division.[4][6] This antimitotic activity is the basis of its herbicidal effect.
Caption: IPC's primary mechanism involves disrupting MTOC function, leading to mitotic arrest.
Comparative Context: To appreciate IPC's mechanism, it is useful to compare it with other microtubule-targeting agents.
| Compound Class | Example | Mechanism of Action |
| Carbamate Herbicides | Isopropyl N-phenylcarbamate (IPC) | Inhibits microtubule polymerization, primarily by disrupting Microtubule Organizing Center (MTOC) function.[6] |
| Colchicine Binding Site Agents | Colchicine, Combretastatins | Bind to soluble tubulin dimers, preventing their polymerization into microtubules and leading to spindle depolymerization.[5][7] |
| Taxanes | Paclitaxel (Taxol®) | Bind to the β-tubulin subunit within the microtubule polymer, stabilizing it and preventing the dynamic instability required for mitosis. |
This comparison highlights that while the ultimate outcome—mitotic arrest—is similar, the precise molecular mechanism of IPC differs from that of other well-known agents.
Chapter 2: A Strategy for Uncovering Cross-Reactivity
While microtubule disruption is the primary mechanism, other cellular effects of IPC, such as inhibition of protein synthesis, have been reported, suggesting potential off-target interactions.[1] Furthermore, as a carbamate, a class of molecules known to sometimes interact with enzymes like cholinesterases, a broader investigation is warranted.
Caption: A multi-pronged workflow for identifying and validating IPC's off-targets.
-
Affinity Purification-Mass Spectrometry (AP-MS): This is an unbiased "protein fishing" technique.[8] IPC is chemically immobilized onto a solid support (like beads) to create an affinity matrix. A total cell lysate is then passed over this matrix. Proteins that physically bind to IPC are captured and subsequently identified using high-resolution mass spectrometry.[9][10] This method is powerful for identifying direct physical interactors.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a revolutionary method for confirming target engagement within an intact, physiological cellular environment.[11][12] The principle is that when a small molecule binds to its target protein, it typically stabilizes the protein's structure.[13] This stabilization makes the protein more resistant to heat-induced unfolding and aggregation. By treating cells with IPC, heating them across a temperature gradient, and then quantifying the amount of a specific protein remaining in the soluble fraction, one can detect a "thermal shift" for true binding partners.[14] This technique can be applied on a proteome-wide scale (MS-CETSA) for discovery or on a candidate basis (using Western blotting) for validation.[11][12]
-
Quantitative Proteomics: This approach does not measure direct binding but rather the downstream consequences of IPC treatment. Techniques like Tandem Mass Tag (TMT)-based quantitative proteomics can compare the entire proteome of IPC-treated cells versus control cells.[15] Significant changes in the abundance of specific proteins or alterations in post-translational modifications can reveal which cellular pathways are perturbed by IPC, providing clues to potential indirect or functional off-targets.
Chapter 3: Experimental Protocols for Target Identification and Validation
Scientific integrity demands robust and reproducible methodologies. The following protocols are designed to provide a clear, step-by-step guide for investigating IPC's interactions, from its primary target to novel off-targets.
Protocol 1: In Vitro Microtubule Polymerization Assay
Rationale: This turbidimetric assay is the gold standard for directly measuring a compound's effect on tubulin assembly in a purified, cell-free system.[7][16] It serves as a positive control to quantify IPC's known activity and provides a benchmark for comparing it to other compounds. The increase in light scattering at 340 nm is directly proportional to the formation of microtubule polymers.
Methodology:
-
Reagent Preparation:
-
Prepare a General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
Prepare a GTP stock solution: 10 mM in GTB.
-
Prepare a tubulin stock: Resuspend lyophilized bovine brain tubulin (>99% pure) in ice-cold GTB to a final concentration of 4 mg/mL.[17] Keep on ice at all times.
-
Prepare IPC and control compound (e.g., Paclitaxel as enhancer, Colchicine as inhibitor) stocks in DMSO. Final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
Pre-warm a temperature-controlled spectrophotometer with a plate reader to 37°C.
-
On ice, prepare reaction mixes in a 96-well plate. For each 100 µL reaction:
-
85 µL of GTB
-
10 µL of tubulin stock (final concentration ~2 mg/mL)
-
1 µL of GTP stock (final concentration 0.1 mM)
-
1 µL of IPC, control compound, or DMSO vehicle.
-
-
Work quickly to avoid premature polymerization on ice.
-
-
Data Acquisition:
-
Immediately place the plate in the 37°C spectrophotometer.
-
Measure the absorbance (optical density) at 340 nm every 30 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance vs. time. The rate of polymerization (slope of the linear phase) and the maximum polymer mass (plateau height) are key parameters.
-
Calculate the IC50 for IPC by testing a range of concentrations and fitting the data to a dose-response curve.
-
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)
Rationale: This protocol outlines the "fishing" experiment to identify proteins that directly bind to IPC. The key is to immobilize IPC without disrupting its binding pharmacophore and to include stringent wash steps to remove non-specific binders.
Methodology:
-
Affinity Matrix Preparation:
-
Synthesize an IPC analog with a linker arm suitable for covalent coupling to activated beads (e.g., NHS-activated sepharose or magnetic beads). A control matrix using just the linker and beads is essential.
-
Incubate the IPC-linker conjugate with the beads according to the manufacturer's protocol to create the IPC-affinity matrix. Block any remaining active sites.
-
-
Lysate Preparation:
-
Culture relevant cells (e.g., a plant cell line or a human cancer cell line) to high density.
-
Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to remove insoluble debris. Determine protein concentration using a BCA assay.
-
-
Affinity Pulldown:
-
Incubate a defined amount of cell lysate (e.g., 5-10 mg of total protein) with the IPC-affinity matrix and the control matrix separately for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer (at least 3-5 washes) to remove non-specifically bound proteins.
-
Elute the bound proteins using a competitive elution (high concentration of free IPC) or by changing buffer conditions (e.g., high salt or low pH), or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Mass Spectrometry and Analysis:
-
Resolve the eluted proteins by SDS-PAGE and visualize with silver or Coomassie stain.
-
Excise unique bands for in-gel digestion with trypsin, or perform in-solution digestion on the entire eluate.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins using a database search (e.g., Mascot, Sequest). True binding partners should be significantly enriched in the IPC eluate compared to the control eluate.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Rationale: This protocol validates if a candidate protein, identified via AP-MS or other means, is a true intracellular target of IPC. Binding of IPC will increase the thermal stability of the target protein in its native cellular environment.[11][13]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with a saturating concentration of IPC or with vehicle (DMSO) for a defined period (e.g., 1 hour) under normal culture conditions.
-
-
Thermal Challenge:
-
Harvest the treated cells and resuspend them in a protein-free buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Pellet the aggregated, heat-denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of the target protein in each sample using Western blotting. Use a loading control (e.g., GAPDH) that does not shift with IPC treatment.
-
Quantify band intensities and normalize to the non-heated control (or the lowest temperature point).
-
Plot the percentage of soluble protein versus temperature for both IPC-treated and vehicle-treated samples. A rightward shift in the melting curve for the IPC-treated sample indicates target engagement and stabilization.
-
Chapter 4: Data Interpretation and Comparative Analysis
The ultimate goal of these experiments is to build a comprehensive profile of IPC's cellular interactions. Data should be presented clearly to allow for objective comparison.
Hypothetical Data Summary: The table below illustrates how data from the described experiments could be summarized to compare IPC with a known off-target hit.
| Target Protein | Primary Function | Assay Used for Validation | IPC Effect | Comparative Data |
| Tubulin (β-subunit) | Cytoskeletal component, cell division | In Vitro Polymerization Assay | IC50 = 30 µM | Colchicine IC50 = 1 µM |
| Acetylcholinesterase | Neurotransmitter degradation | CETSA | Thermal Shift (ΔTm) = +3.5°C at 50 µM | No significant shift observed with Colchicine |
| Protein Disulfide Isomerase | Protein folding, redox regulation | AP-MS & CETSA | Thermal Shift (ΔTm) = +1.8°C at 50 µM | Not a known target of microtubule agents |
This comparative table clearly distinguishes between the primary on-target effect and potential secondary, off-target interactions, providing quantitative metrics for each. By systematically applying this integrated experimental strategy, researchers can move beyond IPC's established role as a microtubule inhibitor to build a high-resolution map of its complete cellular interactome, paving the way for a deeper understanding of its biological activity.
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Comparing the effects of (1-Methylethyl)carbamic Acid Phenyl Ester on different plant species
A Comparative Analysis of the Phytotoxic Effects of (1-Methylethyl)carbamic Acid Phenyl Ester (Propham) on Diverse Plant Species
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive technical comparison of the effects of this compound, commonly known as Propham or Isopropyl N-phenylcarbamate (IPC), across various plant species.[1][2][3] Propham is a selective, pre-emergence carbamate herbicide primarily utilized for the control of annual grasses and certain broadleaf weeds.[2][4] Its mechanism of action involves the disruption of microtubule organization, leading to the inhibition of mitosis in the meristematic tissues of emerging seedlings.[5][6][7] This document details the molecular basis of Propham's activity, explores the physiological reasons for its selectivity between monocotyledonous and dicotyledonous species, and presents standardized, replicable experimental protocols to quantify its phytotoxic effects. Comparative data on germination inhibition, root growth retardation, and biomass reduction are summarized to provide researchers, scientists, and drug development professionals with a robust framework for evaluating Propham's performance and designing further studies.
Introduction
This compound, or Propham, is a synthetic organic compound belonging to the carbamate family of pesticides.[2] Historically, it has been a key tool in agriculture for the selective, pre-emergence control of volunteer grains and annual grass weeds in a variety of crops.[8] Unlike many herbicides that target metabolic pathways like photosynthesis or amino acid synthesis, Propham's efficacy stems from its role as a mitotic poison, specifically targeting the fundamental process of cell division.[6][9]
The selective nature of Propham is of significant interest. While highly effective against germinating grasses, its impact on established plants and many broadleaf species is markedly reduced.[10] Understanding the basis of this selectivity is crucial not only for its effective use in weed management but also for its application as a research tool in studying plant cell biology, particularly the dynamics of the microtubule cytoskeleton. This guide aims to deconstruct the effects of Propham, offering both mechanistic insights and practical, field-proven methodologies for its comparative assessment.
Mechanism of Action: A Disrupter of Microtubule Organization
The primary phytotoxic effect of Propham is the inhibition of cell division (mitosis).[9] It does not directly inhibit DNA synthesis but rather interferes with the structural machinery required for chromosome segregation and cytokinesis. The key target of Propham is the microtubule cytoskeleton.[5]
Causality of Action:
-
Microtubule Disruption: Plant cell division relies on the precise formation and function of microtubule arrays, including the preprophase band, the mitotic spindle, and the phragmoplast.[11] Propham disrupts the polymerization and organization of tubulin proteins into functional microtubules.[5] This prevents the formation of a normal mitotic spindle, which is essential for separating chromosomes during anaphase.
-
Inhibition of Cytokinesis: The disorganization of microtubules also affects the formation of the phragmoplast, the structure that builds the new cell plate between daughter cells.[11]
-
Cellular Consequences: This disruption leads to characteristic cytological abnormalities, such as the accumulation of cells in metaphase, the formation of binucleate or polyploid cells (due to failed cytokinesis), and ultimately, the cessation of growth in meristematic regions like root and shoot tips.[5]
Below is a diagram illustrating the mechanism of Propham's interference with plant cell mitosis.
Caption: Propham's mechanism of action, inhibiting microtubule polymerization and halting mitosis.
Comparative Phytotoxicity Across Plant Species
Propham's utility as a herbicide is rooted in its selectivity. It is most effective against small-seeded annual grasses and is generally less harmful to many established broadleaf crops and larger-seeded species.[10] This differential effect arises from a combination of physiological and morphological factors.
-
Morphological Selectivity: The primary sites of Propham uptake are the emerging coleoptile in grasses and the roots.[2][10] In grasses (monocots), the growing point (apical meristem) is protected within the coleoptile and is pushed up through the soil, increasing its contact with soil-applied Propham. In many broadleaf plants (dicots), the growing point is carried above the soil surface between the cotyledons, minimizing its exposure. Furthermore, the fibrous, shallow root systems of grasses may absorb the herbicide more readily from the upper soil layer where it is typically present.[12]
-
Physiological Selectivity: While less documented for Propham compared to other herbicides, differential rates of metabolic detoxification between species can also contribute to selectivity.[13]
Data Summary: Effects of Propham on Various Plant Species
The following table summarizes experimental data on the effects of Propham on representative monocot and dicot species. This data is compiled from various studies to provide a comparative overview.
| Plant Species | Group | Parameter Measured | Propham Concentration | Observed Effect | Reference |
| Wheat (Triticum aestivum) | Monocot | Microtubule Organization | 50 µM | Complete disappearance of microtubules in root tip cells. | [14] |
| Wild Oat (Avena fatua) | Monocot | Growth Control | Standard field rates | Effective control as a pre-emergence herbicide. | [8] |
| Lettuce (Lactuca sativa) | Dicot | Seedling Dry Weight | 3.0 kg/ha | 89% reduction in dry weight (without safener). | [15] |
| Lettuce (Lactuca sativa) | Dicot | Seedling Dry Weight | 6.0 kg/ha | 96% reduction in dry weight (without safener). | [15] |
| Soybean (Glycine max) | Dicot | Germination/Vigor | Pre-emergence application | Generally tolerant; some pre-emergent herbicides can reduce vigor.[16] | [16] |
Experimental Protocols for Assessing Propham's Effects
To ensure trustworthy and replicable results, standardized protocols are essential. The following methods are self-validating systems, incorporating necessary controls and clear endpoints to objectively measure the phytotoxic effects of Propham.
Experimental Workflow Overview
Caption: General workflow for assessing the phytotoxicity of Propham on plants.
Protocol 1: Seed Germination and Early Seedling Growth Assay
This assay provides rapid, quantitative data on the effects of Propham on the critical first stages of plant development.
-
Rationale: As a pre-emergence herbicide that targets mitosis, Propham's effects are most pronounced during germination and initial radicle (embryonic root) and plumule (embryonic shoot) elongation.[10] This petri dish method allows for precise control over the chemical exposure environment.[8]
-
Methodology:
-
Preparation: Prepare a series of Propham dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in sterile distilled water or a suitable buffer (e.g., 0.5x MS salts). Include a solvent control (if applicable) and a negative control (water/buffer only).
-
Plating: Place a sterile filter paper (e.g., Whatman No. 2) in a sterile petri dish (9 cm).
-
Seeding: Arrange 25 surface-sterilized seeds of the target species (e.g., wheat, lettuce) evenly on the filter paper.
-
Treatment: Pipette 5 mL of the corresponding Propham solution or control solution onto the filter paper, ensuring it is fully moistened.
-
Incubation: Seal the petri dishes with parafilm and place them in a growth chamber with controlled temperature and light conditions (e.g., 25°C with a 16h light/8h dark cycle).[8] Use at least four replicates per treatment.[8]
-
Data Collection: After 5-7 days, count the number of germinated seeds (radicle emergence > 2 mm). Carefully remove each seedling and measure the length of the primary root and shoot using a ruler or digital calipers.
-
Analysis: Calculate the germination percentage and the average root/shoot length for each treatment. Express the results as a percentage of the negative control.
-
Protocol 2: Root Elongation Inhibition Assay
This protocol is designed to assess the effect of Propham on the growth of already-germinated seedlings, focusing on its potent root-inhibiting properties.
-
Rationale: Root tips are sites of active cell division (apical meristems) and are highly sensitive to mitotic inhibitors.[12] Measuring the inhibition of root elongation provides a direct indication of Propham's antimitotic activity. This method isolates the effect on root growth from potential effects on germination.
-
Methodology:
-
Seedling Preparation: Germinate seeds of the test species on moist filter paper in the dark for 2-3 days until the primary root is 1-2 cm long.
-
Plate Preparation: Prepare square petri dishes containing 1% agar supplemented with plant nutrients (e.g., 0.5x MS salts) and the desired concentrations of Propham (and controls).
-
Transfer: Select uniform seedlings and transfer them to the surface of the agar plates, placing the roots in contact with the treated medium. Orient the plates vertically so that the roots grow downwards along the agar surface.
-
Marking: Mark the position of the root tip on the outside of the plate with a fine-tipped marker.
-
Incubation: Place the plates in a growth chamber under controlled conditions for 3-5 days.
-
Data Collection: Measure the new root growth from the initial mark to the new position of the root tip.
-
Analysis: Calculate the average root growth for each treatment and determine the percent inhibition relative to the control. This data can be used to calculate the EC50 (Effective Concentration to inhibit growth by 50%).
-
Protocol 3: Whole Plant Biomass Assessment
This greenhouse-based protocol evaluates the cumulative effect of Propham on overall plant growth and development over a longer period.
-
Rationale: Biomass is a critical indicator of overall plant health and productivity. A pre-emergence application in a soil matrix simulates agricultural conditions and allows for the assessment of the herbicide's impact on the plant's ability to establish and grow.
-
Methodology:
-
Potting: Fill pots (e.g., 10 cm diameter) with a standard greenhouse potting mix.
-
Seeding: Sow a predetermined number of seeds (e.g., 5 seeds of wheat or soybean) at a consistent depth (e.g., 2 cm).
-
Herbicide Application: Prepare aqueous solutions of Propham to deliver the desired application rate (e.g., kg/ha equivalent). Immediately after sowing, apply the herbicide solution evenly to the soil surface using a sprayer to simulate a pre-emergence treatment.[15]
-
Growth: Place the pots in a greenhouse with controlled temperature, light, and humidity. Water the pots as needed, avoiding surface runoff.
-
Harvesting: After 21-28 days, carefully cut the plants at the soil surface. The roots can also be gently washed free of soil.
-
Data Collection: Measure the fresh weight of the above-ground (shoot) biomass immediately. To determine dry weight, place the plant material in a paper bag and dry in an oven at 70°C until a constant weight is achieved.[16]
-
Analysis: Calculate the average fresh and dry biomass per plant for each treatment. Determine the percent reduction in biomass compared to the untreated control.
-
Conclusion
This compound (Propham) remains a significant compound for both agricultural weed control and fundamental plant science research. Its selective action against germinating grasses is a direct consequence of its molecular mechanism: the disruption of microtubule-dependent mitosis. The differential susceptibility observed between monocots and dicots is largely attributable to morphological and developmental differences that influence herbicide uptake and exposure of sensitive meristematic tissues. The experimental protocols detailed in this guide provide a robust, multi-faceted approach to quantifying the phytotoxic effects of Propham, enabling researchers to generate reliable and comparable data on seed germination, root development, and overall plant biomass. By understanding the causality behind its action and employing validated methodologies, the scientific community can continue to effectively utilize and study this classic herbicide.
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Unraveling Isopropyl N-phenylcarbamate Resistance: A Comparative Analysis of Weeds and Model Plants
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Challenge of Isopropyl N-phenylcarbamate (IPC) Resistance
Isopropyl N-phenylcarbamate (IPC), also known as propham, is a selective herbicide and plant growth regulator belonging to the carbamate class.[1] It has been utilized for the control of annual grasses and some broad-leaf weeds, as well as for inhibiting sprouting in stored potatoes.[1] The primary mode of action for IPC and related herbicides is the disruption of microtubule assembly, a critical process for cell division in plants.[2][3] This disruption ultimately leads to the inhibition of mitosis, preventing the growth of susceptible plants.[2][3] However, the persistent use of IPC has inevitably led to the evolution of resistant weed biotypes, posing a significant challenge to sustainable agriculture.[4] Understanding the molecular underpinnings of this resistance is paramount for developing effective weed management strategies and can offer valuable insights for drug development targeting microtubule dynamics.
This guide provides an in-depth comparison of the known resistance mechanisms to Isopropyl N-phenylcarbamate in agricultural weed species versus the well-characterized model plant, Arabidopsis thaliana. By examining the similarities and differences in how these plants circumvent the effects of IPC, we aim to provide researchers and drug development professionals with a comprehensive understanding of the evolutionary strategies at play.
The Molecular Target: IPC's Impact on Microtubule Dynamics
IPC exerts its phytotoxic effects by interfering with the organization of microtubules. These dynamic polymers, composed of α- and β-tubulin heterodimers, are essential components of the plant cytoskeleton, playing pivotal roles in cell division, cell expansion, and intracellular transport.[5] Specifically, IPC and other phenylcarbamate herbicides are known to disrupt the formation of the mitotic spindle, the microtubule-based apparatus responsible for chromosome segregation during cell division.
While dinitroaniline herbicides, another class of microtubule inhibitors, are known to bind directly to tubulin and prevent its polymerization, the precise mechanism of IPC is more nuanced.[3] Studies in Nicotiana sylvestris have shown that IPC does not cause depolymerization of existing microtubules but rather damages the microtubule-organizing centers (MTOCs).[6][7] This damage leads to the fragmentation of MTOCs, splitting of the spindle poles, and the formation of abnormal mitotic spindles, ultimately arresting cell division.[6][7]
Figure 1. Mechanism of IPC action on plant cell division.
Resistance Mechanisms: A Tale of Two Systems
Plants have evolved two primary strategies to overcome the effects of herbicides: target-site resistance (TSR) and non-target-site resistance (NTSR).[8] TSR involves modifications to the herbicide's molecular target, reducing its binding affinity. NTSR, on the other hand, encompasses a broader range of mechanisms that prevent the herbicide from reaching its target at a toxic concentration, such as enhanced metabolism or reduced uptake and translocation.[8]
Target-Site Resistance (TSR): Alterations in the Microtubule Machinery
In the context of microtubule-inhibiting herbicides, TSR typically involves mutations in the genes encoding α- or β-tubulin. These mutations alter the amino acid sequence of the tubulin proteins, thereby reducing the binding efficiency of the herbicide.
In Weeds:
While extensively documented for dinitroaniline herbicides in weed species like goosegrass (Eleusine indica) and rigid ryegrass (Lolium rigidum), the direct evidence for specific tubulin mutations conferring resistance to IPC in weeds is less prevalent in the literature.[9][10][11][12] For dinitroanilines, mutations in α-tubulin, such as a threonine to isoleucine change at position 239 in goosegrass, have been shown to confer resistance. Similarly, novel mutations at the Arg-243 position in the α-tubulin gene of Lolium rigidum result in resistance to trifluralin.[9][10][11][12] Given the overlapping, though not identical, binding sites of different microtubule inhibitors, it is plausible that similar mutations could contribute to IPC resistance in some weed populations. However, research in IPC-resistant Nicotiana sylvestris lines suggests that resistance is not correlated with tubulin insensitivity to IPC, but rather with the resistance of proteins within the MTOC.[6][7] This points to a potentially different TSR mechanism for IPC compared to dinitroanilines.
In Model Plants (Arabidopsis thaliana):
Arabidopsis thaliana serves as a powerful tool for dissecting the genetic basis of herbicide resistance. Through mutagenesis screens and genetic mapping, researchers can identify specific gene alterations responsible for a resistant phenotype. While specific studies on IPC resistance in Arabidopsis are not as numerous as for other herbicides like glyphosate, the principles of induced resistance and the identification of mutations in key cellular components are well-established.[13][14] For other microtubule inhibitors, Arabidopsis mutants with altered tubulin genes have been isolated, providing a framework for investigating potential TSR mechanisms for IPC. The study of IPC-resistant Nicotiana mutants, which show inherited resistance as a dominant nuclear trait, provides a strong indication that genetic mutations are at the core of this resistance, potentially in genes encoding MTOC-associated proteins.[7][15]
| Feature | Weed Species | Model Plants (Arabidopsis thaliana) |
| Primary TSR Evidence for IPC | Limited direct evidence for tubulin mutations. Resistance in Nicotiana linked to MTOC protein stability.[6][7] | Potential for identifying specific mutations in tubulin or MTOC-associated genes through genetic screens. |
| Well-Characterized TSR for other Microtubule Inhibitors | Mutations in α-tubulin genes (e.g., at positions 239 and 243) confer resistance to dinitroanilines.[9][10][11][12] | Mutants with altered tubulin genes have been identified, providing a basis for studying resistance mechanisms. |
Table 1. Comparison of Target-Site Resistance (TSR) to IPC and other microtubule inhibitors.
Non-Target-Site Resistance (NTSR): The Metabolic Shield
NTSR is an increasingly recognized and complex form of herbicide resistance. It often involves the enhanced activity of broad-spectrum detoxification enzymes that can metabolize and inactivate a wide range of herbicides.
In Weeds:
Metabolic resistance is a major factor in the evolution of herbicide resistance in many weed species, including wild oat (Avena fatua) and rigid ryegrass.[16][17][18] This type of resistance is often conferred by the increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and aryl acylamidases.[16][19] For carbamate herbicides, enhanced metabolism is a known resistance mechanism. For instance, resistance to the herbicide propanil in Echinochloa colona is due to increased activity of the enzyme aryl acylamidase, which detoxifies the herbicide.[4][19] It is highly probable that similar metabolic pathways contribute to IPC resistance in various weed populations. The complexity of NTSR lies in its potential to confer cross-resistance to herbicides with different modes of action, making weed management particularly challenging.[8]
In Model Plants (Arabidopsis thaliana):
Arabidopsis thaliana possesses a large and diverse family of genes encoding detoxification enzymes, including P450s and GSTs. Studies on the response of Arabidopsis to various chemical stressors have revealed the induction of these genes, highlighting the plant's innate capacity for metabolic detoxification.[20] While specific studies detailing the metabolic breakdown of IPC in resistant Arabidopsis lines are limited, the genetic tractability of this model organism makes it an ideal system for identifying the specific enzymes and metabolic pathways involved. Techniques such as transcriptomics and metabolomics can be employed to compare gene expression and metabolite profiles between susceptible and resistant lines, thereby pinpointing the key players in IPC detoxification.[21]
| Enzyme Family | Role in Herbicide Metabolism | Evidence in Weeds | Potential in Arabidopsis thaliana |
| Cytochrome P450s (P450s) | Catalyze oxidation, hydroxylation, and demethylation of herbicides.[19] | Implicated in resistance to multiple herbicide classes in various weed species.[16][17] | Large gene family with known roles in xenobiotic detoxification; a likely source of IPC metabolic resistance.[20] |
| Glutathione S-Transferases (GSTs) | Catalyze the conjugation of glutathione to herbicides, rendering them less toxic.[16] | Resistance to atrazine in some velvetleaf populations is due to increased GST activity.[4] | GSTs are known to be involved in defense responses and could play a role in IPC conjugation.[20] |
| Aryl Acylamidases | Hydrolyze amide bonds in certain herbicides. | Increased activity confers resistance to propanil in Echinochloa colona.[4][19] | The presence and role of these enzymes in IPC metabolism would require further investigation. |
Table 2. Key Enzyme Families Involved in Non-Target-Site Resistance (NTSR).
Experimental Protocols for Investigating IPC Resistance
To elucidate the mechanisms of IPC resistance, a combination of genetic, biochemical, and molecular biology techniques is required. The following protocols provide a framework for investigating both TSR and NTSR.
Protocol 1: Identification of Target-Site Mutations
This workflow outlines the steps to identify potential mutations in tubulin or MTOC-associated protein genes that may confer IPC resistance.
Step-by-Step Methodology:
-
Plant Material: Collect seeds from both suspected IPC-resistant and known susceptible weed populations or utilize mutagenized Arabidopsis thaliana lines selected for IPC resistance.
-
DNA Extraction: Isolate high-quality genomic DNA from the leaf tissue of individual plants.
-
Primer Design: Design PCR primers to amplify the coding regions of candidate genes (e.g., α- and β-tubulin isoforms, and putative MTOC-associated proteins).
-
PCR Amplification: Amplify the target gene fragments using standard PCR protocols.
-
DNA Sequencing: Sequence the amplified PCR products using Sanger or next-generation sequencing methods.
-
Sequence Analysis: Align the sequences from resistant and susceptible individuals to identify single nucleotide polymorphisms (SNPs) that result in amino acid changes.
-
Validation: If a consistent mutation is found in resistant individuals, its role in conferring resistance can be validated through techniques like site-directed mutagenesis and expression in a heterologous system (e.g., yeast or transgenic plants) followed by herbicide sensitivity assays.
Figure 2. Workflow for identifying target-site mutations.
Protocol 2: Assessment of Metabolic Resistance
This protocol describes a method to determine if enhanced metabolism is contributing to IPC resistance.
Step-by-Step Methodology:
-
Plant Treatment: Treat both resistant and susceptible plants with a sub-lethal dose of radio-labeled (e.g., ¹⁴C) IPC.
-
Time-Course Sampling: Harvest plant tissue at various time points after treatment (e.g., 0, 6, 12, 24, 48 hours).
-
Metabolite Extraction: Extract metabolites from the plant tissue using an appropriate solvent system (e.g., methanol/water).
-
Chromatographic Separation: Separate the parent IPC from its metabolites using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Quantification: Quantify the amount of parent IPC and its metabolites at each time point using a radioactivity detector or by scraping and counting TLC bands.
-
Data Analysis: Compare the rate of IPC metabolism between resistant and susceptible plants. A faster rate of degradation in the resistant line is indicative of metabolic resistance.
-
Inhibitor Studies (Optional): To identify the enzyme family involved, pre-treat plants with known inhibitors of P450s (e.g., malathion) or GSTs before applying IPC. A reversal of resistance in the presence of an inhibitor points to the involvement of that enzyme class.
Figure 3. Workflow for assessing metabolic resistance.
Conclusion and Future Directions
The evolution of resistance to Isopropyl N-phenylcarbamate in both agricultural weeds and its potential in model plants is a multifaceted process driven by both target-site modifications and enhanced metabolic detoxification. While research on IPC resistance has provided valuable insights, particularly concerning the role of MTOCs, there are still significant knowledge gaps. Future research should focus on:
-
Identifying specific mutations in MTOC-associated proteins that confer IPC resistance in weed populations.
-
Characterizing the specific P450 and GST enzymes responsible for IPC metabolism in resistant weeds and Arabidopsis.
-
Utilizing 'omics' technologies (genomics, transcriptomics, proteomics, and metabolomics) to gain a holistic understanding of the resistance mechanisms.
-
Leveraging the knowledge gained to design novel herbicides with different modes of action or to develop strategies to overcome existing resistance, such as the use of metabolic inhibitors.
By continuing to unravel the intricate mechanisms of IPC resistance, the scientific community can develop more robust and sustainable solutions for weed management and potentially inform the development of novel therapeutics that target microtubule dynamics in other biological systems.
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A Comparative Guide to the Biotoxicity of N-Phenyl Compounds: Mechanisms, Assays, and Structure-Activity Relationships
For researchers and professionals in toxicology and drug development, understanding the structure-activity relationships that govern a compound's biotoxicity is fundamental. N-Phenyl compounds, a class characterized by a phenyl group attached to a nitrogen atom, are ubiquitous in industrial applications, from antioxidants and dye precursors to pharmaceuticals.[1][2][3] However, their structural simplicity belies a complex and varied toxicological profile. Subtle alterations to the molecular structure can dramatically shift the mechanism of toxicity, target organs, and carcinogenic potential.
This guide provides a comparative analysis of the biotoxicity of key N-Phenyl compounds, including aniline, diphenylamine (DPA), and the isomeric N-phenyl-naphthylamines (PNA). We will dissect their mechanisms of action, present comparative toxicological data, and provide detailed protocols for essential biotoxicity assays, offering a comprehensive resource for laboratory investigation and risk assessment.
Aniline: The Archetype of Hematotoxicity and Splenotoxicity
Aniline (C₆H₅NH₂) is the simplest aromatic amine and serves as a foundational case study in N-Phenyl toxicity.[3] Its primary toxicological impact is on the blood and spleen, a consequence of its metabolic activation.
Mechanism of Aniline Toxicity
The toxicity of aniline is not caused by the parent molecule itself but by its metabolites.[4] Upon absorption, aniline is metabolized in the liver, primarily by cytochrome P450 enzymes, to form N-phenylhydroxylamine. This metabolite is the key culprit in aniline-induced toxicity.[4]
-
Methemoglobinemia: N-phenylhydroxylamine enters red blood cells and initiates a futile redox cycle. It oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis (bluish skin) and hypoxia.[4][5]
-
Oxidative Stress and Hemolysis: The redox cycling of N-phenylhydroxylamine generates reactive oxygen species (ROS), which damage red blood cell membranes, leading to hemolysis (destruction of red blood cells).[6]
-
Splenotoxicity: The spleen, responsible for clearing damaged red blood cells, becomes engorged with cellular debris. Chronic exposure leads to congestion, fibrosis, and has been linked to the formation of spleen tumors in rats, a process associated with persistent oxidative DNA damage in the organ.[6][7][8]
Caption: Metabolic activation of aniline leading to hematotoxicity and splenotoxicity.
Aniline Genotoxicity
The genotoxicity of aniline is complex. While many standard in vitro tests, like the Ames assay, often yield negative results, there is evidence of clastogenic activity (causing chromosomal damage) at high, toxic doses.[7] The sustained oxidative stress in the spleen is thought to contribute to DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), which can lead to mutagenic events and tumorigenesis.[8]
Diphenylamine (DPA): A Profile of Renal Effects and Ecotoxicity
Diphenylamine (DPA) consists of an amine linked to two phenyl groups. It is widely used as an antioxidant and fungicide.[1][9] Its toxicological profile differs significantly from aniline, with the kidneys being a primary target and high toxicity observed in aquatic ecosystems.
Mechanism of DPA Toxicity
DPA exhibits low acute oral toxicity in mammals.[9][10] Chronic exposure, however, can lead to significant adverse effects.
-
Renal Toxicity: A notable effect of chronic DPA exposure in rats is the development of polycystic kidney disease.[9][11] This has been linked to impurities formed during the manufacturing or heating of DPA.[9]
-
Hematological Effects: Like aniline, DPA can affect red blood cells, leading to abnormal erythropoiesis (red blood cell formation) and congestion in the spleen.[9]
-
Uncoupling of Oxidative Phosphorylation: Certain ring-substituted diphenylamines are potent uncouplers of mitochondrial oxidative phosphorylation.[12] This disrupts the process of ATP synthesis, leading to increased respiration without energy production.
DPA Ecotoxicity
A critical aspect of DPA's toxicological profile is its high toxicity to aquatic organisms.[1][2][13] It is classified as very toxic to aquatic life with long-lasting effects.[13] This is a key consideration for environmental risk assessment, as DPA is used in agriculture and can enter soil and groundwater.[1][2]
N-Phenyl-Naphthylamines (PNA): A Tale of Two Isomers
The comparison between N-Phenyl-1-naphthylamine (P1NA) and N-Phenyl-2-naphthylamine (P2NA) is a powerful illustration of structure-activity relationships. These isomers differ only in the attachment point of the phenylamine group to the naphthalene ring, yet this subtle change creates profoundly different toxicological hazards.[14]
N-Phenyl-2-naphthylamine (P2NA): The Carcinogenic Risk via Metabolism
The primary toxicological concern for P2NA is not its direct action but its metabolic conversion to a known human carcinogen.
-
Mechanism of Carcinogenicity: In the body, P2NA can undergo metabolic dephenylation (cleavage of the phenyl group) to form 2-naphthylamine.[15][16][17] 2-naphthylamine is a well-established human bladder carcinogen. Although this is a minor metabolic pathway, and animal carcinogenicity studies on P2NA itself have often been negative, the potential for conversion to a potent carcinogen means P2NA is treated as a suspected human carcinogen.[17][18]
Caption: Metabolic dephenylation of P2NA to the carcinogen 2-naphthylamine.
N-Phenyl-1-naphthylamine (P1NA): Direct Toxicity Profile
In contrast to its isomer, P1NA's toxicity is more direct and less associated with carcinogenic metabolites.
-
Systemic Toxicity: Studies in rats have shown that P1NA can cause hematotoxicity (decreased red blood cells and hemoglobin) and hepatotoxicity (increased liver weight and cell hypertrophy).[19]
-
Skin Sensitization: P1NA is recognized as a skin sensitizer, capable of causing allergic contact dermatitis upon repeated exposure.[20][21][22]
-
Ecotoxicity: P1NA demonstrates significant toxicity to aquatic organisms. A comparative study on the cyanobacteria Microcystis aeruginosa found P1NA to be highly toxic, while P2NA showed no detectable toxicity at the same concentrations.[23] This is attributed to the biotransformation of P1NA into 1,4-naphthoquinone, which induces severe oxidative stress.[23]
Comparative Data Summary
The following table summarizes key biotoxicity data for the discussed N-Phenyl compounds, allowing for direct comparison.
| Toxicological Endpoint | Aniline | Diphenylamine (DPA) | N-Phenyl-1-naphthylamine (P1NA) | N-Phenyl-2-naphthylamine (P2NA) |
| Acute Oral Toxicity (LD₅₀, rat) | 350 mg/kg[3] | >2700 mg/kg[10] | >5000 mg/kg[14] | 8730 mg/kg[14] |
| Primary Target Organs | Blood, Spleen[6][8] | Kidney, Blood[9] | Liver, Blood[19] | Bladder (via metabolite)[17] |
| Carcinogenicity | Probable human carcinogen (Group 2A)[8] | Not classifiable | Suspected carcinogen[14] | Suspected human carcinogen (metabolizes to 2-naphthylamine)[14][16][17] |
| Skin Sensitization | No | No | Yes[14][21][22] | Yes[14] |
| Aquatic Toxicity | Toxic | Very toxic[2][13] | Very toxic[20][23] | Low to moderate toxicity[23][24] |
Key Experimental Protocols for Biotoxicity Assessment
To generate reliable and comparable data, standardized protocols are essential. Below are methodologies for key assays used in the toxicological assessment of N-Phenyl compounds.
A. MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 8,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[25]
-
Compound Exposure: Treat the cells with various concentrations of the N-Phenyl compound (typically in a series of dilutions) and incubate for a specified period (e.g., 24 or 48 hours).[25]
-
MTT Addition: Remove the treatment media and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[25]
-
Solubilization: Discard the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[26]
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[26]
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Caption: Standard workflow for the MTT cytotoxicity assay.
B. Bacterial Reverse Mutation (Ames) Test for Mutagenicity
The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[14]
Methodology:
-
Strain Selection: Use several mutant strains of S. typhimurium (e.g., TA98, TA100) that are sensitive to different types of mutagens.[14]
-
Metabolic Activation: Aromatic amines often require metabolic activation to become mutagenic.[27] Therefore, the test is performed both with and without a mammalian liver extract (S9 mix), which contains cytochrome P450 enzymes.[27]
-
Exposure: Mix the bacterial strain, the test compound at various concentrations, and the S9 mix (if required) in molten top agar.
-
Plating: Pour the mixture onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation (revertants) can synthesize their own histidine and grow into visible colonies. Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.
Caption: Workflow for the bacterial reverse mutation (Ames) test.
C. Daphnia sp. Acute Immobilisation Test for Ecotoxicity
This test determines the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna (water flea). The endpoint is the EC₅₀, the concentration that immobilizes 50% of the daphnids after a 48-hour exposure.[28]
Methodology:
-
Test Organism: Use young daphnids (<24 hours old) sourced from a healthy culture.[28]
-
Test Solutions: Prepare a series of concentrations of the N-Phenyl compound in a suitable culture medium. A control group with medium only is essential.
-
Exposure: Place a set number of daphnids (e.g., 10) into test vessels containing each concentration and the control solution. Typically, multiple replicates are used for each concentration.
-
Incubation: Maintain the test vessels under controlled conditions (e.g., 20°C, specific light-dark cycle) for 48 hours.[28]
-
Observation: At 24 and 48 hours, count the number of daphnids in each vessel that are immobilized (i.e., unable to swim after gentle agitation).[28]
-
Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the EC₅₀ value and its 95% confidence limits.
Conclusion
The biotoxicity of N-Phenyl compounds is highly dependent on their chemical structure. Aniline's toxicity is driven by metabolic activation leading to hematotoxicity. Diphenylamine poses a risk to renal function and is a significant environmental hazard due to its high aquatic toxicity. Most strikingly, the isomeric N-phenyl-naphthylamines demonstrate a critical structure-activity relationship: P1NA exhibits direct aquatic and systemic toxicity, while P2NA's primary danger lies in its metabolic conversion to the potent human carcinogen 2-naphthylamine. This comparative analysis underscores the necessity for comprehensive toxicological profiling, including mechanism of action studies and ecotoxicity assessments, to ensure the safe development and handling of this important class of chemicals.
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Safety Operating Guide
(1-Methylethyl)carbamic Acid Phenyl Ester proper disposal procedures
As a Senior Application Scientist, I understand that meticulous handling and disposal of chemical reagents are paramount to laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (1-Methylethyl)carbamic Acid Phenyl Ester (CAS No. 122-42-9), a compound commonly known as Propham or Isopropyl N-phenylcarbamate (IPC).[1][2] Adherence to these procedures is not merely a best practice but a legal and ethical necessity to protect laboratory personnel and the environment.
This compound belongs to the carbamate class of compounds, which are recognized for their potential toxicity.[3][4] Improper disposal can lead to environmental contamination and pose significant health risks. This guide is designed to provide researchers, scientists, and drug development professionals with the essential, immediate safety and logistical information required for its responsible management.
Hazard Identification and Safety Profile
Understanding the specific hazards of a chemical is the foundation of its safe management. This compound is a carbamate pesticide, and its handling requires stringent safety measures.[1][3] The primary risks are associated with its potential toxicity if ingested or inhaled and its environmental impact.
For immediate reference, key safety and identification data are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | Propham, Isopropyl N-phenylcarbamate (IPC) | [1][3][5] |
| CAS Number | 122-42-9 | [2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [5] |
| EPA Hazardous Waste # | U373 | [3] |
| Primary Hazards | Harmful if swallowed, potential cholinesterase inhibitor, environmental hazard. | [4][6][7] |
Regulatory Framework: A Non-Negotiable Requirement
In the United States, the Environmental Protection Agency (EPA) regulates the management and disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA). This compound, or Propham, is explicitly listed as a hazardous waste.
-
EPA Hazardous Waste Code U373: Generators of waste containing this compound (in quantities equal to or greater than 100 kg/month ) must comply with USEPA regulations for its storage, transport, treatment, and disposal.[3]
This designation mandates that the chemical waste cannot be discarded in the regular trash, poured down the drain, or allowed to evaporate in a fume hood.[8] Disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9]
Core Disposal Protocol: From Benchtop to Final Disposition
This section provides the standard operating procedure for the collection and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent cutaneous absorption, inhalation, or accidental ingestion.[6]
-
Gloves: Wear chemical-resistant gloves (e.g., Nitrile or Neoprene). Latex gloves do not provide adequate protection.[6]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[10]
-
Lab Coat: A standard lab coat is required. For larger quantities or potential for splashing, consider an impervious apron.
-
Ventilation: Handle the waste in a well-ventilated area, preferably inside a certified chemical fume hood.[10][11]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Designate a Waste Container: Use a dedicated, compatible container for this compound waste. The container must be in good condition, made of a material chemically resistant to the waste (e.g., glass or high-density polyethylene), and have a secure, leak-proof screw-top cap.[12]
-
Avoid Mixing: Do not mix this carbamate waste with other waste streams, especially strong oxidizing acids, peroxides, or hydroperoxides, with which it is incompatible.[13]
-
Labeling: Affix a hazardous waste label to the container immediately. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazard characteristics (e.g., "Toxic")
-
The accumulation start date (the date the first drop of waste enters the container)
-
The EPA Waste Code: "U373"
-
Step 3: Waste Storage in the Laboratory
Accumulated waste must be stored safely pending pickup by EHS personnel.
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[12]
-
Use Secondary Containment: Place the sealed waste container inside a larger, chemically resistant, and unbreakable secondary container (such as a plastic tub) to contain any potential leaks or spills.[12]
-
Store in a Designated Area: Store the waste in a cool, dry, well-ventilated area away from general laboratory traffic and sources of ignition.[11]
Step 4: Arranging for Final Disposal
Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site.
-
Contact EHS: When the waste container is nearly full or has been stored for the maximum allowable time per your institution's policy (typically 90-180 days), contact your EHS office or designated hazardous waste management provider to schedule a pickup.[9]
-
Provide Information: Be prepared to provide the chemical name, quantity, and container size to the disposal personnel.
Emergency Procedures: Spill and Decontamination Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
Small Spill Management (<100 mL or 100 g)
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear two pairs of chemical-resistant gloves, safety goggles, a lab coat, and if the substance is a powder, respiratory protection.
-
Contain and Absorb:
-
For liquids: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.[13]
-
For solids: Carefully scoop the material, avoiding dust generation.
-
-
Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container.[13]
-
Decontaminate: Clean the spill area thoroughly. Scrub the surface with a strong soap or washing soda solution, followed by a water rinse.[14] Collect all cleaning materials and the rinseate as hazardous waste.
-
Dispose of PPE: All contaminated PPE must be disposed of as hazardous waste.
Large Spill Management (>100 mL or 100 g)
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's EHS and emergency response team from a safe location. Provide details about the chemical spilled and the location.
-
Isolate: Secure the area and prevent re-entry.
-
Await Response: Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. Await the arrival of the professional response team.
The following diagram outlines the logical workflow for responding to a chemical spill in the laboratory.
Caption: Workflow for laboratory spill response.
Management of Empty Containers
Even "empty" chemical containers can retain hazardous residues and must be handled carefully.
-
Triple Rinse: To render a container non-hazardous, it must be triple-rinsed.[12]
-
Collect Rinseate: The first rinse of the container must be collected and disposed of as hazardous waste.[12] For highly toxic chemicals, the first three rinses must be collected as hazardous waste. Given the nature of this compound, collecting the first three rinses is a prudent best practice.
-
Deface Label: After thorough rinsing and air-drying, completely deface or remove the original label.
-
Final Disposal: The clean, defaced container may then be disposed of in the regular trash or recycled, according to your facility's specific policies.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
-
U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]
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Food and Agriculture Organization of the United Nations. Pesticide storage and stock control manual: Decontamination. [Link]
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Mitchell, E., & Hon, E. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]
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Cheméo. (n.d.). Chemical Properties of Carbamic acid, phenyl-, 1-methylethyl ester (CAS 122-42-9). [Link]
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U.S. Environmental Protection Agency. (1995, February 9). Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. Federal Register. [Link]
-
National Institute of Standards and Technology. (n.d.). Carbamic acid, phenyl-, 1-methylethyl ester. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). Propham. PubChem Compound Database. [Link]
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U.S. Environmental Protection Agency. (1997, June 17). Hazardous Waste Management System; Carbamate Production, Identification and Listing of Hazardous Waste. EPA NEVIS. [Link]
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U.S. Environmental Protection Agency. (1994, March 1). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. EPA NEVIS. [Link]
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U.S. Environmental Protection Agency. (1997, August 28). Second Emergency Revision of the Land Disposal Restrictions (LDR) Treatment Standards for Listed Hazardous Wastes From Carbamate Production. GovInfo. [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Phenol, 3-(1-Methylethyl)-, Methylcarbamate. [Link]
-
West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. [Link]
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Cheméo. (n.d.). Carbamic acid, phenyl-, 1-methylethyl ester. [Link]
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Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol. [Link]
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LookChem. (n.d.). Carbamic acid, [4-(3-methyl-2-oxazolidinyl)phenyl]-, butyl ester SDS. [Link]
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National Center for Biotechnology Information. (n.d.). Phenyl Methylcarbamate. PubChem Compound Database. [Link]
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National Institute of Standards and Technology. (n.d.). Carbamic acid, phenyl-, ethyl ester. NIST Chemistry WebBook. [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
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Comprehensive Safety and Handling Guide for (1-Methylethyl)carbamic Acid Phenyl Ester (Propham)
This guide provides essential, field-proven safety protocols and logistical information for the handling and disposal of (1-Methylethyl)carbamic Acid Phenyl Ester, commonly known as Propham. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural steps to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety.
Understanding the Risks: Hazard Profile of Propham
This compound (CAS No. 122-42-9) is a carbamate herbicide that requires careful handling due to its potential health effects.[1][2][3] The primary routes of exposure are inhalation, skin contact, and ingestion. Understanding the specific hazards is the first step in mitigating risk.
The compound is classified as irritating to the eyes, respiratory system, and skin.[1][4] It is considered harmful if swallowed and can be harmful in contact with the skin.[2][4] Some sources also indicate toxicity by inhalation.[1] Acute exposure can lead to symptoms such as headache, dizziness, nausea, and in severe cases, nervous system effects.[4][5] Therefore, the implementation of stringent protective measures is not merely a recommendation but a critical necessity for ensuring personnel safety.
Table 1: Hazard Summary and GHS Classification
| Hazard Classification | Description | Precautionary Statement(s) |
| Acute Toxicity, Oral (Harmful) | Harmful if swallowed.[2] | P264: Wash skin thoroughly after handling.[6] |
| Skin Irritation | Causes skin irritation.[1][4] | P280: Wear protective gloves/protective clothing.[6] |
| Eye Irritation | Causes serious eye irritation.[1][6] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| Respiratory Irritation | May cause respiratory irritation.[1][6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |
The First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to prevent exposure. The selection of specific PPE is dictated by the physical state of the chemical and the nature of the procedure being performed.
To protect against splashes and airborne particles, chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[7] In situations with a higher risk of splashing, such as when handling larger quantities or during transfers, a face shield should be worn in addition to safety goggles.[8] Standard safety glasses do not provide adequate protection.[9]
Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable, but it is essential to inspect them for any signs of degradation before each use.[9] Always wash hands thoroughly after removing gloves.[6]
Lab Coat: A flame-retardant lab coat or other impervious clothing is necessary to protect against skin contact.[7][8] All protective clothing should be removed and laundered if it becomes contaminated.[5]
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting to protect against accidental spills.[9]
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges must be used.[7][10]
Operational Blueprint: Safe Handling and Storage Protocols
Adherence to a systematic workflow is paramount for minimizing risk. The following diagram and procedural steps outline a comprehensive approach to safely managing this chemical from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
-
Preparation: Before handling, ensure all necessary PPE is correctly donned.[6] Verify that the chemical fume hood is operational and review the Safety Data Sheet (SDS) for any specific handling instructions.
-
Aliquotting and Transfer: Conduct all manipulations, including weighing and transferring, within the fume hood to minimize inhalation exposure. Use spark-proof tools if the material is a dust and there is a risk of ignition.[7]
-
Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[7][11]
-
Hygiene: After handling, wash hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the laboratory area.[2][12]
Emergency Response: Spill and Disposal Management
Proper planning for accidental releases and waste disposal is a critical component of laboratory safety.
In the event of a spill:
-
Evacuate: Immediately evacuate non-essential personnel from the area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, prevent further leakage or spread of the material if it is safe to do so.[7]
-
Clean-up: For solid spills, carefully sweep or vacuum the material and place it into a sealed, labeled container for disposal.[6] Avoid generating dust.[7] For liquid spills, absorb with an inert material.
-
Decontaminate: Clean the spill area thoroughly.[9]
-
Report: Report the incident to the laboratory supervisor or safety officer.[9]
All waste containing this compound must be treated as hazardous waste.[5]
-
Containerization: Collect all chemical waste in a clearly labeled, sealed, and chemically compatible container.[5][6]
-
Disposal: Dispose of the waste through an approved hazardous waste disposal plant, following all local, regional, and national regulations.[2][6] Do not allow the chemical to enter drains or waterways.[6][7]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[4][7]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[7]
By integrating these scientifically grounded protocols into your laboratory's standard operating procedures, you can build a robust safety culture that protects researchers and ensures the integrity of your work.
References
-
ChemBK. (2024). isopropyl N-phenylcarbamate. Retrieved from [Link]
-
Material Safety Data Sheet. Propham. Retrieved from [Link]
-
New Jersey Department of Health and Senior Services. (2009). Hazardous Substance Fact Sheet: Phenol, 3-(1-Methylethyl)-, Methylcarbamate. Retrieved from [Link]
-
National Institutes of Health (NIH), PubChem. Propham. Retrieved from [Link]
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American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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Cheméo. Carbamic acid, phenyl-, 1-methylethyl ester. Retrieved from [Link]
-
Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
